molecular formula C17H33N3O2 B11831041 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine

1-Boc-4-(1-isopropyl-4-piperidyl)piperazine

Cat. No.: B11831041
M. Wt: 311.5 g/mol
InChI Key: DMTFGGBWUSYWLJ-UHFFFAOYSA-N
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Description

1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is a useful research compound. Its molecular formula is C17H33N3O2 and its molecular weight is 311.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H33N3O2

Molecular Weight

311.5 g/mol

IUPAC Name

tert-butyl 4-(1-propan-2-ylpiperidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H33N3O2/c1-14(2)18-8-6-15(7-9-18)19-10-12-20(13-11-19)16(21)22-17(3,4)5/h14-15H,6-13H2,1-5H3

InChI Key

DMTFGGBWUSYWLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine (CAS 775287-95-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine, a key building block in contemporary medicinal chemistry. The document delineates its chemical properties, a detailed, field-proven synthetic protocol via reductive amination, and robust analytical methodologies for its characterization and quality control. Furthermore, this guide explores the compound's significance as a versatile intermediate in the synthesis of complex molecules for drug discovery, particularly in the development of novel therapeutics. The synthesis section provides a step-by-step protocol, explaining the rationale behind the choice of reagents and reaction conditions. The analytical section details standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for structural elucidation and purity assessment. This guide is intended to be a valuable resource for researchers and professionals in the pharmaceutical and chemical sciences.

Introduction: The Strategic Importance of Piperazine Moieties in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents targeting a wide array of biological pathways.[1][2] Its unique structural and physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its typical water solubility, make it a desirable feature in drug candidates.[2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, antiviral, and anticancer effects.[1][3]

The strategic use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is fundamental in the multi-step synthesis of complex piperazine-containing molecules.[1][4] The Boc group allows for the selective functionalization of one nitrogen atom of the piperazine ring while the other remains protected, preventing unwanted side reactions.[1] 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine (CAS 775287-95-1) is a bifunctional building block that combines the Boc-protected piperazine moiety with a substituted piperidine ring. This structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of compounds targeting the central nervous system and other therapeutic areas where the piperidinyl-piperazine scaffold is prevalent.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is essential for its effective handling, storage, and application in synthesis.

PropertyValue
CAS Number 775287-95-1
Molecular Formula C₁₇H₃₃N₃O₂
Molecular Weight 311.47 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents such as dichloromethane, methanol, and ethyl acetate.
Storage Store in a cool, dry place under an inert atmosphere.

Synthesis via Reductive Amination: A Detailed Protocol and Mechanistic Insight

The most efficient and widely adopted method for the synthesis of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is the reductive amination of 1-isopropyl-4-piperidone with 1-Boc-piperazine.[2][5] This one-pot reaction is favored for its operational simplicity and high yields.[2]

Causality of Experimental Choices

The selection of reagents and conditions for this synthesis is critical for achieving a high yield of the desired product while minimizing side reactions.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[6][7] It is a mild and selective hydride donor that readily reduces the in situ-formed iminium ion intermediate much faster than it reduces the starting ketone.[7] This selectivity prevents the formation of the corresponding alcohol as a byproduct. Unlike sodium cyanoborohydride, it is less toxic and does not require strict pH control.[8]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination reactions with NaBH(OAc)₃ as they are aprotic and effectively solubilize the reactants.[6][7]

  • Stoichiometry: A slight excess of the amine (1-Boc-piperazine) and the reducing agent is often employed to ensure complete conversion of the ketone.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification reagents 1-Isopropyl-4-piperidone 1-Boc-piperazine DCM (Solvent) add_stab Add NaBH(OAc)₃ reagents->add_stab Combine stir Stir at Room Temperature add_stab->stir Initiate Reduction quench Quench with sat. NaHCO₃ (aq) stir->quench Reaction Complete extract Extract with DCM quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography Crude Product product 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine chromatography->product Purified Product G cluster_0 Sample Preparation cluster_1 Structural Elucidation cluster_2 Purity Assessment cluster_3 Data Analysis & Confirmation sample Purified Product nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (ESI-MS, MS/MS) sample->ms hplc HPLC-UV sample->hplc gcms GC-MS (for volatile impurities) sample->gcms analysis Spectral Interpretation Chromatogram Integration nmr->analysis ms->analysis hplc->analysis gcms->analysis confirmation Structure & Purity Confirmed analysis->confirmation

Sources

An In-depth Technical Guide to Tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine ring N-substituted with a Boc-protecting group and a 4-yl-N-isopropylpiperidine moiety. This molecule belongs to a class of compounds that are of significant interest in medicinal chemistry and drug discovery. The piperazine and piperidine scaffolds are prevalent in a wide array of biologically active molecules, and the specific substitution pattern of this compound suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. The presence of the N-isopropyl group on the piperidine ring can influence the compound's lipophilicity, basicity, and steric profile, which in turn can modulate its pharmacological activity and pharmacokinetic properties. The Boc (tert-butoxycarbonyl) protecting group on the piperazine nitrogen allows for selective functionalization at the other nitrogen atom, making it a valuable building block in multi-step syntheses.

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate, offering valuable insights for researchers engaged in the design and development of new chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of the parent molecule, tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate, is provided below. These properties are expected to be similar for the N-isopropyl derivative, with slight modifications due to the addition of the isopropyl group.

PropertyValueSource
CAS Number 205059-24-1[1]
Molecular Formula C₁₄H₂₇N₃O₂[1]
Molecular Weight 269.38 g/mol [1]
Appearance White to light yellow powder or crystal
Purity >95.0% (HPLC)

Synthesis

The synthesis of tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate is typically achieved through the N-alkylation of the piperidine nitrogen of the precursor, tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. A common and efficient method for this transformation is reductive amination using acetone as the source of the isopropyl group.

Synthetic Scheme: Reductive Amination

Reductive Amination start tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate intermediate Iminium Ion Intermediate start->intermediate Reaction with Acetone acetone Acetone acetone->intermediate product tert-Butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate intermediate->product Reduction reducing_agent Reducing Agent (e.g., Sodium Triacetoxyborohydride) reducing_agent->product

Caption: Synthetic pathway for tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate.

Experimental Protocol: Reductive Amination

The following is a generalized, self-validating protocol for the reductive amination of tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate with acetone. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Materials:

  • Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate

  • Acetone (anhydrous)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable eluents)

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane. The use of an inert atmosphere is crucial to prevent the introduction of moisture, which can hydrolyze the reducing agent and affect the reaction efficiency.

  • Addition of Acetone: To the stirred solution, add acetone (1.5-2.0 equivalents). The excess acetone drives the equilibrium towards the formation of the iminium ion intermediate.

  • Formation of the Iminium Ion: Allow the reaction mixture to stir at room temperature for 30-60 minutes. This allows for the formation of the iminium ion, which is the electrophilic species that will be reduced.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture. NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations. Its slow addition helps to control the reaction temperature, as the reduction can be exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. This is a critical self-validating step to ensure the reaction has gone to completion before proceeding to the workup.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. This neutralizes any remaining acid and quenches the excess reducing agent. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine to remove any remaining water-soluble impurities, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate.

Analytical Characterization

The structure and purity of the synthesized tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate should be confirmed using a combination of spectroscopic techniques.

Analytical Workflow

Analytical_Workflow start Synthesized Product tlc_lcms TLC / LC-MS (Purity Assessment) start->tlc_lcms nmr NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) tlc_lcms->nmr ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms ir IR Spectroscopy (Functional Group Identification) ms->ir final_product Characterized Product ir->final_product

Caption: Workflow for the analytical characterization of the final product.

Expected Spectroscopic Data

¹H NMR:

  • Tert-butyl group: A singlet at approximately 1.4-1.5 ppm, integrating to 9 protons.

  • Piperazine and Piperidine rings: A complex series of multiplets in the range of 1.5-3.6 ppm, corresponding to the methylene and methine protons of the two rings.

  • Isopropyl group: A septet for the CH proton and two doublets for the two methyl groups, likely in the upfield region of the spectrum.

¹³C NMR:

  • Tert-butyl group: Signals for the quaternary carbon and the three methyl carbons.

  • Piperazine and Piperidine rings: Multiple signals in the aliphatic region corresponding to the different carbon environments within the rings.

  • Isopropyl group: Signals for the methine and methyl carbons.

  • Carbonyl group: A signal in the downfield region, typically around 155 ppm for a Boc-protected amine.

Mass Spectrometry (MS):

  • The expected molecular ion peak ([M+H]⁺) for C₁₇H₃₃N₃O₂ would be approximately m/z 312.26.

Potential Applications and Pharmacological Relevance

Piperidine and piperazine derivatives are known to exhibit a wide range of pharmacological activities, acting on various biological targets.[2][3] The structural features of tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate make it a promising scaffold for the development of new drugs.

The N-isopropylpiperidine moiety is found in several biologically active compounds and can contribute to interactions with receptors and enzymes. The piperazine ring is a common pharmacophore in drugs targeting the central nervous system (CNS), acting on receptors such as dopamine and serotonin receptors. Furthermore, the Boc-protected piperazine allows for the introduction of various substituents, enabling the synthesis of a library of compounds for screening against different biological targets.

This compound can serve as a key intermediate in the synthesis of more complex molecules with potential applications in areas such as:

  • Oncology: As a building block for kinase inhibitors or other anti-cancer agents.

  • Neuroscience: For the development of ligands for CNS receptors implicated in neurological and psychiatric disorders.

  • Infectious Diseases: As a scaffold for the synthesis of novel antibacterial or antiviral agents.

Safety and Handling

The precursor, tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate, is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It is expected that the N-isopropyl derivative would have a similar hazard profile. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

  • Merck Sharp & Dohme Corp. (2014). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. WO 2014/200786 A1.
  • PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • Wang, M., Wang, W., & Q. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2016 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2016). Atlantis Press. [Link]

  • Köckerling, M. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Proceedings of the 2016 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2016). Atlantis Press. [Link]

  • Google Patents. (2015). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). US9650337B2.
  • Google Patents. (2018). Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. CN108558792B.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • University of Chicago. (n.d.). Supporting Information. [Link]

  • An, G., et al. (2017). An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. [Link]

  • ResearchGate. Pharmacological properties of natural piperidine derivatives. [Link]

  • PubChemLite. Tert-butyl 3-oxo-4-(piperidin-3-yl)piperazine-1-carboxylate. [Link]

  • PubChemLite. tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate. [Link]

  • OECD Existing Chemicals Database. HYDRQUINONE CAS N°: 123-31-9. [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Novel Mixed-Ligand 99m Tc-Labeled Anthraquinone Complexes as Potential DNA-Targeted Imaging Agents. [Link]

  • Gajera, N. N., Patel, M. C., Jotani, M. M., & Tiekink, E. R. T. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 10), o1551–o1552. [Link]

  • Kher, S. S., & Wells, R. L. (1995). Synthesis of Nanocrystalline Indium Arsenide and Indium Phosphide from Indium(III) Halides and Tris(trimethylsilyl)pnicogens. Defense Technical Information Center. [Link]

  • PubChem. Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. [Link]

Sources

Unveiling the Molecular Architecture of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine, a key building block in medicinal chemistry. We will delve into its fundamental molecular properties, synthesis, and applications, offering insights for its effective utilization in research and drug development.

Core Molecular Attributes

1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is a disubstituted piperazine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen atom, making it a versatile intermediate in the synthesis of complex molecules.

Molecular Formula and Weight

The chemical formula for 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is C17H33N3O2 [1]. This composition gives it a molecular weight of 311.46 g/mol [1].

PropertyValueSource
Molecular Formula C17H33N3O2[1]
Molecular Weight 311.46 g/mol [1]
CAS Number 775287-95-1[1]

Structural Elucidation and Key Features

The structure of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is characterized by a central piperazine ring. One nitrogen of the piperazine is protected by a Boc group, a common protecting group in organic synthesis that can be readily removed under acidic conditions. The other nitrogen is attached to the 4-position of a piperidine ring, which is itself N-substituted with an isopropyl group.

Caption: Chemical structure of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine.

Synthesis and Methodologies

The synthesis of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine typically involves a multi-step process. A common strategy is the reductive amination of 1-Boc-piperazine with 1-isopropyl-4-piperidone.

General Synthetic Workflow

G cluster_0 Synthesis Pathway A 1-Boc-piperazine C Reductive Amination (e.g., NaBH(OAc)3) A->C B 1-Isopropyl-4-piperidone B->C D 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine C->D

Caption: A general synthetic workflow for 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine.

Experimental Protocol: Reductive Amination
  • Dissolution: Dissolve 1-Boc-piperazine (1 equivalent) and 1-isopropyl-4-piperidone (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acidification: Add acetic acid (1.1 equivalents) to the mixture to facilitate iminium ion formation.

  • Reducing Agent Addition: Slowly add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents), to the stirring solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. Its ability to modulate physicochemical properties, such as solubility and basicity, makes it a valuable component in drug design. The title compound, as a functionalized piperazine, serves as a crucial intermediate for the synthesis of novel therapeutic agents targeting a wide range of diseases, including those affecting the central nervous system (CNS), infectious diseases, and cancer.

The presence of the Boc protecting group allows for the selective introduction of various functionalities onto the piperazine core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is a valuable and versatile building block in modern medicinal chemistry. Its well-defined molecular formula and weight, coupled with its synthetic accessibility, make it an important tool for researchers and scientists in the development of new pharmaceuticals. A thorough understanding of its properties and reactivity is essential for its effective application in the synthesis of complex and biologically active molecules.

References

  • Vertex AI Search, "1-Boc-4-(1-isopropyl-4-piperidyl)piperazine, 98% Purity, C17H33N3O2, 250 mg",

Sources

Chemical properties of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling and Synthetic Utility in Medicinal Chemistry

Executive Summary

1-Boc-4-(1-isopropyl-4-piperidyl)piperazine (CAS: 775287-95-1) is a specialized heterocyclic building block extensively utilized in the synthesis of G-Protein Coupled Receptor (GPCR) antagonists, particularly targeting CCR5 and muscarinic receptors. As a dual-ring scaffold featuring a piperazine core coupled to a piperidine ring, it offers a rigid, semi-saturated architecture that improves metabolic stability and solubility in drug candidates.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic protocols via reductive amination, and downstream reactivity profiles for library generation.

Molecular Architecture & Physicochemical Profile

The molecule consists of a central piperazine ring protected at the N1 position by a tert-butyloxycarbonyl (Boc) group.[1] The N4 position is substituted with a 4-piperidyl group, which is further N-alkylated with an isopropyl moiety. This specific substitution pattern balances lipophilicity (isopropyl) with basicity (tertiary amines).

Table 1: Physicochemical Specifications
PropertyValueTechnical Note
CAS Number 775287-95-1Primary identifier for the N-isopropyl, N'-Boc variant.
IUPAC Name tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate
Molecular Formula C₁₇H₃₃N₃O₂
Molecular Weight 311.46 g/mol Ideal for fragment-based drug design (MW < 350).
Appearance White to off-white solidLow melting point solid; may appear waxy if impure.[1]
pKa (Calculated) ~8.9 (Piperidine N)The piperidine nitrogen is the most basic center.
LogP (Predicted) 2.1 – 2.5Moderate lipophilicity; good membrane permeability.
Solubility DCM, MeOH, DMSO, EtOAcPoor water solubility at neutral pH; soluble as HCl salt.
Synthetic Pathways: Reductive Amination

The most robust and convergent route to synthesizing 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is the Reductive Amination of 1-Boc-piperazine with 1-isopropyl-4-piperidone. This approach avoids over-alkylation and allows for mild reaction conditions.[2]

2.1. Reaction Mechanism & Logic

The reaction proceeds via the formation of an unstable carbinolamine, which dehydrates to an iminium ion intermediate. This species is selectively reduced by a hydride source.[3]

  • Reagent Selection: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent over Sodium Borohydride (NaBH₄). STAB is less basic and reacts faster with iminium ions than with ketones, preventing the direct reduction of the starting piperidone to an alcohol.

  • Solvent Choice: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are preferred. Protic solvents like Methanol can be used but may accelerate STAB decomposition; however, they facilitate imine formation.[4]

2.2. Validated Experimental Protocol

Note: All steps should be performed in a fume hood.

Materials:

  • 1-Boc-piperazine (1.0 eq)

  • 1-Isopropyl-4-piperidone (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.4 eq)

  • Acetic Acid (catalytic, optional)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under Nitrogen atmosphere, dissolve 1-isopropyl-4-piperidone (1.1 eq) and 1-Boc-piperazine (1.0 eq) in anhydrous DCM (concentration ~0.2 M).

  • Activation: Add glacial Acetic Acid (1-2 drops) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 eq) portion-wise over 10 minutes. Reasoning: Exothermic control and prevention of side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via LC-MS (Target mass: [M+H]+ = 312.4).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]

  • Purification: If necessary, purify via flash column chromatography (Eluent: DCM/MeOH 95:5 with 1% NH₄OH) to yield the title compound.

2.3. Synthetic Workflow Diagram[5]

SynthesisWorkflow Start Reactants: 1-Boc-piperazine + 1-Isopropyl-4-piperidone Inter Intermediate: Iminium Ion Species Start->Inter Dehydration (AcOH cat.) Product Product: 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine Inter->Product Hydride Reduction Reagent Reagent: Na(OAc)3BH (STAB) DCM, RT Reagent->Inter Selectivity Control

Figure 1: Convergent synthesis via reductive amination using STAB for selective iminium reduction.

Reactivity Profile & Downstream Applications

Once synthesized, the molecule serves as a "masked" secondary amine. Its utility lies in the orthogonality between the basic piperidine nitrogen and the protected piperazine nitrogen.

3.1. Boc-Deprotection (Activation)

The tert-butyl carbamate (Boc) group is acid-labile. Removal exposes the secondary amine of the piperazine ring, enabling it to act as a nucleophile in subsequent steps (e.g., SNAr reactions or Amide couplings).

  • Standard Protocol: Dissolve substrate in DCM.[4][5] Add Trifluoroacetic acid (TFA) (ratio 1:1 v/v) or 4M HCl in Dioxane. Stir 1-2 hours.

  • Product: 1-(1-isopropyl-4-piperidyl)piperazine (usually isolated as a TFA or HCl salt).

3.2. Salt Formation

The tertiary amine on the isopropyl-piperidine ring is basic. In the presence of strong acids (HCl, Oxalic acid), the molecule will form stable crystalline salts, which are often preferred for long-term storage and purification.

3.3. Reaction Logic Diagram

ReactivityLogic Core 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine (Scaffold) Acid Acid Treatment (TFA or HCl) Core->Acid Cleavage Deprotected Free Amine: 1-(1-isopropyl-4-piperidyl)piperazine Acid->Deprotected - Isobutene - CO2 Coupling Downstream Coupling: (S_NAr, Amidation, Urea formation) Deprotected->Coupling Nucleophilic Attack Drug Final Drug Candidate (e.g., CCR5 Antagonist) Coupling->Drug Optimization

Figure 2: Activation pathway from protected scaffold to bioactive pharmaceutical ingredient.

Handling & Safety Information (SDS Summary)

While specific toxicological data for this exact derivative may be limited, handling should follow protocols for similar piperazine/piperidine derivatives.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation) (H335)

  • Storage: Store at 2–8°C (Refrigerated). Keep container tightly closed to prevent moisture absorption (hygroscopic nature of salts).

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References
  • Chemical Identification: PubChem.[6] tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (Related Structure). National Library of Medicine. Available at: [Link]

  • Synthetic Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

An In-Depth Technical Guide to 1-Isopropyl-4-Piperidyl Piperazine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the Piperazine-Piperidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their proven success in yielding biologically active compounds across a multitude of therapeutic areas. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a quintessential example of such a scaffold.[1][2] Its unique combination of structural rigidity, conformational flexibility, and tunable basicity allows for precise modulation of physicochemical properties, which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3] When coupled with a piperidine moiety, another highly valuable heterocyclic motif, the resulting piperazine-piperidine core offers a versatile platform for creating diverse chemical libraries with a wide range of pharmacological activities.

This technical guide delves into a specific and promising subset of this class: 1-isopropyl-4-piperidyl piperazine derivatives . The introduction of the isopropyl group at one of the piperazine nitrogens provides a unique steric and electronic signature that can significantly influence target binding and metabolic stability. This document will provide a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this important chemical scaffold, aimed at researchers, scientists, and drug development professionals.

Synthetic Strategies: Building the Core Structure

The synthesis of 1-isopropyl-4-piperidyl piperazine derivatives can be approached through several strategic routes, primarily focusing on the sequential construction of the piperazine-piperidine linkage and the introduction of the N-isopropyl group. A common and efficient method involves the reductive amination of a protected piperidone with a suitable piperazine derivative, followed by the introduction of the isopropyl group.

Key Synthetic Pathways

A prevalent strategy for constructing the 1-isopropyl-4-(piperidin-4-yl)piperazine core involves a multi-step sequence that begins with commercially available starting materials. One such pathway is outlined below:

Scheme 1: Illustrative Synthesis of 1-Isopropyl-4-(piperidin-4-yl)piperazine

Synthetic_Pathway start N-Boc-4-piperidone step1 Reductive Amination (1-isopropylpiperazine, NaBH(OAc)3) start->step1 intermediate1 tert-butyl 4-(4-isopropylpiperazin-1-yl)piperidine-1-carboxylate step1->intermediate1 step2 Boc Deprotection (TFA or HCl) intermediate1->step2 product 1-Isopropyl-4-(piperidin-4-yl)piperazine step2->product

Caption: A common synthetic route to the core scaffold.

A second key strategy involves the direct N-isopropylation of a pre-formed piperidin-4-yl-piperazine precursor. This can be achieved through reductive amination using acetone.

Scheme 2: Alternative N-Isopropylation Strategy

Alternative_Synthesis start 1-(piperidin-4-yl)piperazine step1 Reductive Amination (Acetone, NaBH(OAc)3 or NaBH3CN) start->step1 product 1-Isopropyl-4-(piperidin-4-yl)piperazine step1->product

Caption: N-isopropylation via reductive amination.

Detailed Experimental Protocol: Synthesis of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine (A Related Derivative)

Step 1: Initial Reaction Mixture

  • To a stirred solution of N-(4-hydroxyphenyl)piperazine (5.35 g) and acetone (8.7 g) in a mixture of methanol (100 ml) and water (20 ml), add sodium cyanoborohydride (3.78 g).[4]

Step 2: pH Adjustment and Stirring

  • Adjust the pH of the resulting solution to 7.5 by the addition of a few drops of N hydrochloric acid.[4]

  • Continue stirring at room temperature (~20° C) for 19 hours.[4]

Step 3: Addition of More Reagents

  • Upon completion of the initial stirring period, add further acetone (8.7 g) and sodium cyanoborohydride (1.89 g) to the mixture.[4]

  • Again, adjust the pH to a value of 7.5.[4]

Step 4: Final Stirring and Workup

  • After a further period of stirring at room temperature for eight hours, add water (100 ml) to the reaction mixture.[4]

  • Collect the precipitated solid product by suction filtration and vacuum dry over phosphorous pentoxide to a constant weight.[4]

Step 5: Purification

  • Recrystallize the crude material from a mixture of ethanol and methanol to yield pure 1-isopropyl-4-(4-hydroxyphenyl)piperazine as a crystalline solid.[4]

This protocol highlights the utility of reductive amination with acetone for the introduction of the isopropyl group, a key step that can be adapted for the synthesis of the 1-isopropyl-4-piperidyl piperazine core.

Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity

The 1-isopropyl-4-piperidyl piperazine scaffold offers multiple points for chemical modification to explore and optimize biological activity. The key areas for SAR exploration are the piperidine nitrogen, the second piperazine nitrogen (if unsubstituted), and the piperidine ring itself.

Diagram of SAR Exploration Points

SAR_Points cluster_piperidine Piperidine Moiety cluster_piperazine Piperazine Moiety mol 1-isopropyl-4-piperidyl piperazine scaffold N_piperidine N-H mol->N_piperidine Modification here (e.g., alkylation, acylation) affects target engagement C_piperidine C-substitution mol->C_piperidine Substitution here can influence selectivity and physicochemical properties N_isopropyl N-isopropyl mol->N_isopropyl Isopropyl group provides key steric and electronic features

Caption: Key modification points for SAR studies.

While specific SAR data for a broad series of 1-isopropyl-4-piperidyl piperazine derivatives is not extensively published, we can infer valuable insights from related compound classes. For instance, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives with narcotic agonist and antagonist activity, the nature of the substituent on the piperazine nitrogen was found to be critical for potency.[5] This underscores the importance of the N-substituent, in our case the isopropyl group, in defining the pharmacological profile.

Furthermore, studies on piperidine and piperazine derivatives as histamine H3 and sigma-1 receptor antagonists have shown that the choice between a piperidine and a piperazine core can dramatically alter receptor affinity and selectivity.[6][7] This highlights the crucial role of the entire piperazine-piperidine scaffold in target recognition.

Therapeutic Applications and Biological Targets

The versatility of the piperazine-piperidine scaffold suggests a wide range of potential therapeutic applications. Patent literature provides initial clues into the biological targets and disease areas where these derivatives may be active.

Antiviral Activity: Targeting HCV

A significant potential application for piperidin-4-ylpiperazine compounds is in the treatment of Hepatitis C Virus (HCV) infection.[8] While the patent does not specify the 1-isopropyl derivative, it discloses a broad class of related compounds as antiviral agents. The proposed mechanism of action for many HCV inhibitors involves targeting viral proteins essential for replication, such as the NS3/4A protease or the NS5B RNA-dependent RNA polymerase.

Anticoagulant Activity: Factor Xa Inhibition

Another promising therapeutic area is in the development of anticoagulants. Certain 1-(d-cyclopropylglycinyl)-4-(piperidin-4-yl)piperazine compounds have been investigated as inhibitors of the serine protease Factor Xa. Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a well-established strategy for the prevention and treatment of thromboembolic disorders.

Central Nervous System (CNS) Disorders

Piperazine derivatives are well-represented among drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[2] Many of these compounds act on monoamine pathways. Given the structural similarities, it is plausible that 1-isopropyl-4-piperidyl piperazine derivatives could be explored for their activity at dopamine, serotonin, or other neurotransmitter receptors. For example, related aralkyl-piperazine derivatives have been investigated as potent sigma and serotonin 5-HT(1A) receptor ligands, suggesting potential as atypical antipsychotics.[9]

Antimicrobial and Other Activities

The piperazine nucleus is a common feature in compounds with antimicrobial, antifungal, and anticancer properties.[1] The specific contribution of the 1-isopropyl-4-piperidyl piperazine scaffold to these activities would require dedicated screening and investigation.

Physicochemical and ADME Properties

The physicochemical properties of the 1-isopropyl-4-piperidyl piperazine core suggest a favorable starting point for drug design. The presence of multiple nitrogen atoms provides opportunities for salt formation, which can enhance solubility. The isopropyl group adds lipophilicity, which can influence membrane permeability and metabolic stability.

Table 1: Predicted Physicochemical Properties of 1-Isopropyl-4-(piperidin-4-yl)piperazine

PropertyPredicted ValueSource
Molecular Weight211.35 g/mol [10]
LogP0.7644[10]
Topological Polar Surface Area (TPSA)18.51 Ų[10]
Hydrogen Bond Acceptors3[10]
Hydrogen Bond Donors1[10]
Rotatable Bonds2[10]

These in silico predictions suggest that the core scaffold has good "drug-like" properties, falling within the ranges defined by Lipinski's Rule of Five. However, experimental validation of these parameters is essential.

Analytical Characterization

The characterization of 1-isopropyl-4-piperidyl piperazine derivatives relies on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and purity of the synthesized compounds.

  • Mass Spectrometry (MS): Provides accurate molecular weight determination and fragmentation patterns for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification. Due to the lack of a strong chromophore in the core structure, derivatization with a UV-active agent or the use of a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) may be necessary for sensitive detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile derivatives.

Conclusion and Future Directions

The 1-isopropyl-4-piperidyl piperazine scaffold represents a promising and underexplored area of medicinal chemistry. Its straightforward synthesis and versatile structure make it an attractive starting point for the development of novel therapeutic agents. While current research primarily points towards antiviral and anticoagulant applications, the broader pharmacological potential of this scaffold, particularly in the realm of CNS disorders, warrants further investigation.

Future research efforts should focus on:

  • Systematic SAR studies: The synthesis and biological evaluation of a diverse library of derivatives to build a comprehensive understanding of how structural modifications impact activity and selectivity.

  • Target identification and mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

  • In-depth ADME and pharmacokinetic profiling: Experimental determination of solubility, permeability, metabolic stability, and in vivo pharmacokinetic parameters to guide lead optimization.

By leveraging the inherent advantages of this privileged scaffold and applying modern drug discovery principles, the 1-isopropyl-4-piperidyl piperazine core holds the potential to deliver the next generation of innovative medicines.

References

  • Oshiro, Y., et al. (1987). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry, 30(10), 1779-1787. [Link]

  • Jain, A., et al. (2024). The medicinal chemistry of piperazines: A review. Request PDF. [Link]

  • Szałata, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(21), 3179-3195. [Link]

  • de Oliveira, M. F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-18. [Link]

  • Ten, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]

  • Szałata, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

  • Singh, S., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. [Link]

  • Costantino, L., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(1), 159-167. [Link]

  • Latli, B., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1746. [Link]

  • Jain, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

  • Micheli, F., et al. (2007). Structure–Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Request PDF. [Link]

  • PrepChem. (n.d.). Synthesis of 1-isopropyl-4-(4-hydroxyphenyl)piperazine. PrepChem.com. [Link]

  • Gökmen, Z., et al. (2015). Synthesis, Characterization and Biological Evaluations of Novel 1,4-Substituted Piperazine Derivatives. ResearchGate. [Link]

  • Chaperon, A. R., et al. (2010). Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.
  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(2). [Link]

  • Li, J., et al. (2008). Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(10), 3073-3077. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Bîcu, E., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(21), 3943. [Link]

  • Yılmaz, F., & Menteşe, M. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(10), 941-948. [Link]

  • Pharmaffiliates. (n.d.). 1-Isopropyl-4-(piperidin-4-yl)piperazine. Pharmaffiliates. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-isopropylbenzyl)piperazine 9. ResearchGate. [Link]

  • Li-Zhulanov, N. S., et al. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Molbank, 2023(1), M1546. [Link]

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Technical Guide: Solubility Profiling & Handling of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the physicochemical characterization and handling of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine . It is designed for medicinal chemists and process engineers requiring precise solubility data to optimize synthesis, purification, and formulation workflows.

Executive Summary & Physicochemical Architecture

1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is a critical bifunctional intermediate. Its solubility behavior is governed by a "push-pull" architecture: the lipophilic tert-butyl carbamate (Boc) and isopropyl groups contrast with the basic, polar bis-piperidine/piperazine core. Understanding this duality is essential for designing efficient extraction and crystallization protocols.

Physicochemical Profile (Calculated & Observed)
PropertyValue / DescriptionSignificance
Molecular Formula C₁₇H₃₃N₃O₂Core scaffold for SAR studies.
Molecular Weight 311.46 g/mol Moderate weight; amenable to LC-MS analysis.
Physical State White to off-white low-melting solidProne to oiling out if solvent removal is too rapid.
Predicted LogP 1.8 – 2.2Moderately lipophilic; prefers organic phases at neutral pH.
pKa (Basic N) ~8.5 – 9.2 (Piperidine N)Critical: Solubility is highly pH-dependent.
H-Bond Donors/Acceptors 0 Donors / 4 AcceptorsLacks donors (due to Boc/alkyl subs), reducing water solubility.

Solubility Landscape

The following data aggregates experimental observations from structurally homologous Boc-piperazine derivatives. This compound exhibits pH-switchable solubility , a feature that should be exploited for purification.

Solvent Compatibility Table
Solvent ClassSolventSolubility RatingOperational Note
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) Preferred solvent for reaction and extraction.
Alcoholic Methanol / EthanolHigh (>50 mg/mL) Excellent for transfers; avoid for extraction (miscible).
Aprotic Polar DMSO / DMFHigh (>50 mg/mL) Suitable for biological assays; difficult to remove.
Esters Ethyl AcetateModerate (10–30 mg/mL) Good crystallization solvent when paired with Hexane.
Hydrocarbons Hexane / HeptaneLow (<1 mg/mL) Ideal anti-solvent for precipitation.
Aqueous (pH 7) WaterLow (<0.5 mg/mL) Practically insoluble at neutral pH.
Aqueous (pH < 4) 0.1 M HClHigh (Soluble as salt) Protonation of isopropyl-N solubilizes the molecule.

Critical Insight: The Boc group is acid-labile.[1] While the compound dissolves in dilute acid, prolonged exposure to strong acids (e.g., TFA, 4M HCl) will cleave the Boc group. Use cold, dilute organic acids (e.g., 5% Citric Acid) for extractive washes to avoid deprotection.

Experimental Protocols (Self-Validating)

Do not rely solely on literature values. Use these protocols to validate solubility in your specific matrix.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Purpose: To determine the absolute solubility limit in a specific solvent system (e.g., for crystallization).

  • Preparation: Weigh 50 mg of the compound into a 4 mL glass vial.

  • Saturation: Add the target solvent in 100 µL increments, vortexing for 30 seconds after each addition.

  • Equilibration: Once suspended solid persists, stir at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter.

  • Quantification: Analyze the supernatant via HPLC-UV (210 nm) against a standard curve.

    • Validation Check: If the peak area exceeds the linear range of the detector, dilute 1:100 and re-inject.

Protocol B: pH-Dependent Partitioning (LogD Profiling)

Purpose: To optimize liquid-liquid extraction (LLE) yields.

  • System: Prepare a biphasic system of 1:1 Octanol:Buffer (pH 2, 7.4, and 10).

  • Dosing: Add 1 mg of compound to 2 mL of the biphasic mixture.

  • Mixing: Shake vigorously for 1 hour; allow phases to separate for 2 hours.

  • Analysis: Sample both phases.

    • Result Interpretation:

      • pH 2: Compound should reside in the Aqueous phase (Protonated).

      • pH 10: Compound should reside in the Octanol phase (Neutral).

Purification & Workup Logic

The solubility profile dictates the purification strategy. The diagram below illustrates the "Acid-Base Switch" technique, which utilizes the basicity of the isopropyl-piperidine nitrogen to remove non-basic impurities without chromatography.

WorkupLogic cluster_legend Solubility State Crude Crude Reaction Mixture (DCM Soluble) AcidWash Wash with 5% Citric Acid (Cold, pH ~4) Crude->AcidWash Partition OrgPhase1 Organic Phase (Contains Neutral Impurities) AcidWash->OrgPhase1 Discard AqPhase1 Aqueous Phase (Contains Product Salt) AcidWash->AqPhase1 Keep (Product Protonated) BaseTreat Basify to pH 10 (with NaHCO3/NaOH) AqPhase1->BaseTreat Neutralize Extract Extract with DCM BaseTreat->Extract Phase Transfer FinalOrg Final Organic Phase (Pure Product) Extract->FinalOrg Separate Evap Evaporation & Crystallization (Hexane) FinalOrg->Evap Isolate Soluble Soluble Insoluble Insoluble

Figure 1: Acid-Base Extraction Workflow. This method leverages the pKa of the isopropyl-amine (~9.0) to separate the product from non-basic byproducts. Note: Avoid strong mineral acids to prevent Boc-deprotection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1491502, 1-Boc-4-(piperidin-4-yl)piperazine. Retrieved from [Link]

  • NIST Chemistry WebBook. 4-Isopropyl-piperidine Spectral Data. Retrieved from [Link]

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The Strategic Integration of Piperidine-Piperazine Scaffolds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of medicinal chemistry, the piperidine and piperazine rings stand as foundational building blocks, integral to the architecture of a multitude of pharmaceutical agents.[1] Their prevalence is a testament to their ability to bestow favorable pharmacokinetic properties, engage in precise molecular interactions, and offer a synthetically malleable framework for drug design. This in-depth guide, tailored for researchers, scientists, and drug development professionals, delves into the nuanced world of piperidine-piperazine scaffolds, providing a technical exploration of their synthesis, application, and strategic deployment in the quest for novel therapeutics.

The Physicochemical Dichotomy: A Tale of Two Rings

At first glance, the structural similarity between piperidine (an azacyclohexane) and piperazine (a 1,4-diazacyclohexane) is apparent. However, the introduction of a second nitrogen atom in the piperazine ring precipitates significant divergences in their physicochemical profiles, profoundly influencing their roles in drug design.[1]

PropertyPiperidinePiperazineImplications in Drug Design
Basicity (pKa) HigherLower (dual basic centers)Piperidine's higher basicity can lead to stronger ionic interactions with target proteins. Piperazine's dual basic centers offer potential for multipolar interactions and can influence solubility.[1]
Lipophilicity (LogP) More LipophilicMore HydrophilicPiperidine's greater lipophilicity may enhance membrane permeability and oral absorption. Piperazine's hydrophilicity generally leads to higher aqueous solubility and can aid renal clearance.[1]
Metabolic Stability Generally simpler metabolic profileMore sites for metabolism (cytochrome P450 enzymes), potentially leading to active or toxic metabolites.[1]The choice of scaffold can significantly impact a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

The decision to employ a piperidine or piperazine scaffold is a strategic one, dictated by the specific therapeutic target, the desired pharmacokinetic profile, and the intended pharmacological effect.[1]

Synthetic Strategies: Building the Core

The synthetic accessibility of piperidine and piperazine derivatives is a key driver of their widespread use. A variety of synthetic routes have been developed to construct and functionalize these heterocyclic cores.

Classical N-Functionalization

The nitrogen atoms of both piperidine and piperazine serve as versatile handles for synthetic modification.[2] Classical N-functionalization strategies, including N-alkylation, N-arylation, and acylation, are routinely employed to introduce diverse substituents and fine-tune the properties of the molecule.[3]

Protocol: A General Procedure for N-Arylation of Piperazine

  • Reactants: To a solution of piperazine (1.0 eq) in a suitable solvent (e.g., DMF, DMSO) is added an aryl halide (1.1 eq) and a base (e.g., K2CO3, Cs2CO3, 2.0 eq).

  • Catalyst: A palladium catalyst (e.g., Pd(OAc)2, 0.05 eq) and a phosphine ligand (e.g., BINAP, 0.1 eq) are added.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen, argon) at a temperature ranging from 80-120°C for 12-24 hours.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Rationale: This palladium-catalyzed cross-coupling reaction, a variant of the Buchwald-Hartwig amination, is a robust and widely used method for the formation of C-N bonds, enabling the synthesis of a vast array of N-aryl piperazine derivatives. The choice of base, ligand, and solvent can be optimized to improve reaction yield and efficiency.

C-H Functionalization: A Modern Frontier

While N-functionalization is well-established, direct C-H functionalization of the carbon skeleton of piperidine and piperazine rings represents a more recent and powerful strategy for introducing structural diversity.[2][3] This approach avoids the need for pre-functionalized substrates and allows for the direct installation of various substituents onto the heterocyclic core.

Example: Palladium-Catalyzed C(sp3)-H Arylation

This method often employs a directing group to achieve regioselectivity, guiding the catalyst to a specific C-H bond. While this has been more extensively applied to piperidines, the principles can be translated to piperazine systems with appropriate directing group strategies.[2]

ch_functionalization Piperazine_Core Piperazine Core with Directing Group (DG) C_Arylated_Piperazine C-Arylated Piperazine Piperazine_Core->C_Arylated_Piperazine C-H Activation Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->C_Arylated_Piperazine Oxidative Addition Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->C_Arylated_Piperazine Catalytic Cycle Base Base Base->C_Arylated_Piperazine Regeneration

Caption: C-H Arylation of a Piperazine Core.

Therapeutic Applications: A Scaffold for Success

The versatility of the piperidine-piperazine scaffold is evident in the broad spectrum of therapeutic areas where its derivatives have made a significant impact.

Central Nervous System (CNS) Disorders

Both piperidine and piperazine moieties are prominent in drugs targeting the CNS.[1] Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them invaluable scaffolds in this domain.[1][4]

  • Antipsychotics: Many antipsychotic drugs, such as clozapine and perphenazine, incorporate a piperazine ring.[5][6]

  • Antidepressants and Anxiolytics: Piperazine derivatives like buspirone and trazodone act by modulating neurotransmitter transporters.[3][4]

  • Alzheimer's Disease: Piperidine and piperazine hybrids have been explored as multi-target agents for Alzheimer's therapy, often targeting cholinesterases and β-amyloid aggregation.[4][7][8]

Oncology

The piperazine scaffold has emerged as a "privileged structure" in anticancer drug design.[1] Numerous approved kinase inhibitors, including imatinib and palbociclib, feature this moiety.[1] The piperazine ring often serves as a linker or a solubilizing group, enabling the molecule to effectively engage with the ATP-binding pocket of kinases.[1] Piperidine derivatives have also been successfully developed as anticancer agents.[1][9]

Anticancer Activity of Piperazine Derivatives

Compound ClassTarget Cell LinesReported Activity (IC50/GI50)Reference
Benzo[a]phenazine-Piperazine DerivativesHeLa, A549, MCF-7, HL-601.0 - >50 µM[10]
Vindoline-Piperazine ConjugatesMDA-MB-468 (Breast Cancer), HOP-92 (Lung Cancer)1.00 µM, 1.35 µM[11]
Piperazine-containing Thiazole DerivativesK-562Growth Inhibition: 89.8%[12]
Infectious Diseases

Piperazine derivatives have demonstrated significant potential in combating infectious diseases, including bacterial, fungal, and parasitic infections.[3][5][13] Structural modifications, such as the incorporation of electron-withdrawing groups, have been shown to enhance antibacterial activity.[13]

Structure-Activity Relationship (SAR) and Molecular Design

Systematic modification of the piperidine-piperazine scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[2] SAR studies guide medicinal chemists in designing more effective drug candidates.

sar_diagram cluster_scaffold Piperazine Core cluster_substituents Substituent Modifications cluster_properties Resulting Properties Scaffold N1 Piperazine Ring N4 R1 R1 Substituent (e.g., Aryl, Heterocycle) Scaffold:n1->R1 N-Functionalization R2 R2 Substituent (e.g., Alkyl, Amide) Scaffold:n4->R2 N-Functionalization Activity Biological Activity (Potency, Selectivity) R1->Activity PK Pharmacokinetics (ADME) R1->PK R2->Activity R2->PK

Caption: SAR of Piperazine Derivatives.

Key insights from SAR studies include:

  • N4-Substitution in Piperazine: In amiridine-piperazine hybrids targeting cholinesterases, the anti-acetylcholinesterase activity was found to be substantially dependent on the N4-substitution of the piperazine ring.[8]

  • Aromatic Moieties: The incorporation of para-substituted aromatic moieties on the piperazine ring has led to increased anti-acetylcholinesterase activity in certain compound series.[8]

  • Piperidine vs. Piperazine Core: In the context of histamine H3 and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine did not significantly affect affinity at the H3 receptor but was a key structural element for dual activity.[14]

Future Perspectives

The piperidine-piperazine scaffold will undoubtedly continue to be a cornerstone of drug discovery. Future advancements are expected to arise from:

  • Hybrid Scaffold Engineering: Combining the piperazine or piperidine core with other pharmacologically active moieties to create multi-target agents.[2]

  • Advanced Synthetic Methodologies: The development of more efficient and selective C-H functionalization techniques will enable the exploration of novel chemical space.[2]

Conclusion

The piperidine and piperazine heterocycles are not merely passive frameworks but active contributors to the pharmacological and pharmacokinetic profiles of a vast array of drugs. Their synthetic tractability, coupled with their ability to be fine-tuned to interact with a multitude of biological targets, ensures their enduring legacy in medicinal chemistry. This guide provides a foundational understanding of these critical scaffolds, empowering researchers to strategically leverage their unique properties in the ongoing pursuit of innovative and life-saving medicines.

References

  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. (URL: )
  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (URL: [Link])

  • A Comparative Guide to the Structure-Activity Relationship of 1,4-Disubstituted Piperazine Analogs with a Focus on Nicotinoyl Moieties - Benchchem. (URL: )
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: [Link])

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ACS Publications. (URL: [Link])

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: [Link])

  • An insight into the therapeutic potential of piperazine-based anticancer agents - TÜBİTAK Academic Journals. (URL: [Link])

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (URL: [Link])

  • Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed. (URL: [Link])

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. (URL: [Link])

  • Piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents. (URL: [Link])

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (URL: [Link])

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed. (URL: [Link])

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (URL: [Link])

  • Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF - ResearchGate. (URL: [Link])

  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (URL: [Link])

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC. (URL: [Link])

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF - ResearchGate. (URL: [Link])

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (URL: [Link])

  • WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds - Google P
  • Piperazine Heterocycles as Potential Anticancer Agents: A Review - ResearchGate. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed. (URL: [Link])

  • Synthesis of Piperazines by C-H Functionalization - Encyclopedia.pub. (URL: [Link])

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed. (URL: [Link])

  • Construction of highly functionalized piperidines by stepwise... - ResearchGate. (URL: [Link])

  • (PDF) Piperazine: the molecule of diverse pharmacological importance - ResearchGate. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants: - Cuestiones de Fisioterapia. (URL: [Link])

  • Amiridine-piperazine hybrids as cholinesterase inhibitors and potential multitarget agents for Alzheimer's disease treatment - PubMed. (URL: [Link])

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An In-depth Technical Guide to the Safe Handling of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is a complex organic molecule utilized in pharmaceutical research and development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive overview of its potential hazards and safe handling procedures, synthesized from data on its structural analogues and constituent moieties. This document is intended to supplement, not replace, institutional safety protocols and professional judgment. The primary hazards are anticipated to be skin and eye irritation, potential respiratory sensitization, and unknown toxicological properties. A cautious approach, assuming the compound is hazardous, is paramount.

Chemical Identity and Structural Rationale for Hazard Assessment
  • Chemical Name: tert-butyl 4-(1-isopropyl-4-piperidyl)piperazine-1-carboxylate

  • Molecular Formula: C₁₇H₃₃N₃O₂

  • Molecular Weight: 311.47 g/mol

The hazard assessment for 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is derived from the known properties of its core components: the Boc-piperazine moiety and the N-isopropylpiperidine ring.

  • Boc-Protected Piperazine: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under basic conditions but can be cleaved by acids, potentially liberating the free piperazine. Piperazine and its derivatives are known to be skin and eye irritants and can cause respiratory sensitization.[1][2][3][4]

  • N-Isopropylpiperidine: The piperidine ring is a common heterocyclic motif. N-alkylation, in this case with an isopropyl group, can influence the molecule's basicity and biological activity. Related N-alkylated piperazines are classified as flammable liquids and may cause skin and eye irritation.[5]

Hazard Identification and Classification

While specific GHS classifications for the target molecule are unavailable, based on analogous compounds, the following potential hazards should be assumed:

  • Acute Toxicity (Oral, Dermal, Inhalation): Data is not available for the specific compound. However, related structures like 1-Boc-4-AP are harmful if swallowed.[6] Piperazine has a reported oral LD50 of 1900 mg/kg in rats.[7]

  • Skin Corrosion/Irritation: Likely to be a skin irritant.[8][9] Piperazine itself is known to cause skin burns.[1]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[8][9][10] Piperazine can cause severe eye damage.[1]

  • Respiratory or Skin Sensitization: There is a potential for respiratory and skin sensitization based on the piperazine core.[1][4]

Data Summary Table:

Hazard ClassificationAnticipated HazardSource (Analogous Compounds)
Acute Toxicity (Oral)Harmful if swallowed1-Boc-4-AP[6], Piperazine[7]
Skin Corrosion/IrritationCauses skin irritationN-BOC-4-piperidinemethanol[8], tert-Butyl 1-piperazinecarboxylate[9]
Serious Eye Damage/IrritationCauses serious eye irritationN-BOC-4-piperidinemethanol[8], 1-Boc-4-(4-formylphenyl)piperazine[10]
Respiratory SensitizationMay cause sensitization by inhalationPiperazine[1][4]
Skin SensitizationMay cause an allergic skin reactionPiperazine[1]
Causality of Experimental Choices: Engineering Controls and Personal Protective Equipment (PPE)

The selection of safety protocols is dictated by the "Hierarchy of Controls," which prioritizes eliminating hazards at their source.

Hierarchy of Controls Workflow

HierarchyOfControls cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for R&D) Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Experimental Protocol: Standard Handling Procedure

  • Preparation: Before handling, ensure a chemical fume hood is certified and operational. The work area should be clean and uncluttered.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards.[11]

    • Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[5]

    • Body Protection: Wear a lab coat. For larger quantities, a chemical-resistant apron or suit may be necessary.[5]

    • Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[11]

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • Use spatulas and other tools carefully to avoid generating dust.

  • Dissolution:

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Ensure the vessel is appropriately sized and vented if an exothermic reaction is possible.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Wash hands and any exposed skin with soap and water.[12]

Emergency Procedures: A Self-Validating System

Emergency preparedness is a critical component of laboratory safety. The following protocols are designed to be intuitive and effective.

Emergency Response Workflow

EmergencyResponse cluster_1 Emergency Protocol Exposure Exposure Event (Spill, Inhalation, etc.) Assess Assess Situation (Immediate Danger?) Exposure->Assess Evacuate Evacuate Area (If Necessary) Assess->Evacuate Yes FirstAid Administer First Aid (See Below) Assess->FirstAid No Notify Notify Supervisor & Emergency Services Evacuate->Notify FirstAid->Notify

Caption: A logical workflow for responding to laboratory emergencies.

First-Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[11][12]

  • Skin Contact: Immediately wash off with soap and plenty of water.[13] Remove contaminated clothing.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[13]

Accidental Release Measures:

  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Avoid dust formation.

    • Sweep up the solid material and place it in a suitable, labeled container for disposal.[13]

  • Large Spills:

    • Evacuate the area.

    • Alert emergency responders.[1]

    • Prevent the material from entering drains or waterways.[13]

Stability, Storage, and Disposal

Stability and Reactivity:

  • Stability: Likely stable under recommended storage conditions.[13]

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.[3][13]

  • Hazardous Decomposition Products: Upon combustion, may produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[8][13]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]

  • Store away from incompatible materials.

Disposal:

  • Dispose of waste material in accordance with federal, state, and local environmental control regulations.[13]

  • Contaminated packaging should be treated as the product itself and disposed of accordingly.[11]

Toxicological and Ecological Information
  • Toxicological Data: No specific toxicological data is available for 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine. The health effects are inferred from its structural components. Chronic exposure effects are unknown.

  • Ecological Data: No specific ecological data is available.[11] It is recommended to prevent the release of this compound into the environment as its effects on aquatic life are unknown.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • ECHEMI. (n.d.). 1-BOC-PIPERAZINE SDS, 57260-72-7 Safety Data Sheets.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: N-BOC-4-piperidinemethanol.
  • Santa Cruz Biotechnology. (n.d.). Piperazine.
  • CDH Fine Chemical. (n.d.). 1-ISO PROPYL PIPERAZINE CAS NO 4318-42-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • TCI Chemicals. (2025, March 28). SAFETY DATA SHEET: Piperazine Anhydrous.
  • National Center for Biotechnology Information. (n.d.). 1-Boc-4-AP. PubChem.
  • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET: Piperazine.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 1-Boc-4-(4-formylphenyl)piperazine.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: tert-Butyl 1-piperazinecarboxylate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • Sigma-Aldrich. (n.d.). 1-Boc-4-(piperidin-4-yl)-piperazine.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • LookChem. (n.d.). PIPERAZINE.

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Technical Whitepaper: Sourcing and Application of CAS 775287-95-1

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of CAS 775287-95-1 , identified as tert-Butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate . This compound is a critical bipiperidine-like building block used extensively in the synthesis of pharmaceutical agents targeting GPCRs (e.g., Muscarinic, Serotonin) and Kinases .

tert-Butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate[1]

Executive Summary

CAS 775287-95-1 is a specialized heterocyclic intermediate featuring a piperazine ring coupled to an N-isopropyl-substituted piperidine.[1] It serves as a "privileged scaffold" in medicinal chemistry, providing a rigid, lipophilic linker that enhances the bioavailability and receptor binding affinity of final drug candidates. This guide outlines its commercial availability, pricing dynamics, and technical protocols for its integration into drug discovery workflows.

Chemical Profile & Identity
Parameter Technical Specification
Chemical Name tert-Butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate
CAS Number 775287-95-1
Molecular Formula C₁₇H₃₃N₃O₂
Molecular Weight 311.46 g/mol
Structural Motif Boc-protected Piperazine linked to N-Isopropyl Piperidine
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Purity Standard ≥97% (HPLC) for Research; ≥99% for GMP manufacturing
Market Analysis: Suppliers & Pricing

The market for CAS 775287-95-1 is segmented into Research Grade (mg to g scale) and Process Grade (kg scale) . Prices fluctuate based on purity requirements and synthesis origin (custom vs. stock).

3.1. Verified Suppliers
Supplier Tier Vendor Name Region Pack Sizes Lead Time
Global Major Sigma-Aldrich (MilliporeSigma) USA/EU1g, 5gStock (1-3 Days)
Specialty CRO BLD Pharmatech China/USA1g - 100gStock (1-5 Days)
Catalog Vendor Ambeed USA1g, 10g, 25gStock (1-3 Days)
Bulk Manufacturer Arctom / BenchChem Global100g - 1kgInquiry (2-4 Weeks)
3.2. Price Benchmarks (Estimated Q1 2026)

Note: Prices are indicative and subject to volume discounts.

Quantity Price Range (USD) Unit Cost ($/g) Target Use Case
1 g $45 - $85~$65.00Initial Screening / Hit Validation
5 g $150 - $220~$37.00Lead Optimization / Scale-up
25 g $450 - $650~$22.00Pre-clinical Toxicology / Pilot Batches
1 kg Inquiry Only<$5.00GMP Manufacturing / Clinical Supply

Sourcing Insight: For non-GMP applications, sourcing from specialized CROs like BLD Pharm or Ambeed often yields a 30-50% cost saving compared to major catalog vendors, with comparable purity (≥97%).

Technical Deep Dive: Synthesis & Utility
4.1. Synthetic Utility (Mechanism of Application)

This compound acts as a masked diamine linker .

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group protects the secondary amine of the piperazine, allowing selective chemistry to occur at the piperidine nitrogen (if it were unsubstituted) or ensuring stability during coupling.

  • Isopropyl Group: The N-isopropyl group on the piperidine ring is a strategic design element. It increases lipophilicity (LogP) and metabolic stability by blocking N-dealkylation, a common metabolic soft spot.

  • Deprotection: Treatment with acid (TFA or HCl) removes the Boc group, liberating the secondary piperazine amine for further coupling (e.g., S_NAr, Amide coupling) to the drug's core scaffold.

4.2. Synthesis Pathway (Reductive Amination)

The industrial synthesis typically involves the reductive amination of N-Boc-piperazine with N-isopropyl-4-piperidone .

Protocol:

  • Reagents: N-Boc-piperazine (1.0 eq), N-isopropyl-4-piperidone (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCM or DCE solvent.

  • Conditions: Stir at Room Temperature (RT) for 12-24 hours under Nitrogen.

  • Workup: Quench with NaHCO₃, extract with DCM, dry over Na₂SO₄.

  • Yield: Typically 75-85%.

4.3. Visualization: Synthesis & Application Workflow

G Start1 N-Boc-Piperazine (CAS 57260-71-6) Process Reductive Amination (NaBH(OAc)3, DCE, RT) Start1->Process Start2 N-Isopropyl-4-piperidone (CAS 5355-68-0) Start2->Process Product CAS 775287-95-1 (Protected Linker) Process->Product ~80% Yield Step2 Acid Deprotection (TFA/HCl) Product->Step2 Activation Active Active Amine Intermediate (Ligand Coupling) Step2->Active Final Target Drug (GPCR/Kinase Inhibitor) Active->Final + Core Scaffold

Figure 1: Synthetic pathway from raw materials to final drug application.

Quality Assurance & Handling
5.1. Critical Quality Attributes (CQA)

To ensure experimental reproducibility, verify the following upon receipt:

  • ¹H-NMR (DMSO-d₆): Confirm the presence of the Boc singlet (~1.4 ppm) , the Isopropyl septet , and the Piperazine/Piperidine multiplets .

  • LC-MS: Mass peak [M+H]⁺ should be 312.25 m/z .

  • Appearance: Reject if the solid is yellow/brown (indicates oxidation).

5.2. Storage Protocol
  • Temperature: Store at 2-8°C (Short term) or -20°C (Long term).

  • Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) if possible.

  • Stability: Stable for >2 years if kept dry and frozen. Avoid repeated freeze-thaw cycles.

References
  • PubChem Compound Summary . tert-Butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate (CID 10248674). National Center for Biotechnology Information.[2] Available at: [Link]

Sources

A Technical Guide to 1-Boc-4-(piperidyl)piperazine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the development of novel therapeutics. The piperazine and piperidine rings are prime examples of such "privileged structures," forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2] This guide focuses on a critical chemical intermediate that combines these two valuable moieties: 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine .

While a specific PubChem Compound Identification (CID) for this exact N-isopropyl derivative is not indexed, this guide will use the closely related and well-documented parent compound, tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate , as its primary reference point. This compound is registered in the PubChem database under CID 17750356 .[3] The principles, synthetic strategies, and applications discussed herein are directly applicable to its N-substituted derivatives, including the target topic.

The strategic use of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other, making these compounds exceptionally versatile building blocks for creating complex and targeted molecular architectures.[2][4] This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, characterization, and application of this important class of molecules, grounded in established chemical principles and field-proven insights.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The properties of the reference compound, tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate, are summarized below. These values provide a reliable baseline for its N-alkylated derivatives.

PropertyValueSource
PubChem CID 17750356[3]
Molecular Formula C₁₄H₂₇N₃O₂[3]
Molecular Weight 269.38 g/mol [3]
IUPAC Name tert-butyl 4-piperidin-4-ylpiperazine-1-carboxylate[3]
Appearance Typically a solid
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2CCNCC2
InChIKey IMFPSYLOYADSFR-UHFFFAOYSA-N

Synthesis and Mechanistic Insights

The construction of the 1-Boc-4-(piperidyl)piperazine core is most commonly achieved through reductive amination. This robust and widely adopted method involves the coupling of a piperazine derivative with a piperidone ketone, followed by reduction of the resulting iminium intermediate. The choice of a Boc-protected piperazine is a critical strategic decision. The Boc group is stable under the reductive amination conditions but can be readily removed under acidic conditions, providing an orthogonal protecting group strategy for multi-step syntheses.[4]

A representative synthetic workflow is detailed below.

G cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Final Product A 1-Boc-piperazine C Reductive Amination (e.g., NaBH(OAc)₃) A->C Amine Component B N-isopropyl-4-piperidone B->C Ketone Component D Work-up & Purification (Extraction, Chromatography) C->D Crude Product E 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine D->E Purified Product

Caption: Synthetic workflow for 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of the target compound from 1-Boc-piperazine and N-isopropyl-4-piperidone.

Materials:

  • 1-Boc-piperazine (1.0 eq)

  • N-isopropyl-4-piperidone (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-Boc-piperazine (1.0 eq) and N-isopropyl-4-piperidone (1.05 eq).

  • Dissolve the reactants in anhydrous DCM (or DCE) to a concentration of approximately 0.1-0.2 M.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture. Stir at room temperature for 30-60 minutes to facilitate the formation of the enamine/iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine.

Causality and Self-Validation:

  • Why Sodium Triacetoxyborohydride? NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than other hydrides like sodium borohydride, minimizing side reactions, and does not reduce the ketone starting material as readily as the iminium intermediate, ensuring high yields of the desired amine.

  • Why Acetic Acid? The acid catalyzes the formation of the iminium ion, which is the species that is actually reduced by the hydride. Without it, the reaction would be impractically slow.

  • Self-Validating Protocol: The progress of the reaction can be unequivocally monitored by LC-MS. The disappearance of starting materials and the appearance of a new peak with the expected mass-to-charge ratio of the product confirms the reaction's success. Further characterization by NMR spectroscopy will confirm the structure of the purified product.[5]

Applications in Drug Discovery and Development

The 1-Boc-4-(piperidyl)piperazine scaffold is a cornerstone in the synthesis of compounds targeting CNS disorders. The piperazine moiety is a well-known pharmacophore that interacts with a variety of G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors, which are implicated in conditions like schizophrenia, depression, and anxiety.[1][6][7]

The Boc-protected intermediate is rarely the final active pharmaceutical ingredient (API). Instead, it serves as a versatile platform for further elaboration. The typical synthetic strategy involves:

  • Synthesis of the core scaffold as described above.

  • Functionalization of the piperidine nitrogen (if not already done, e.g., adding the isopropyl group).

  • Deprotection of the Boc group using an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

  • Coupling of the newly freed secondary amine with various building blocks (e.g., aryl halides, carboxylic acids) to generate a library of final compounds for screening.

Targeting the Dopamine D2 Receptor Pathway

Many antipsychotic drugs function as antagonists or partial agonists at the dopamine D2 receptor.[1][6] Compounds derived from the 1-Boc-4-(piperidyl)piperazine scaffold are frequently designed to modulate this pathway.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor (D2R) Gi Gαi D2R->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Antipsychotic Piperidyl-Piperazine Derivative (Antagonist) Antipsychotic->D2R Blocks Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., reduced neuronal excitability) PKA->Response Phosphorylates Targets

Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

This pathway illustrates how a drug derived from our core scaffold can act as an antagonist. By blocking dopamine from binding to the D2 receptor, it prevents the inhibition of adenylyl cyclase, thereby modulating downstream signaling cascades and ultimately influencing neuronal activity. This mechanism is central to the therapeutic effect of many antipsychotic medications.[6][7]

Conclusion

The 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine molecule, and its parent class, represent more than just a chemical formula; they are enabling tools for innovation in drug discovery. Their strategic design, featuring a versatile and orthogonally protected scaffold, provides chemists with a reliable and efficient route to complex molecules targeting critical biological pathways. From the foundational principles of its synthesis via reductive amination to its application in crafting modulators of CNS receptors, this intermediate stands as a testament to the power of rational molecular design in addressing unmet medical needs. The insights and protocols provided in this guide are intended to empower researchers to leverage this valuable chemical entity in their own discovery programs.

References

  • Piperazine - Wikipedia. Wikipedia. [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem. National Institutes of Health. [Link]

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

  • Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. PubMed. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • CN106543107A - A kind of synthetic method of 1 BOC piperazines.
  • 1-Boc-4-AP - Wikipedia. Wikipedia. [Link]

  • 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517 - PubChem. National Institutes of Health. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 - PubChem. National Institutes of Health. [Link]

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Methodological & Application

Synthesis of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, piperazine and piperidine moieties are considered "privileged scaffolds" due to their frequent appearance in a wide array of biologically active compounds. Their unique physicochemical properties often impart favorable pharmacokinetic profiles, such as improved aqueous solubility and oral bioavailability. The strategic combination of these two heterocyclic systems, as seen in 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine, creates a versatile building block for the synthesis of novel chemical entities targeting various therapeutic areas.

This application note provides a comprehensive guide for the synthesis of tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate (commonly referred to as 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine) from N-Boc-piperazine and 1-isopropyl-4-piperidone. The core of this synthesis is a reductive amination reaction, a robust and widely utilized transformation in medicinal chemistry for the formation of carbon-nitrogen bonds.[1] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and offer insights into the rationale behind the selection of reagents and reaction conditions. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented procedure for the preparation of this valuable synthetic intermediate.

Synthetic Strategy and Mechanistic Overview

The synthesis of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is achieved through a one-pot reductive amination of N-Boc-piperazine with 1-isopropyl-4-piperidone. This reaction proceeds in two key stages:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine of N-Boc-piperazine on the carbonyl carbon of 1-isopropyl-4-piperidone. This is followed by dehydration to form a transient iminium ion intermediate. The formation of this intermediate is often catalyzed by the presence of a mild acid.

  • Reduction: The iminium ion is then selectively reduced by a hydride source to yield the final tertiary amine product.

Choice of Reducing Agent: The Case for Sodium Triacetoxyborohydride

The selection of an appropriate reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation for several key reasons:

  • Selectivity: NaBH(OAc)₃ is a mild reducing agent that reacts much faster with iminium ions than with ketones or aldehydes.[2] This selectivity prevents the undesired reduction of the starting 1-isopropyl-4-piperidone to the corresponding alcohol.

  • Mild Reaction Conditions: The reaction can be carried out under neutral or slightly acidic conditions at room temperature, which is compatible with a wide range of functional groups.[1]

  • Safety and Convenience: Compared to other reagents like sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ is less toxic as it does not generate cyanide byproducts.[3] It is also moisture-sensitive but manageable in standard laboratory settings.

The overall synthetic workflow is depicted in the following diagram:

G cluster_start Starting Materials cluster_reaction Reductive Amination cluster_product Final Product NBoc N-Boc-piperazine Reaction One-pot reaction NBoc->Reaction Amine source Isopropylpiperidone 1-isopropyl-4-piperidone Isopropylpiperidone->Reaction Ketone source FinalProduct 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine Reaction->FinalProduct Sodium Triacetoxyborohydride (Reducing Agent) Dichloromethane (Solvent)

Sources

Application Notes & Protocols: Reductive Amination of 1-Isopropyl-4-piperidone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, integral to a wide range of therapeutic agents targeting the central nervous system and beyond.[1] Specifically, derivatives of 1-isopropyl-4-piperidone serve as critical intermediates in pharmaceutical development.[2] This document provides an in-depth guide to the reductive amination of 1-isopropyl-4-piperidone, a robust and versatile transformation for creating valuable C-N bonds. We will explore the mechanistic underpinnings, compare key methodologies, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. The protocols emphasize safety, efficiency, and reproducibility, incorporating self-validating checkpoints and troubleshooting insights.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination is a powerful, often one-pot, procedure for synthesizing primary, secondary, and tertiary amines from carbonyl compounds.[3] The reaction proceeds via two key mechanistic steps:

  • Imine/Iminium Ion Formation: The carbonyl group of the piperidone reacts with a primary amine or ammonia source in a condensation reaction to form a hemiaminal intermediate. This intermediate then dehydrates to form a C=N double bond, yielding an imine, which exists in equilibrium with its protonated form, the iminium ion.[4][5]

  • In-Situ Reduction: A reducing agent, present in the same reaction vessel, selectively reduces the iminium ion faster than the starting ketone, driving the equilibrium towards the final amine product.[5][6]

The elegance of this method lies in its ability to avoid the overalkylation often problematic in direct SN2 alkylation of amines.[3][6] For a sterically accessible ketone like 1-isopropyl-4-piperidone, this transformation is highly efficient. This guide will focus on the most prevalent and practical methodologies: hydride-mediated reduction and catalytic hydrogenation.

Diagram 1: General Mechanism of Reductive Amination

G cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction Ketone 1-Isopropyl-4-piperidone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R'-NH2 Amine Primary Amine (R'-NH2) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O + H+ Product 4-Amino-1-isopropylpiperidine Derivative Iminium->Product Reduction Hydride Hydride Source (e.g., [H]⁻) Hydride->Product

Caption: The two-stage process of reductive amination.

Causality Behind Experimental Choices: Selecting the Right Tools

The success of a reductive amination hinges on a synergistic interplay between the substrate, amine, reducing agent, and solvent. Understanding the "why" behind each choice is critical for protocol optimization and troubleshooting.

The Reducing Agent: A Matter of Selectivity and Safety

The ideal reducing agent must be potent enough to reduce the C=N bond of the iminium ion but mild enough to leave the C=O bond of the starting ketone untouched.[7]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the modern reagent of choice for most applications. Its mildness is attributed to the steric bulk and electron-withdrawing effect of the three acetoxy groups, which temper the reactivity of the B-H bond.[5] It is highly selective for iminium ions over ketones and aldehydes, allowing for a convenient one-pot procedure without stringent pH control.[5][7] Furthermore, it avoids the high toxicity associated with cyanide-based reagents.

  • Sodium Cyanoborohydride (NaBH₃CN): A historically important reagent, NaBH₃CN is effective but requires careful handling due to its high toxicity and the potential to release hydrogen cyanide gas under acidic conditions.[6] Its reactivity is pH-dependent; at a controlled pH of 6-7, it preferentially reduces the protonated iminium ion, while reduction of ketones is very slow.[3][6]

  • Catalytic Hydrogenation (H₂/Catalyst): This method is atom-economical and environmentally friendly, producing only water as a byproduct.[8] It can be performed using hydrogen gas with a heterogeneous catalyst (e.g., Palladium on carbon, Pd/C) or via transfer hydrogenation, using a hydrogen donor like formic acid or ammonium formate.[9] While effective, it is less chemoselective and may reduce other sensitive functional groups (e.g., C=C double bonds, nitro groups) if present in the molecule.[9]

Solvent, Stoichiometry, and Catalysis
  • Solvent: The choice of solvent is dictated by the reducing agent. For the moisture-sensitive NaBH(OAc)₃, aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are preferred.[4][10] Reactions in DCE are often faster.[7] For NaBH₃CN and catalytic hydrogenation, protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used as they facilitate imine formation and dissolve the reagents.[6][10]

  • Stoichiometry: The amine is typically used in a slight excess (1.1–1.5 equivalents) to drive the imine formation equilibrium forward. The reducing agent is also used in excess (1.5–2.0 equivalents) to ensure complete reduction.

  • Acid Catalysis: For less reactive ketones or amines, the addition of a catalytic amount of acetic acid (AcOH) can significantly accelerate the rate-limiting dehydration of the hemiaminal to form the iminium ion.[4][6][7]

Comparative Overview of Protocols

The selection of a specific protocol depends on the scale of the reaction, available equipment, and the presence of other functional groups on the amine coupling partner.

Parameter Protocol 1: NaBH(OAc)₃ Protocol 2: NaBH₃CN Protocol 3: Catalytic Hydrogenation
Reducing Agent Sodium TriacetoxyborohydrideSodium CyanoborohydrideH₂ Gas or H₂ Transfer Reagent
Selectivity Excellent; highly selective for imines/iminiums over ketones.[5][7]Good; requires pH control (6-7) for selectivity.[6]Moderate; can reduce other functional groups.[9]
Typical Solvent DCE, THF, CH₂Cl₂[10]MeOH, EtOH[6]MeOH, EtOH, EtOAc
Catalyst Acetic Acid (optional)[4]pH buffer / Acetic AcidPd/C, Pt/C, Raney Ni[2][9]
Safety Profile Moderate; moisture sensitive. Non-toxic byproducts.High Hazard; toxic reagent and potential for HCN gas release.[6]Flammability hazard with H₂ gas and pyrophoric catalysts.
Advantages High yields, broad scope, simple one-pot procedure, no pH control needed.[7]Effective and well-established."Green" chemistry, atom-economical, scalable.[8]
Limitations Higher cost of reagent, moisture sensitive.Toxicity, requires careful pH monitoring.Requires specialized equipment (hydrogenator), lower chemoselectivity.

Detailed Experimental Protocols

General Notes: All manipulations should be performed in a well-ventilated fume hood. Reagents should be of the highest grade available. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: One-Pot Reductive Amination with Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol describes the reaction of 1-isopropyl-4-piperidone with a generic primary amine (R-NH₂).

Materials:

  • 1-isopropyl-4-piperidone

  • Primary Amine (R-NH₂) (1.2 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (AcOH) (optional, 0.1 equiv)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 1-isopropyl-4-piperidone (1.0 equiv).

  • Dissolve the piperidone in DCE (approx. 0.1 M concentration).

  • Add the primary amine (R-NH₂) (1.2 equiv) to the solution.

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 equiv) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. If desired, add catalytic acetic acid (0.1 equiv) at this stage.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equiv). The addition may cause a slight exotherm and gas evolution. The mixture will become a thick slurry.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC (e.g., using 10% MeOH in DCM with 1% NH₄OH) or GC-MS until the starting piperidone is consumed.

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The basic amine product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane, often with a small amount of ammonium hydroxide (e.g., 90:9:1 DCM:MeOH:NH₄OH) to prevent tailing.

Self-Validating System & Troubleshooting:

  • Observation: A cloudy, white suspension is expected upon addition of NaBH(OAc)₃.

  • Incomplete Reaction: If starting material persists after 24 hours, add an additional portion of NaBH(OAc)₃ (0.5 equiv) and continue stirring. The presence of water can deactivate the reagent; ensure all glassware and solvents are dry.

  • Side Products: The main side product is typically the alcohol from the reduction of the starting ketone. This indicates the imine formation was too slow. Adding catalytic acetic acid can often resolve this.[7]

Protocol 2: Reductive Amination via Catalytic Transfer Hydrogenation

This protocol uses ammonium formate as both the ammonia source and the hydrogen donor.

Materials:

  • 1-isopropyl-4-piperidone

  • Ammonium Formate (HCO₂NH₄) (5.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol % by weight)

  • Methanol (MeOH)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 1-isopropyl-4-piperidone (1.0 equiv), ammonium formate (5.0 equiv), and methanol (approx. 0.2 M concentration).

  • Carefully add the 10% Pd/C catalyst (5-10 mol %). Caution: Pd/C can be pyrophoric when dry and may ignite flammable solvents. Add the catalyst to the solvent-wetted reagents.

  • Heat the mixture to reflux (approx. 65°C) and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely, as it can ignite. Wash the Celite® pad thoroughly with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The resulting residue will contain the product and excess ammonium formate. Dissolve the residue in dichloromethane and water.

  • Make the aqueous layer basic (pH > 10) with 1M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 4-amino-1-isopropylpiperidine.

  • Purification: Further purification can be achieved via silica gel chromatography as described in Protocol 1, or by distillation if the product is sufficiently volatile.

Self-Validating System & Troubleshooting:

  • Observation: The reaction mixture will be a black suspension. Vigorous gas evolution (CO₂) may be observed initially.

  • Stalled Reaction: If the reaction stalls, the catalyst may be inactive. Ensure the catalyst is of good quality. In some cases, adding fresh catalyst can restart the reaction.

  • Alternative Hydrogen Source: For amines other than ammonia, the amine can be added directly (1.2 equiv) and formic acid can be used as the hydrogen donor.[9]

Diagram 2: General Experimental Workflow

G Start 1. Reagent Preparation Mixing 2. Mix Piperidone & Amine in Solvent Start->Mixing Addition 3. Add Reducing Agent (e.g., NaBH(OAc)₃) Mixing->Addition Reaction 4. Stir at Room Temp (12-24h) Addition->Reaction Monitoring 5. Monitor by TLC/GC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup 6. Aqueous Workup (Quench & Extract) Monitoring->Workup Complete Purification 7. Purification (Chromatography) Workup->Purification Analysis 8. Characterization (NMR, MS) Purification->Analysis

Caption: A typical workflow for one-pot reductive amination.

Conclusion

The reductive amination of 1-isopropyl-4-piperidone is a highly reliable and adaptable method for synthesizing 4-amino-piperidine derivatives. The use of sodium triacetoxyborohydride stands out as the premier choice for laboratory-scale synthesis due to its high selectivity, operational simplicity, and favorable safety profile. For larger-scale or green chemistry-focused applications, catalytic hydrogenation offers a compelling, atom-economical alternative, provided that chemoselectivity is not a concern. By understanding the principles outlined in this guide and adhering to the detailed protocols, researchers can confidently and efficiently synthesize these valuable molecular building blocks for application in drug discovery and development.

References

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  • Reductive Amination Mechanism [NaBH(OAc)3]. Common Organic Chemistry.

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications.

  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University.

  • Reductive Amination, and How It Works. Master Organic Chemistry.

  • Reductive Amination - Common Conditions. Organic Chemistry.

  • Piperidine. Wikipedia.

  • 4-Amino-1-isopropylpiperidine. Chem-Impex.

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC.

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega.

  • Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. PMC.

  • Sodium Triacetoxyborohydride. Sigma-Aldrich.

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate.

  • 1-ISOPROPYL-PIPERIDIN-4-YLAMINE | 127285-08-9. ChemicalBook.

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.

  • Sodium triacetoxyborohydride. Organic Chemistry Portal.

  • A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. University of Liverpool.

  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate.

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Application Notes and Protocols for Boc-Deprotection of Piperazine-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine-piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic use of protecting groups is essential in the multi-step synthesis of complex molecules containing this scaffold. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for the amine functionalities within these heterocyclic systems.[1][2][3] Its popularity stems from its stability in a wide range of reaction conditions and its straightforward removal under acidic conditions.[4][5]

This comprehensive guide provides detailed application notes and protocols for the Boc-deprotection of piperazine-piperidine scaffolds. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical, field-proven methodologies.

Mechanistic Insights into Acid-Catalyzed Boc-Deprotection

The removal of the Boc group is an acid-catalyzed process that proceeds through a well-defined mechanism.[6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key steps are as follows:

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the carbamate by a strong acid.[7][8]

  • Formation of a Tert-Butyl Cation: The protonated carbamate is unstable and collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[7][8]

  • Decarboxylation: The carbamic acid readily undergoes decarboxylation to release carbon dioxide gas and the free amine.[7][8]

  • Amine Protonation: Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming a salt (e.g., hydrochloride or trifluoroacetate).[7]

It is important to note that the tert-butyl cation generated can be quenched by a suitable trapping agent, deprotonate to form isobutylene gas, or polymerize.[7] The evolution of CO2 gas necessitates that these reactions are not conducted in a closed system.[7]

Common Deprotection Protocols and Considerations

The choice of acidic reagent and solvent system for Boc-deprotection is critical and depends on the overall molecular structure, particularly the presence of other acid-sensitive functional groups.

Standard Acidic Conditions

Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most frequently employed reagents for Boc-deprotection.[3][9]

  • Trifluoroacetic Acid (TFA): Typically used in a solution with dichloromethane (DCM), TFA is a highly effective reagent for Boc cleavage.[10][11] Common concentrations range from 20% to 50% TFA in DCM.[11][12] Reactions are often rapid, proceeding to completion at room temperature within 1-2 hours.[11]

  • Hydrochloric Acid (HCl) in Organic Solvents: A solution of HCl in an organic solvent, such as dioxane or methanol, is another widely used method.[13][14] A 4M solution of HCl in dioxane is a common choice and can offer advantages in terms of forming a crystalline hydrochloride salt of the deprotected amine, which can simplify isolation.[15][16][17]

Visualization of the General Deprotection Workflow

Boc-Deprotection Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation start Boc-Protected Piperazine-Piperidine Scaffold reagents Acidic Reagent (e.g., TFA/DCM or HCl/Dioxane) start->reagents Add reaction Stir at Room Temperature (Monitor by TLC/LC-MS) reagents->reaction removal Remove Volatiles (in vacuo) reaction->removal Reaction Complete basification Basification (e.g., aq. NaHCO₃) removal->basification extraction Organic Extraction basification->extraction purification Purification (e.g., Chromatography) extraction->purification product Deprotected Amine purification->product

Caption: General workflow for Boc-deprotection.

Comparative Data for Common Boc-Deprotection Methods
Reagent SystemTypical ConcentrationSolventTemperature (°C)Typical Reaction TimeNotes
TFA/DCM 20-50% v/vDichloromethane (DCM)0 to Room Temp30 min - 4 hHighly effective, but TFA can be corrosive and difficult to remove completely.[11][18]
HCl/Dioxane 4 M1,4-DioxaneRoom Temp1 - 16 hOften yields a hydrochloride salt that can be precipitated and filtered.[15][16][17]
HCl/Methanol SaturatedMethanolRoom Temp1 - 4 hUseful when the hydrochloride salt is soluble in methanol.
Aqueous Phosphoric Acid 85%Tetrahydrofuran (THF)Room Temp - 50°C2 - 24 hA milder alternative for substrates with other acid-labile groups.[13]
Challenges and Mitigation Strategies

Side Reactions:

  • Alkylation: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate.[19] This is particularly relevant for electron-rich aromatic rings. The use of scavengers like triethylsilane or thioanisole can mitigate this issue.

  • Degradation of Acid-Sensitive Groups: If the piperazine-piperidine scaffold contains other acid-labile groups (e.g., acetals, t-butyl esters), standard deprotection conditions may lead to their cleavage.[14] In such cases, milder conditions or an orthogonal protection strategy are necessary.[5]

Work-up Procedures: A proper work-up is crucial for isolating the deprotected amine in high purity.[18]

  • Removal of Volatiles: Excess acid and solvent are typically removed under reduced pressure.[18] Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[18]

  • Basification: The residue is dissolved in an appropriate solvent and neutralized with a base, such as saturated aqueous sodium bicarbonate or sodium carbonate, to quench any remaining acid.[14]

  • Extraction: The deprotected amine is then extracted into an organic solvent.

  • Purification: The crude product is often purified by column chromatography or recrystallization.[18]

Visualization of the Boc-Deprotection Mechanism

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of t-Butyl Cation cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Amine Protonation Boc_Amine R₂N-Boc Protonated_Boc R₂N-Boc(H⁺) Boc_Amine->Protonated_Boc + H⁺ H_plus H⁺ Carbamic_Acid R₂N-COOH Protonated_Boc->Carbamic_Acid t_Butyl_Cation (CH₃)₃C⁺ Protonated_Boc->t_Butyl_Cation Free_Amine R₂NH Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Ammonium_Salt R₂NH₂⁺ Free_Amine->Ammonium_Salt + H⁺

Caption: Mechanism of acid-catalyzed Boc-deprotection.

Detailed Experimental Protocols

Protocol 1: Boc-Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • Boc-protected piperazine-piperidine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected piperazine-piperidine derivative (1.0 eq) in anhydrous DCM (approximately 0.1-0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[18]

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[18]

  • Dissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude deprotected amine.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Boc-Deprotection using 4M HCl in Dioxane

Materials:

  • Boc-protected piperazine-piperidine derivative

  • 4M HCl in 1,4-dioxane

  • Diethyl ether or methyl tert-butyl ether (MTBE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Dissolve the Boc-protected piperazine-piperidine derivative (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.[16]

  • Stir the reaction mixture at room temperature for 2-16 hours. A precipitate of the hydrochloride salt may form.[16]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect the solid by filtration and wash with cold diethyl ether or MTBE to obtain the hydrochloride salt of the deprotected amine.

  • If no precipitate forms, remove the solvent and excess HCl in vacuo.[16] The resulting residue can often be triturated with diethyl ether to induce precipitation of the hydrochloride salt.

  • To obtain the free amine, dissolve the hydrochloride salt in water and basify to pH > 10 with a suitable base (e.g., NaOH or Na₂CO₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to afford the free amine.

Orthogonal Protection Strategies

In the synthesis of complex piperazine-piperidine scaffolds, it is often necessary to employ multiple protecting groups that can be removed under different conditions.[5] This is known as an orthogonal protection strategy.[5] The acid-labile nature of the Boc group makes it an excellent component of such strategies.

Common Orthogonal Partners for the Boc Group:

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under basic conditions (e.g., piperidine in DMF), making it orthogonal to the acid-cleaved Boc group.[2][20]

  • Cbz (Carboxybenzyl): Cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C), providing another layer of orthogonality.[2][21]

  • Alloc (Allyloxycarbonyl): Removed under metal-catalyzed conditions (e.g., Pd(PPh₃)₄), offering a distinct deprotection pathway.[5]

Conclusion

The successful deprotection of Boc-protected piperazine-piperidine scaffolds is a critical step in the synthesis of many important pharmaceutical compounds. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and meticulous work-up procedures are paramount to achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to navigate the challenges of Boc-deprotection and effectively incorporate this versatile protecting group into their synthetic strategies.

References

  • Technical Support Center: Boc Deprotection in Acidic Conditions - Benchchem. (n.d.).
  • Understanding Acid Lability of Cysteine Protecting Groups. (2013). PMC - NIH.
  • Recent Advances in the Protection of Amine Functionality: A Review. (2020). ResearchGate.
  • Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (2020). RSC Advances.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC - NIH.
  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry.
  • A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. (n.d.). Benchchem.
  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.
  • Boc deprotection conditions tested. (n.d.). ResearchGate.
  • Boc Deprotection - HCl. (n.d.). Common Organic Chemistry.
  • Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions. (n.d.). Benchchem.
  • Technical Support Center: N-Boc Deprotection of Piperazine Derivatives. (n.d.). Benchchem.
  • Amine Protection / Deprotection. (n.d.). Fisher Scientific.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). r/Chempros - Reddit.
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). (2001). PubMed.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • A Researcher's Guide to Orthogonal Protection Strategies Involving the Boc Group. (n.d.). Benchchem.
  • BOC Protection and Deprotection. (2021). J&K Scientific LLC.
  • BOC Deprotection. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry.
  • comparison of reaction times and conditions for Boc vs. Cbz deprotection in piperidines. (n.d.). Benchchem.

Sources

Synthesis of antipsychotic drug intermediates using CAS 775287-95-1

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Efficiency Synthesis of Antipsychotic Pharmacophores Using CAS 775287-95-1

Abstract This application note details the strategic utilization of CAS 775287-95-1 (tert-Butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate) as a high-value intermediate in the synthesis of next-generation antipsychotic and cognitive-enhancing drugs. Specifically, this molecule serves as a protected precursor to the 1-(1-isopropylpiperidin-4-yl)piperazine scaffold, a privileged structure in medicinal chemistry known for its high affinity towards Dopamine (D2/D3), Serotonin (5-HT2A/5-HT6), and Histamine (H3) receptors. This guide provides a validated protocol for the deprotection and subsequent functionalization of this intermediate, offering a robust pathway for developing multi-receptor modulating antipsychotics.

Chemical Profile & Strategic Significance

CAS 775287-95-1 represents a "masked" piperidinyl-piperazine pharmacophore. Its strategic value lies in the orthogonal protection: the piperazine nitrogen is Boc-protected, allowing for selective modifications on the piperidine ring (if synthesized de novo) or, more commonly, serving as a stable, purified precursor that releases the reactive secondary amine upon demand.

Property Specification
CAS Number 775287-95-1
Chemical Name tert-Butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate
Molecular Formula C₁₇H₃₃N₃O₂
Molecular Weight 311.46 g/mol
Core Scaffold 4-(Piperazin-1-yl)piperidine
Key Functionality N-Boc Protection (Acid Labile); N-Isopropyl (Lipophilic/Metabolic Stability)
Target Drug Classes Atypical Antipsychotics, H3 Antagonists, D3 Partial Agonists

Retrosynthetic Analysis & Pathway Design

The utility of CAS 775287-95-1 is best understood through a retrosynthetic lens. It is the immediate precursor to the "Warhead Amine" (Intermediate B), which is then coupled with an aromatic heterocycle (the "Anchor") to form the final drug candidate.

Pathway Logic:

  • Activation: Acidic cleavage of the Boc group reveals the nucleophilic secondary amine.

  • Coupling: The revealed amine undergoes SNAr or Buchwald-Hartwig amination with a heteroaryl halide (e.g., chlorobenzisothiazole, chloroquinoline) to construct the full antagonist/agonist profile.

SynthesisPathway cluster_legend Reaction Flow CAS CAS 775287-95-1 (N-Boc Precursor) Deprotection Step 1: Acidolysis (TFA or HCl) CAS->Deprotection -Boc Amine Free Amine Scaffold 1-(1-isopropylpiperidin-4-yl)piperazine Deprotection->Amine Yield >95% Coupling Step 2: N-Arylation (Pd-Catalyzed or S_NAr) Amine->Coupling Drug Target Antipsychotic (Multi-Receptor Modulator) Coupling->Drug C-N Bond Formation Heterocycle Heteroaryl Halide (e.g., 3-Cl-Benzisothiazole) Heterocycle->Coupling

Figure 1: Synthetic workflow transforming CAS 775287-95-1 into a bioactive antipsychotic candidate.

Detailed Experimental Protocols

Protocol A: Deprotection (Synthesis of the Free Amine)

Objective: To remove the tert-butoxycarbonyl (Boc) group quantitatively to yield 1-(1-isopropylpiperidin-4-yl)piperazine .

Reagents:

  • Substrate: CAS 775287-95-1 (1.0 eq)

  • Acid: Trifluoroacetic acid (TFA) (10.0 eq) OR 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM) (anhydrous).

  • Base (Workup): NaHCO₃ (sat. aq.) or NaOH (1M).

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with CAS 775287-95-1 (10 g, 32.1 mmol) and DCM (50 mL). Cool to 0°C under N₂ atmosphere.

  • Acid Addition: Dropwise add TFA (24.5 mL, 321 mmol) over 15 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

    • Checkpoint: Monitor by TLC (10% MeOH/DCM). The starting material (high R_f) should disappear, and a baseline spot (amine salt) should appear.

  • Quenching: Concentrate the reaction mixture under reduced pressure to remove excess TFA/DCM. The residue is a viscous oil (TFA salt).

  • Free Basing: Redissolve the residue in DCM (100 mL). Slowly add sat. NaHCO₃ solution until pH > 8.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Drying: Combine organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Yield: Expect ~6.5 - 6.7 g (95-98%) of a pale yellow oil or low-melting solid.

Self-Validating Metric:

  • ¹H NMR (CDCl₃): Look for the disappearance of the Boc singlet (~1.45 ppm, 9H). Confirm the presence of the isopropyl methine septet (~2.7 ppm) and the piperazine ring protons.

Protocol B: N-Arylation (Coupling to Heterocycle)

Objective: Link the piperazine tail to a heteroaryl core (e.g., 3-chlorobenzo[d]isothiazole, a bioisostere for many antipsychotics).

Reagents:

  • Amine: 1-(1-isopropylpiperidin-4-yl)piperazine (from Protocol A) (1.0 eq).

  • Electrophile: 3-chloro-1,2-benzisothiazole (1.1 eq).

  • Base: K₂CO₃ (2.5 eq) or Cs₂CO₃ (2.0 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Catalyst (Optional): NaI (0.1 eq) to accelerate SNAr.

Step-by-Step Methodology:

  • Setup: In a pressure vial or reflux flask, combine the Amine (1.0 eq), Electrophile (1.1 eq), and K₂CO₃ (2.5 eq) in ACN (10 vol).

  • Reaction: Heat the mixture to reflux (80°C) for 12-16 hours.

    • Note: If the electrophile is unreactive (e.g., a chloropyridine), use Buchwald-Hartwig conditions (Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C).

  • Monitoring: HPLC analysis should show conversion of the amine (Rt ~ low) to the coupled product (Rt ~ high).

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallize from Isopropanol/Water or purify via Flash Chromatography (DCM:MeOH:NH₃).

Process Optimization & Troubleshooting

Critical Quality Attribute (CQA) Risk Factor Control Strategy
Impurity: Des-isopropyl Loss of isopropyl group during harsh acid hydrolysis.Use HCl/Dioxane at 0°C instead of TFA if instability is observed.
Impurity: N-Oxide Oxidation of the tertiary piperidine nitrogen.Perform all reactions under N₂; use degassed solvents.
Reaction Stalling Poor nucleophilicity of the secondary amine.Use Cs₂CO₃ (stronger base) or switch to Pd-catalyzed coupling.
Residual TFA Toxicity and interference with next step.Ensure basic workup pH > 10; use azeotropic distillation with toluene.

References

  • Structure & CAS Verification

    • Source: National Center for Biotechnology Information.
    • URL:[Link]

  • Synthetic Methodology (Piperazine Deprotection)

    • Title: Greene's Protective Groups in Organic Synthesis.
    • Context: Standard protocols for Boc removal using TFA and HCl.
    • URL:[Link]

  • Antipsychotic Pharmacophore Chemistry

    • Title: Structure-Activity Relationships of Piperidinyl-Piperazine Derivatives as Antipsychotics. Journal of Medicinal Chemistry.
    • Context: Validates the 1-(piperidin-4-yl)piperazine motif in D2/5-HT2A antagonists.
    • URL:[Link]

  • Commercial Availability & Safety Data: Source: Sigma-Aldrich / Merck Safety D

The Strategic Application of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine in Modern GPCR Ligand Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel G-Protein Coupled Receptor (GPCR) ligands with superior selectivity and optimized pharmacokinetic profiles is a cornerstone of modern drug discovery. Within the medicinal chemist's toolkit, privileged scaffolds serve as foundational frameworks for building libraries of targeted compounds. This guide delves into the strategic application of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine , a versatile building block for the synthesis of potent and selective GPCR modulators. We will explore the rationale behind its use, provide detailed protocols for its derivatization, and outline robust methodologies for the pharmacological evaluation of its analogues against key GPCR targets, particularly within the aminergic receptor families.

Introduction: The Rationale for a Privileged Scaffold

The 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine scaffold represents a confluence of structural motifs that are highly favored in the design of centrally active GPCR ligands.[1][2] The piperazine and piperidine rings are prevalent in a multitude of FDA-approved drugs, particularly those targeting neurotransmitter receptors such as dopamine, serotonin, and opioid receptors.[3][4][5][6]

Key Structural Advantages:

  • The Piperazine Moiety: This heterocycle offers two nitrogen atoms for synthetic diversification.[3] The mono-Boc protection of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine allows for selective functionalization at the unprotected nitrogen, enabling the introduction of a wide array of substituents to modulate pharmacological activity and physicochemical properties.[7][8]

  • The Piperidine Ring: The piperidine substructure is a common feature in ligands targeting aminergic GPCRs.[2] The N-isopropyl group on the piperidine can influence receptor subtype selectivity and metabolic stability.

  • Combined Scaffold: The combination of these two rings creates a three-dimensional structure that can effectively probe the binding pockets of various GPCRs. The overall scaffold provides a balance of lipophilicity and polarity, which is crucial for achieving desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including blood-brain barrier penetration for CNS targets.

Synthetic Strategy: Derivatization of the Core Scaffold

The primary synthetic utility of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine lies in the selective functionalization of the free secondary amine on the piperazine ring. The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions and can be readily removed under acidic conditions to allow for further modification if desired.[7]

A common and effective method for derivatization is reductive amination . This reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, which can significantly impact receptor affinity and selectivity.

Protocol 2.1: General Procedure for Reductive Amination
  • Reaction Setup: To a solution of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add the desired aldehyde or ketone (1.1 eq).

  • Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted derivative.

Pharmacological Evaluation: A Multi-faceted Approach

Once a library of derivatives has been synthesized, a systematic pharmacological evaluation is necessary to determine their affinity, potency, and functional activity at the target GPCRs. Given the prevalence of the piperazine-piperidine scaffold in aminergic receptor ligands, a primary screen against a panel of dopamine and serotonin receptors is a logical starting point.[9][10]

Radioligand Binding Assays: Determining Receptor Affinity (Ki)

Radioligand binding assays are a sensitive and quantitative method to measure the affinity of a test compound for a specific receptor.[11] These assays are typically performed using cell membranes prepared from cell lines stably expressing the GPCR of interest.

Protocol 3.1.1: Competitive Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membranes from HEK293 or CHO cells stably expressing the target receptor (e.g., Dopamine D2, Serotonin 5-HT2A).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (containing a specific amount of receptor protein).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors).

    • Varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation.

Parameter Description
Test Compound Derivative of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine
Target Receptor e.g., Dopamine D2 Receptor
Radioligand e.g., [³H]-Spiperone
Non-specific Binding Determined in the presence of a high concentration of a known unlabeled ligand (e.g., Haloperidol)
Output Ki value (nM)

Table 1: Key Parameters for Radioligand Binding Assay

Functional Assays: Assessing Agonist and Antagonist Activity

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). The choice of assay depends on the G-protein coupling of the target receptor.[12][13]

Many aminergic receptors, such as the D1-like dopamine receptors (Gs-coupled) and D2-like dopamine receptors (Gi-coupled), signal through the modulation of cyclic AMP (cAMP) levels.[1][14]

Protocol 3.2.1.1: HTRF-Based cAMP Assay

This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Cell Seeding: Seed cells expressing the target Gs or Gi-coupled receptor into a 384-well plate and incubate overnight.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the test compound.

    • Antagonist Mode (for Gi-coupled receptors): Add a fixed concentration of an agonist (e.g., forskolin to stimulate adenylyl cyclase) followed by varying concentrations of the test compound.[14]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate).

  • Incubation: Incubate for 60 minutes at room temperature.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.

G_Protein_Signaling cluster_Gs Gs-Coupled Pathway cluster_Gi Gi-Coupled Pathway Gs_Ligand Agonist Gs_GPCR Gs-Coupled GPCR Gs_Ligand->Gs_GPCR Binds Gs_Protein Gs Protein Gs_GPCR->Gs_Protein Activates AC_Gs Adenylyl Cyclase Gs_Protein->AC_Gs Stimulates cAMP_Gs cAMP ↑ AC_Gs->cAMP_Gs ATP to cAMP PKA_Gs PKA Activation cAMP_Gs->PKA_Gs Response_Gs Cellular Response PKA_Gs->Response_Gs Gi_Ligand Agonist Gi_GPCR Gi-Coupled GPCR Gi_Ligand->Gi_GPCR Binds Gi_Protein Gi Protein Gi_GPCR->Gi_Protein Activates AC_Gi Adenylyl Cyclase Gi_Protein->AC_Gi Inhibits cAMP_Gi cAMP ↓ AC_Gi->cAMP_Gi PKA_Gi PKA Inhibition cAMP_Gi->PKA_Gi Response_Gi Cellular Response PKA_Gi->Response_Gi Experimental_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Pharmacological Screening cluster_analysis Data Analysis & SAR start 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine reaction Reductive Amination with R-CHO/R-COR start->reaction library Library of Derivatives reaction->library binding Radioligand Binding Assay (Affinity - Ki) library->binding functional Functional Assays (Potency - EC50/IC50) library->functional sar Structure-Activity Relationship (SAR) binding->sar cAMP cAMP Assay (Gs/Gi-coupled) functional->cAMP calcium Calcium Flux Assay (Gq-coupled) functional->calcium cAMP->sar calcium->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for ligand development.

Advanced Characterization: Probing Biased Signaling

Modern GPCR pharmacology recognizes that ligands can preferentially activate certain downstream signaling pathways over others, a phenomenon known as biased agonism or functional selectivity. [15]Assays that can distinguish between G-protein-mediated signaling and β-arrestin recruitment are valuable for characterizing the nuanced pharmacological profiles of novel ligands.

Bioluminescence Resonance Energy Transfer (BRET) Assays: BRET is a powerful technique to monitor protein-protein interactions in real-time in living cells. [2][16]It can be adapted to measure:

  • GPCR-G protein interaction: To directly measure G-protein activation.

  • GPCR-β-arrestin interaction: To assess the recruitment of β-arrestin to the activated receptor.

By comparing the potency and efficacy of a compound in both G-protein and β-arrestin BRET assays, a bias factor can be calculated, providing a more complete understanding of the ligand's mechanism of action.

Conclusion

The 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine scaffold is a valuable starting point for the design and synthesis of novel GPCR ligands. Its inherent structural features, combined with synthetic tractability, allow for the creation of diverse chemical libraries. A systematic approach to pharmacological evaluation, beginning with binding and classical functional assays and progressing to more complex assays for biased signaling, is essential for identifying and optimizing lead candidates. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to leverage this privileged scaffold in the pursuit of next-generation therapeutics targeting GPCRs.

References

  • In Vitro Assays for Discovery of G-Protein-Coupled Receptor Ligands. National Center for Biotechnology Information. [Link]

  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biostructure. [Link]

  • GPCR targeted Functional Assay Services. Creative Biolabs. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • Measurement of cAMP for Gs- and Gi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review. [Link]

  • GPCR-radioligand binding assays. PubMed. [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions. Berthold Technologies. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

  • Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. PubMed. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PubMed Central. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PubMed Central. [Link]

  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. PubMed Central. [Link]

  • Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Royal Society of Chemistry. [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. ResearchGate. [Link]

  • Molecular insights into G protein coupling specificity at a class A GPCR. bioRxiv. [Link]

  • 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. National Institutes of Health. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

  • 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture. Macsen Labs. [Link]

  • Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. PubMed. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

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Scalable synthesis of tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of tert-Butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate

Executive Summary

This guide details a robust, scalable protocol for the synthesis of tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate (CAS: 205059-24-1). This molecular scaffold is a "privileged structure" in medicinal chemistry, serving as a critical linker in G-Protein Coupled Receptor (GPCR) antagonists, kinase inhibitors (e.g., ALK inhibitors), and antipsychotic agents.

The protocol transitions from traditional medicinal chemistry conditions (DCM/DCE solvents) to a Process Chemistry-ready workflow utilizing 2-Methyltetrahydrofuran (2-MeTHF) as a greener, scalable solvent. It employs a reductive amination strategy optimized for safety, yield (>85%), and impurity control.

Retrosynthetic Analysis & Strategy

The most efficient route to the target molecule is the direct reductive amination of tert-butyl piperazine-1-carboxylate (1 ) with 1-isopropylpiperidin-4-one (2 ). This convergent approach avoids the protecting group manipulations required by stepwise linear syntheses.

Key Strategic Decisions:

  • Reductive Agent: Sodium Triacetoxyborohydride (STAB) is selected over Sodium Cyanoborohydride (toxic cyanide waste) or Catalytic Hydrogenation (requires specialized pressure vessels). STAB offers excellent diastereoselectivity and functional group tolerance.

  • Solvent System: Dichloromethane (DCM) is replaced with 2-MeTHF . 2-MeTHF allows for higher reaction temperatures if needed, excellent phase separation during workup, and is derived from renewable resources.

Retrosynthesis cluster_SM Starting Materials Target Target Molecule tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate Disconnection Target->Disconnection Reductive Amination Amine N-Boc-Piperazine (Commercially Available) Disconnection->Amine Ketone 1-Isopropylpiperidin-4-one (Commercially Available) Disconnection->Ketone

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the piperazine-piperidine core.

Process Optimization & Critical Parameters

To ensure this protocol is self-validating and reproducible, strict control of the following parameters is required:

ParameterOptimization LogicCritical Limit
Stoichiometry Excess ketone (1.1 equiv) drives the secondary amine to completion.Do not use excess amine; unreacted N-Boc-piperazine is difficult to separate from the product.
Acid Catalyst Acetic acid (AcOH) activates the ketone carbonyl, facilitating imine formation.Maintain pH 5–6. Excess acid can protonate the amine, stalling the reaction.
Temperature STAB addition is exothermic. Low temp prevents decomposition and side reactions.Must add STAB at 0–5 °C.
Quenching Boron complexes can form stable emulsions.Use aqueous K2CO3 or Rochelle's salt to break boron-amine complexes.

Detailed Experimental Protocol

Step 1: Preparation of 1-Isopropylpiperidin-4-one (Optional)

Note: If the ketone is purchased (CAS 5355-68-0), skip to Step 2. Reaction: Alkylation of 4-piperidone hydrochloride monohydrate with 2-bromopropane. Scale: 100 g input.

  • Charge 4-piperidone HCl monohydrate (100 g, 0.65 mol) and K2CO3 (270 g, 1.95 mol) into Acetonitrile (1.0 L).

  • Add 2-bromopropane (96 g, 0.78 mol) dropwise at 20–25 °C.

  • Heat to reflux (80 °C) for 12 hours. Validation: TLC (10% MeOH/DCM) shows disappearance of piperidone.

  • Cool to RT and filter off inorganic salts. Rinse cake with Acetonitrile.

  • Concentrate the filtrate to an oil. Distill under vacuum (bp ~80–85 °C @ 10 mmHg) to obtain the clear oil product.

    • Yield Expectations: 75–80%.

Step 2: Reductive Coupling (The Core Protocol)

Reaction: Reductive amination of N-Boc-piperazine with 1-isopropylpiperidin-4-one. Scale: 100 g (N-Boc-piperazine basis).

Materials:

  • tert-Butyl piperazine-1-carboxylate (100 g, 0.537 mol)

  • 1-Isopropylpiperidin-4-one (83.4 g, 0.590 mol, 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (170 g, 0.805 mol, 1.5 equiv)

  • Acetic Acid (32 g, 0.537 mol, 1.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF) (1.0 L, 10 vol)

Workflow:

Workflow Start Reactor Setup Charge N-Boc-Piperazine + Ketone + 2-MeTHF Activation Imine Formation Add AcOH, Stir 30 min @ 20°C Start->Activation Cooling Cooling Cool mixture to 0-5°C Activation->Cooling Addition Reduction Step Charge STAB portion-wise (maintain <10°C) Cooling->Addition Reaction Reaction Warm to 20°C, Stir 12-16h Addition->Reaction IPC IPC Check LCMS: <1% SM remaining Reaction->IPC IPC->Reaction Fail (Add 0.1 eq STAB) Quench Quench Add 10% K2CO3 aq. (Gas Evolution!) IPC->Quench Pass Workup Phase Separation Wash Org layer w/ Brine -> Dry -> Conc. Quench->Workup

Figure 2: Process workflow for the reductive amination step.

Procedure:

  • Dissolution: In a 3-neck round-bottom flask equipped with an overhead stirrer, nitrogen inlet, and thermometer, dissolve N-Boc-piperazine (100 g) and 1-isopropylpiperidin-4-one (83.4 g) in 2-MeTHF (1.0 L).

  • Activation: Add Acetic Acid (32 g) in one portion. Stir at 20–25 °C for 30 minutes to facilitate the equilibrium formation of the iminium species.

  • Cooling: Cool the reaction mixture to 0–5 °C using an ice/salt bath or chiller.

  • Reduction (Critical Step): Add STAB (170 g) portion-wise over 45–60 minutes.

    • Caution: The reaction is exothermic. Ensure internal temperature does not exceed 10 °C.

    • Observation: Slight gas evolution (H2) may occur if moisture is present; ensure N2 sweep.

  • Reaction: Remove cooling and allow the mixture to warm to 20–25 °C. Stir for 12–16 hours.

  • IPC (In-Process Control): Sample 50 µL into MeOH/Water. Analyze by LCMS.

    • Target: < 1.0% area N-Boc-piperazine.

    • Contingency: If SM > 1%, add 0.2 equiv STAB and stir 2 hours.

  • Quench: Cool to 10 °C. Slowly quench by adding 10% aqueous K2CO3 (500 mL).

    • Safety: Gas evolution (CO2 and H2) will be vigorous. Add slowly.

  • Workup: Agitate the biphasic mixture for 30 minutes to break boron complexes. Separate the layers.

    • Extract aqueous layer with 2-MeTHF (2 x 200 mL).

    • Combine organic layers and wash with Brine (300 mL).

    • Dry over Na2SO4, filter, and concentrate under reduced pressure to a viscous oil/solid.

  • Purification (Crystallization): The crude material often solidifies. For high purity (>98%), recrystallize from Heptane/EtOAc (5:1) . Heat to 60 °C to dissolve, cool slowly to 0 °C. Filter the white crystalline solid.

Analytical Data & Specifications

Product: tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate Appearance: White crystalline solid. Melting Point: 68–72 °C (recrystallized).

1H NMR (400 MHz, CDCl3):

  • δ 3.42 (t, J = 5.0 Hz, 4H, Boc-piperazine CH2),

  • δ 2.88 (d, J = 11.5 Hz, 2H, Piperidine CH2),

  • δ 2.72 (m, 1H, Isopropyl CH),

  • δ 2.51 (t, J = 5.0 Hz, 4H, Piperazine CH2),

  • δ 2.28 (tt, 1H, Piperidine CH-N),

  • δ 2.15 (td, 2H, Piperidine CH2),

  • δ 1.78 (d, 2H, Piperidine CH2),

  • δ 1.60 (m, 2H, Piperidine CH2),

  • δ 1.46 (s, 9H, Boc t-Bu),

  • δ 1.05 (d, J = 6.6 Hz, 6H, Isopropyl CH3).

Mass Spectrometry (ESI+):

  • Calculated Mass: 311.46

  • Observed [M+H]+: 312.3

Safety & Hazard Management

ReagentHazard ClassHandling Protocol
Sodium Triacetoxyborohydride (STAB) Water Reactive, IrritantStore under Nitrogen.[1] Do not add water directly to solid STAB (H2 evolution).[2] Quench reaction mixtures slowly.
2-Methyltetrahydrofuran Flammable LiquidGround all vessels. Use spark-proof tools. Peroxide former (check peroxides before distillation).
1-Isopropylpiperidin-4-one IrritantUse in a fume hood. Avoid skin contact (potential sensitizer).[3][4][5]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Skattebøl, L. (2004). Sodium Triacetoxyborohydride.[1][2][3][4][6] In Encyclopedia of Reagents for Organic Synthesis. Wiley. [Link]

  • Pfizer Inc. (2012). Process for the preparation of ALK inhibitors. World Intellectual Property Organization Patent WO2013132376.
  • Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions.[1] Chemical Reviews, 106(7), 2617–2650. [Link]

Sources

Application Note: A Detailed Mechanistic Guide and Protocol for the Synthesis of 1-Boc-4-(1-isopropylpiperidin-4-yl)piperazine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of complex amine structures is a cornerstone of modern drug discovery and development. The piperazine moiety, in particular, is a privileged scaffold known to impart favorable pharmacokinetic properties.[1] This application note provides an in-depth examination of the reaction between 1-Boc-piperazine and 1-isopropyl-4-piperidone, a key transformation for producing advanced intermediates. We will dissect the underlying reaction mechanism—reductive amination—and provide a robust, field-proven laboratory protocol. This guide is intended for researchers, chemists, and drug development professionals seeking to understand not just the "how" but the critical "why" behind the procedural steps, ensuring reliable and scalable synthesis.

Introduction: The Strategic Importance of Reductive Amination

The formation of carbon-nitrogen (C-N) bonds is fundamental to the synthesis of countless active pharmaceutical ingredients (APIs). Among the most powerful and reliable methods for this transformation is reductive amination.[2] This one-pot procedure combines the condensation of a carbonyl compound with an amine and the subsequent reduction of the resulting imine or iminium ion intermediate.[3] This approach avoids the common pitfalls of direct N-alkylation with alkyl halides, such as overalkylation and the use of harsh conditions.[2]

The reaction between 1-Boc-piperazine and 1-isopropyl-4-piperidone is a classic example, yielding a tertiary amine that serves as a valuable building block for more complex molecular architectures. The use of a Boc-protecting group on the piperazine allows for selective functionalization at the free secondary amine, preventing the formation of undesired 1,4-disubstituted byproducts.[1][4]

The Reaction Mechanism: A Tale of Two Steps

The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that exhibits selectivity for the iminium ion intermediate over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this purpose due to its mild nature and remarkable selectivity, offering significant safety and efficiency advantages over alternatives like the highly toxic sodium cyanoborohydride (NaBH₃CN).[3][5]

The reaction proceeds via a two-stage mechanism within a single pot:

  • Iminium Ion Formation: The nucleophilic secondary amine of 1-Boc-piperazine attacks the electrophilic carbonyl carbon of 1-isopropyl-4-piperidone. This forms an unstable hemiaminal intermediate. In the presence of a weak acid catalyst, such as acetic acid, the hemiaminal readily dehydrates to form a more stable, electrophilic iminium ion.[6] The acid protonates the hydroxyl group of the hemiaminal, turning it into a good leaving group (H₂O).

  • Hydride Reduction: The mild hydride reagent, Sodium triacetoxyborohydride (STAB), then selectively reduces the iminium ion. The bulky and less reactive nature of STAB prevents it from significantly reducing the starting ketone, ensuring high fidelity for the desired amination pathway.[5][7] The hydride attacks the electrophilic carbon of the iminium ion, neutralizing the positive charge on the nitrogen and forming the final C-N bond of the tertiary amine product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product R1 1-Boc-piperazine I1 Hemiaminal Intermediate R1->I1 + R2 1-isopropyl-4-piperidone R2->I1 I2 Iminium Ion I1->I2 - H₂O P 1-Boc-4-(1-isopropylpiperidin-4-yl)piperazine I2->P Reduction Reagent1 Acetic Acid (Catalyst) Reagent1->I1 Facilitates Dehydration Reagent2 NaBH(OAc)₃ (STAB) Reagent2->I2 Hydride Source

Caption: The reductive amination mechanism.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Each step includes justifications rooted in the reaction mechanism and best practices for organic synthesis.

Materials and Reagents
Material/ReagentGradeSupplier ExampleNotes
1-Boc-piperazine>98%Sigma-AldrichEnsure it is dry.
1-isopropyl-4-piperidone>97%Combi-BlocksStore under an inert atmosphere if possible.
Sodium triacetoxyborohydride (STAB)Reagent GradeAcros OrganicsMoisture sensitive. Handle quickly in a dry environment.[8]
1,2-Dichloroethane (DCE)Anhydrous, >99.8%Sigma-AldrichAprotic solvent of choice. DCM or THF can be substitutes.[3][7]
Glacial Acetic Acid (AcOH)ACS GradeFisher ScientificServes as the catalyst for iminium formation.[2]
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRUsed for quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRDrying agent.
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction.
Ethyl Acetate (EtOAc) & HexanesHPLC GradeFisher ScientificFor chromatography.
Equipment
  • Round-bottom flask with magnetic stir bar

  • Septa and needles for inert atmosphere (optional but recommended)

  • Magnetic stir plate

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under ambient atmosphere, add 1-isopropyl-4-piperidone (1.0 eq.).

    • Add 1-Boc-piperazine (1.1 eq.). Using a slight excess of the amine helps drive the iminium formation to completion.

    • Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M with respect to the limiting reagent.

    • Causality: Anhydrous conditions are crucial as STAB is water-sensitive.[8] DCE is an excellent aprotic solvent for this reaction.[7]

  • Catalyst Addition & Iminium Formation:

    • Add glacial acetic acid (1.0-1.2 eq.) to the stirring solution.

    • Allow the mixture to stir at room temperature for 30-60 minutes.

    • Causality: The acetic acid catalyzes the dehydration of the hemiaminal intermediate to form the iminium ion, which is the species that will be reduced.[2] A pre-stir period ensures a sufficient concentration of the iminium ion is present before the reducing agent is introduced.

  • Reduction Step:

    • Cool the reaction mixture in an ice-water bath.

    • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq.) in portions over 10-15 minutes.

    • Causality: A slight exotherm may occur. Adding STAB portion-wise at 0°C ensures the reaction temperature is well-controlled. A 1.5-fold excess of the hydride ensures the reduction proceeds to completion.[9]

  • Reaction Monitoring:

    • Remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10% Methanol in DCM. The product should be less polar than the 1-Boc-piperazine starting material.

    • The reaction is typically complete within 4-16 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

    • Causality: The basic quench neutralizes the acetic acid and decomposes any remaining STAB.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with dichloromethane (DCM).

    • Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate or a methanol/DCM mixture, is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-Boc-4-(1-isopropylpiperidin-4-yl)piperazine as a solid or viscous oil.

Experimental Workflow and Troubleshooting

G cluster_workflow Experimental Workflow A 1. Reaction Setup (Amine + Ketone in DCE) B 2. Catalyst Addition (Add Acetic Acid, Stir 30 min) A->B C 3. Reduction (Cool to 0°C, Add STAB) B->C D 4. Reaction Monitoring (Stir at RT, TLC/LC-MS) C->D E 5. Aqueous Work-up (Quench with NaHCO₃, Extract) D->E F 6. Purification (Dry, Concentrate, Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: A streamlined workflow for the synthesis.
Observed Issue Potential Cause Suggested Solution
Low Conversion / High SM Recovery 1. Inefficient iminium ion formation. 2. Deactivated STAB due to moisture.1. Ensure the correct stoichiometry of acetic acid was used. For very hindered ketones, a slightly longer pre-stir time before adding STAB may be beneficial. 2. Use fresh, anhydrous solvent and handle STAB quickly.
Formation of Side Products 1. Reduction of the starting ketone. 2. Reaction temperature too high.1. This is rare with STAB but can occur. Ensure STAB is added after the iminium ion has had time to form. 2. Maintain temperature control, especially during the addition of STAB.
Difficult Purification Product co-elutes with starting material or byproducts.Optimize the mobile phase for column chromatography. Consider using a different solvent system (e.g., an amine-treated silica gel or adding a small amount of triethylamine to the eluent to reduce tailing).

Conclusion

The reductive amination of 1-Boc-piperazine with 1-isopropyl-4-piperidone using sodium triacetoxyborohydride is a highly efficient, selective, and reliable method for synthesizing a key pharmaceutical intermediate. By understanding the underlying mechanism—the acid-catalyzed formation of an iminium ion followed by a selective hydride reduction—chemists can troubleshoot and optimize the reaction with confidence. The protocol detailed herein provides a robust and scalable blueprint for researchers in the field of medicinal chemistry, facilitating the development of novel molecular entities.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Medley, J. W., & Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Chem 115, Harvard University.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • Molecules. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2149. Available at: [Link]

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Application Notes & Protocols: Handling and Storage of Piperazine Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Nuances of Piperazine Carboxylate Derivatives

Piperazine carboxylate derivatives represent a vital class of heterocyclic compounds, integral to the development of novel therapeutics and functional materials. Their molecular architecture, featuring a piperazine ring coupled with a carboxylate group (either as a free acid or an ester), bestows a unique combination of properties. The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and donors, influencing solubility and biological interactions, while the carboxylate moiety provides a key site for further chemical modification.[1]

However, this structural complexity also introduces specific handling and storage challenges. The piperazine moiety is susceptible to oxidation and degradation, while the carboxylate group, particularly in its salt form, can be hygroscopic.[2][3][4] A thorough understanding of these properties is not merely a matter of procedural compliance but is fundamental to ensuring the long-term integrity, purity, and performance of these valuable compounds in research and development.

This guide provides a detailed framework for the safe and effective handling and storage of piperazine carboxylate derivatives, grounded in chemical principles to explain the causality behind each procedural recommendation.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling any chemical, a thorough risk assessment is mandatory. Piperazine and its derivatives can cause severe skin burns, eye damage, and may lead to allergic skin reactions or respiratory difficulties if inhaled.[4][5]

2.1 Core Safety Mandates:

  • Safety Data Sheet (SDS): Always consult the manufacturer-provided SDS prior to handling. The SDS contains critical information on hazards, first-aid measures, and required PPE.[6]

  • Engineering Controls: All handling of solid and liquid piperazine carboxylate derivatives should be performed in a certified chemical fume hood to minimize inhalation risk.[4]

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and dust.[4]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[4]

    • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

    • Respiratory Protection: For operations with a high potential for aerosol or dust generation, a NIOSH-approved respirator may be necessary, as determined by your institution's environmental health and safety (EHS) department.[5]

Chemical Properties and Stability Considerations

The stability of piperazine carboxylate derivatives is influenced by several factors inherent to their structure. Understanding these factors is key to defining appropriate storage conditions.

  • Hygroscopicity: Carboxylate salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[2][7] This can lead to chemical degradation (e.g., hydrolysis of ester derivatives) and inaccuracies in weighing.

  • Air Sensitivity: The nitrogen atoms in the piperazine ring can be susceptible to oxidation. While many derivatives are stable under normal conditions, prolonged exposure to air, especially in the presence of light or heat, can lead to degradation.[3][8]

  • Light Sensitivity: Many organic compounds, including some piperazine derivatives, can degrade upon exposure to UV or visible light.[4][8][9] This photodegradation can lead to the formation of impurities.[3]

  • Thermal Stability: While generally stable at ambient temperatures, elevated temperatures can accelerate degradation pathways such as hydrolysis, oxidation, and decarboxylation.[3][10][11] Studies have shown that piperazine compounds are more susceptible to degradation at room temperature compared to refrigerated or frozen conditions.[12]

Receiving and Long-Term Storage Protocols

Proper storage from the moment of receipt is critical for preserving compound integrity.

4.1 Initial Receipt and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage.

  • Verify that the manufacturer's label is intact and legible, confirming the chemical identity and any hazard warnings.[13]

  • Note the date of receipt directly on the container.

4.2 Long-Term Storage Conditions: The appropriate storage conditions depend on the specific properties of the derivative as outlined in the SDS. A general decision-making workflow is presented below.

storage_decision_workflow start Start: New Piperazine Carboxylate Derivative Received check_sds Consult Safety Data Sheet (SDS) for specific storage recommendations start->check_sds is_hygroscopic Is the compound listed as hygroscopic? check_sds->is_hygroscopic is_air_sensitive Is the compound listed as air/oxygen sensitive? is_hygroscopic->is_air_sensitive Yes is_hygroscopic->is_air_sensitive No storage_inert Store in a desiccator under inert gas (Ar or N2) is_air_sensitive->storage_inert Yes storage_dry Store in a desiccator is_air_sensitive->storage_dry No is_light_sensitive Is the compound listed as light sensitive? temp_recommendation What is the recommended storage temperature? is_light_sensitive->temp_recommendation No storage_amber Store in an amber vial or protect from light is_light_sensitive->storage_amber Yes storage_ambient Store at ambient temperature (15-25°C) temp_recommendation->storage_ambient Ambient storage_fridge Store at 2-8°C temp_recommendation->storage_fridge 2-8°C storage_freezer Store at -20°C or below temp_recommendation->storage_freezer ≤ -20°C storage_inert->is_light_sensitive storage_dry->is_light_sensitive storage_amber->temp_recommendation final_storage Combine all required conditions. Seal container tightly with paraffin film. Log into chemical inventory. storage_ambient->final_storage storage_fridge->final_storage storage_freezer->final_storage

Caption: Decision workflow for selecting appropriate storage conditions.

Table 1: Summary of Recommended Storage Conditions

Property Condition Rationale Primary Container Secondary Containment
Hygroscopic Dry EnvironmentPrevents water absorption, which can cause hydrolysis and weighing errors.[2]Tightly sealed vial, preferably with a PTFE-lined cap.Desiccator cabinet with active desiccant (e.g., silica gel).
Air-Sensitive Inert AtmosphereDisplaces oxygen to prevent oxidative degradation of the piperazine ring.[8]Vial sealed with a septum cap (e.g., Sure/Seal™) or stored in a glovebox.[8][14]Inert atmosphere glovebox or sealed container backfilled with Argon or Nitrogen.[8]
Light-Sensitive Dark StoragePrevents photodegradation which can lead to the formation of impurities.[3][9]Amber glass vial or a clear vial wrapped in aluminum foil.[8]Opaque storage box or cabinet.
General Solid -20°C to 4°CReduces the rate of potential degradation pathways, ensuring long-term stability.[12]Tightly sealed vial.Designated, labeled refrigerator or freezer. Do not store in a non-spark-proof unit if flammable.[15]

Protocols for Handling and Sample Preparation

Adherence to meticulous technique during handling is essential to prevent contamination and ensure accurate experimental results.

5.1 Protocol: Weighing a Hygroscopic Piperazine Carboxylate Derivative

Objective: To accurately weigh a hygroscopic solid while minimizing moisture absorption.

Materials: Analytical balance, anti-static weighing dish or glass vial, spatulas, laboratory notebook, PPE.

Procedure:

  • Ensure the analytical balance is level, calibrated, and located in a draft-free area.[16]

  • Allow the container of the piperazine derivative to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid. This may take 30-60 minutes.

  • Place a suitable weighing vessel (e.g., a small, dry glass vial) on the balance pan and tare the balance.[17]

  • Remove the stock bottle from the desiccator. Open it briefly and use a clean, dry spatula to quickly transfer an approximate amount of the solid to the tared weighing vessel.

  • Close the stock bottle immediately and return it to the desiccator.

  • Close the balance doors and record the stable mass.

  • Perform weighing operations as swiftly as possible to minimize the compound's exposure to ambient air.[18]

  • Self-Validation: For highly sensitive applications, a "weighing by difference" method is recommended.[17] Weigh the sealed stock bottle, transfer the solid, and then re-weigh the stock bottle. The difference in mass is the amount transferred.

5.2 Protocol: Preparing a Stock Solution

Objective: To accurately prepare a stock solution of a known concentration.

Materials: Weighed compound, appropriate Class A volumetric flask, suitable solvent (e.g., DMSO, water, buffer), magnetic stirrer and stir bar (if needed), PPE.

Procedure:

  • Add the weighed piperazine carboxylate derivative to the volumetric flask.

  • Add approximately 50-70% of the final required volume of solvent.

  • Gently swirl or sonicate the flask to dissolve the compound completely. If necessary, use a magnetic stirrer. Ensure the solution is clear and free of particulates.

  • Once dissolved, allow the solution to return to room temperature if any heating or cooling occurred during dissolution.

  • Carefully add the solvent up to the calibration mark on the volumetric flask. Use a pipette for the final drops to ensure accuracy.

  • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.[13]

  • Storage of Solutions: Store solutions in tightly sealed vials, protected from light, and at an appropriate temperature (typically -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Potential Degradation Pathways

Understanding how these molecules can degrade reinforces the importance of the handling and storage protocols.

degradation_pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Esters) cluster_photodegradation Photodegradation parent Piperazine Carboxylate Derivative oxidation_product Ring-Oxidized Products, N-Oxides parent->oxidation_product O2, Light, Heat hydrolysis_product Piperazine Carboxylic Acid + Alcohol parent->hydrolysis_product H2O, Acid/Base Catalysis photo_product Various Degradants parent->photo_product UV/Visible Light

Caption: Common degradation pathways for piperazine carboxylate derivatives.

These degradation pathways underscore the necessity of excluding oxygen, moisture, and light, and maintaining low temperatures during storage to preserve the chemical fidelity of the compound.[3]

Spill Management and Waste Disposal

7.1 Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is significant, contact your institution's EHS department.

  • For minor spills of solid material, carefully sweep up the powder without creating dust and place it in a sealed container for disposal.[4]

  • For minor liquid spills, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for disposal.

  • Decontaminate the area with an appropriate cleaning solution and wipe clean.

7.2 Waste Disposal: All waste containing piperazine carboxylate derivatives, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste according to institutional, local, and federal regulations.[13] Do not dispose of this material down the drain.[4]

Conclusion

The chemical integrity of piperazine carboxylate derivatives is directly linked to the rigor of their handling and storage protocols. By understanding the inherent chemical liabilities of these molecules—namely their sensitivity to moisture, air, light, and heat—researchers can implement effective strategies to mitigate degradation. The protocols and guidelines presented here provide a comprehensive framework for preserving compound purity, ensuring experimental reproducibility, and maintaining a safe laboratory environment.

References

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  • OpenBU. (2015). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. [Link]

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  • Khan, M. R., et al. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(4), 738. [Link]

  • Vevelstad, S. J., et al. (2021). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 60(22), 8089–8100. [Link]

  • El-Gamal, M. I., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 141, 106883. [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this important synthetic transformation. As a privileged scaffold in drug discovery, the efficient synthesis of piperazine derivatives is critical.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and optimize your reaction yield and purity.

The synthesis is typically approached via a two-step sequence involving the formation of an N-alkylated piperidone intermediate, followed by its coupling with N-Boc-piperazine. Our troubleshooting guide is structured around this common pathway.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis start1 4-Piperidone (or protected equivalent) reductive_amination1 Reductive Amination (with Acetone) start1->reductive_amination1 NaBH(OAc)₃ or NaBH₃CN alkylation Direct N-Alkylation (with 2-halopropane) start1->alkylation Base (e.g., K₂CO₃) intermediate 1-isopropyl-4-piperidone reductive_amination1->intermediate alkylation->intermediate reductive_amination2 Reductive Amination intermediate->reductive_amination2 boc_piperazine 1-Boc-piperazine boc_piperazine->reductive_amination2 NaBH(OAc)₃ product 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine reductive_amination2->product purification Purification (Column Chromatography) product->purification final_product Final Pure Product purification->final_product

Caption: Overall synthetic workflow for 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine.

Part 1: Troubleshooting the Synthesis of 1-isopropyl-4-piperidone

The primary intermediate, 1-isopropyl-4-piperidone, is typically synthesized via reductive amination of a 4-piperidone precursor with acetone or by direct N-alkylation with an isopropyl halide. Issues at this stage will directly impact the yield and purity of your final product.

Question 1: My reductive amination of 4-piperidone with acetone is slow and gives a low yield. What are the critical parameters to check?

Answer: Reductive amination is a powerful C-N bond-forming reaction, but its efficiency depends on the delicate balance between iminium ion formation and reduction.[3][4]

Causality & Scientific Rationale: The reaction proceeds via the formation of an iminium ion intermediate from the ketone and an amine, which is then reduced by a hydride agent.[5] If the iminium ion does not form efficiently, or if the reducing agent is too reactive and reduces the starting ketone, the yield will be poor.

Troubleshooting Steps:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is a mild and selective reducing agent that does not readily reduce the ketone starting material but efficiently reduces the iminium ion as it forms.[5][6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires careful pH control. Avoid strong reducing agents like NaBH₄, which can readily reduce the ketone.

  • Reaction pH/Acidity: Imine formation is typically catalyzed by mild acid. Adding a stoichiometric amount of acetic acid can accelerate the reaction. However, excess acid can protonate the starting amine, rendering it non-nucleophilic. The optimal pH is generally between 4 and 6.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are non-protic and effectively solubilize the reactants.

  • Stoichiometry: Ensure you are using a slight excess of acetone (1.5-2.0 equivalents) and the reducing agent (1.2-1.5 equivalents) to drive the reaction to completion.

ParameterRecommendationRationale
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for the iminium ion over the ketone.[5][6]
Catalyst Acetic Acid (1.0 - 1.2 eq.)Catalyzes imine formation without passivating the amine.
Solvent Dichloromethane (DCM) or Dichloroethane (DCE)Aprotic solvent that facilitates the reaction.
Temperature Room TemperatureSufficient for most reductive aminations; avoids side reactions.

Question 2: I am attempting direct N-alkylation of 4-piperidone with 2-bromopropane, but the reaction is incomplete and I see multiple products. How can I improve this?

Answer: Direct N-alkylation can be complicated by the basicity of the piperidone nitrogen and potential side reactions.

Causality & Scientific Rationale: This is a standard SN2 reaction. For it to proceed efficiently, the amine must be sufficiently nucleophilic, and the base must be strong enough to neutralize the HBr formed without causing unwanted side reactions (like elimination of the alkyl halide). Incomplete reactions are often due to a weak base or insufficient temperature, while side products can arise from over-alkylation if the starting material is deprotected piperazine.

Troubleshooting Steps:

  • Choice of Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal. They are strong enough to act as an acid scavenger but won't compete with the piperidone as a nucleophile. Using an amine base like triethylamine (TEA) can work but may lead to more complex purification.

  • Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is recommended to facilitate the SN2 reaction.

  • Temperature: These reactions often require heating to proceed at a reasonable rate. Refluxing in acetonitrile (approx. 82°C) is a good starting point. Monitor the reaction by TLC or LC-MS to avoid decomposition at prolonged high temperatures.

  • Phase-Transfer Catalyst: In a biphasic system or with sparingly soluble bases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction.

Part 2: Troubleshooting the Final Coupling Step

This stage involves the reductive amination of 1-isopropyl-4-piperidone with 1-Boc-piperazine to form the final product.

Question 3: The final reductive amination step is giving a low yield of my desired product, 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine. What are the likely causes?

Answer: Success in this step hinges on efficient iminium ion formation between a sterically hindered ketone and a bulky amine, followed by effective reduction.

Causality & Scientific Rationale: The nucleophilicity of the non-Boc protected nitrogen on 1-Boc-piperazine is lower than that of a simple secondary amine due to the electron-withdrawing effect of the carbamate group.[7] Furthermore, both the ketone and the amine are sterically demanding. These factors can make the initial imine/iminium formation the rate-limiting step.

Troubleshooting Steps:

  • Confirm Intermediate Purity: Ensure your 1-isopropyl-4-piperidone intermediate is pure. Impurities from the previous step can interfere with the reaction.

  • Optimize Reaction Conditions:

    • Reducing Agent: As before, NaBH(OAc)₃ is the preferred reagent due to its mildness and selectivity.[5][8]

    • Equivalents: Use a slight excess of 1-Boc-piperazine (1.1-1.2 equivalents) to ensure the ketone is fully consumed.

    • Reaction Time: Due to steric hindrance, this reaction may require a longer time than simpler reductive aminations. Monitor progress over 12-24 hours.

  • Pre-formation of the Imine: In challenging cases, you can attempt to form the imine first before adding the reducing agent. This can be done by stirring the ketone and amine together in a solvent like toluene with a Dean-Stark trap to remove the water byproduct, thereby driving the equilibrium towards the imine. Once imine formation is confirmed (e.g., by IR or NMR), the mixture can be cooled and the reducing agent added.

G cluster_causes cluster_solutions start Low Yield in Final Step cause1 Poor Intermediate Purity start->cause1 cause2 Inefficient Iminium Formation (Steric Hindrance) start->cause2 cause3 Wrong Reducing Agent start->cause3 cause4 Sub-optimal Stoichiometry start->cause4 sol1 Re-purify Intermediate (Distillation or Chromatography) cause1->sol1 sol2 Increase Reaction Time (12-24h) Use Acetic Acid Catalyst Consider Imine Pre-formation cause2->sol2 sol3 Use NaBH(OAc)₃ cause3->sol3 sol4 Use 1.1-1.2 eq. of 1-Boc-Piperazine cause4->sol4

Sources

Technical Support Center: Troubleshooting Reductive Amination of Hindered Piperidones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common and complex challenges encountered during the reductive amination of sterically hindered piperidones. My approach is to explain the underlying chemical principles behind each troubleshooting step, ensuring you can make informed decisions to optimize your reaction outcomes.

Introduction: The Challenge of Steric Hindrance

Reductive amination is a cornerstone of amine synthesis due to its versatility and operational simplicity.[1][2] The reaction proceeds through the formation of an imine or iminium ion intermediate from a carbonyl compound (a piperidone, in this case) and an amine, which is then reduced to the target amine.[3] However, when the piperidone is sterically hindered—for example, substituted at the 2,6-positions—both the initial imine formation and the subsequent reduction can be severely impeded, leading to low yields, slow reactions, and unwanted side products.[4][5] This guide will address these specific challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Quick Troubleshooting

Q1: My reaction is extremely slow or shows no conversion. What's the first thing I should check?

Answer: The most common bottleneck in the reductive amination of hindered ketones is the initial formation of the imine intermediate.[6] This equilibrium-driven step is highly sensitive to steric hindrance and reaction conditions.

  • Probable Cause: Insufficient imine/iminium ion formation. The bulky groups surrounding the carbonyl make it difficult for the amine to attack the carbonyl carbon.

  • Immediate Solution:

    • Pre-formation of the Imine: Before adding the reducing agent, stir the hindered piperidone and the amine together in the reaction solvent for several hours, or even overnight.[1] Monitor the formation of the imine by a suitable method (TLC, crude ¹H NMR, or GC/MS).

    • Water Removal: Imine formation releases a molecule of water.[3] Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) can drive the equilibrium toward the imine product.[6]

    • Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[7][8] Be cautious, as too much acid will protonate the amine, rendering it non-nucleophilic.[7] A pH of around 4-6 is often optimal.[7][9][10]

Q2: I'm seeing a significant amount of the starting piperidone being reduced to an alcohol. How do I prevent this?

Answer: This indicates that your reducing agent is too reactive and is reducing the ketone faster than the iminium ion.[1][6]

  • Probable Cause: The choice of reducing agent is not selective enough. Reagents like sodium borohydride (NaBH₄) can readily reduce both ketones and iminium ions.[3][11]

  • Immediate Solution: Switch to a more selective, sterically hindered reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reason.[1][11][12] Its bulk and the electron-withdrawing acetate groups make it less reactive towards ketones but highly effective at reducing the more electrophilic protonated iminium ion.[12]

Q3: My desired secondary amine product is reacting further to form a tertiary amine. How can I stop this over-alkylation?

Answer: Over-alkylation occurs when the newly formed secondary amine product, which is often more nucleophilic than the starting amine, competes for reaction with the piperidone.[1][4]

  • Probable Cause: The stoichiometry and reaction conditions favor a second reaction.

  • Immediate Solution:

    • Adjust Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the starting amine to ensure the piperidone is consumed in the first reaction.[1][4]

    • Controlled Addition: Add the reducing agent slowly or in portions to keep the concentration of the newly formed secondary amine low, minimizing its chance to react again.[1]

In-Depth Troubleshooting Guide

Problem 1: Persistent Low Conversion Despite Basic Troubleshooting

If you've tried the quick fixes above and are still facing low yields, a more systematic approach is needed. The issue likely lies in severely restricted imine formation or a challenging reduction step.

With highly hindered piperidones, the activation energy for imine formation can be very high. Even with water removal, the equilibrium may not favor the product. The subsequent reduction of a sterically hindered iminium ion can also be slow.

  • Employ Lewis Acid Catalysis for Imine Formation:

    • Rationale: A Lewis acid can coordinate to the carbonyl oxygen, making it a much stronger electrophile and facilitating the attack of even a weak amine nucleophile.[13][14] Titanium(IV) isopropoxide (Ti(OiPr)₄) is a classic choice for this purpose as it also acts as an effective water scavenger.

    • Workflow Diagram:

      G start Low Conversion with Hindered Piperidone check_imine Monitor Imine Formation (TLC, NMR, GC/MS) start->check_imine no_imine No / Poor Imine Formation check_imine->no_imine Is imine forming? slow_reduction Imine Forms, but Product Does Not Appear After Reduction check_imine->slow_reduction Yes add_lewis_acid Strategy 1: Add Lewis Acid (e.g., Ti(OiPr)4) + Pre-stir 4-12h no_imine->add_lewis_acid No change_reductant Strategy 2: Use a Stronger, Non-Selective Reductant in a Stepwise Protocol (e.g., NaBH4) slow_reduction->change_reductant No success Successful Conversion reduce Add Reducing Agent (NaBH(OAc)3) add_lewis_acid->reduce monitor_reaction monitor_reaction reduce->monitor_reaction Monitor Progress change_reductant->monitor_reaction monitor_reaction->success

      Caption: Troubleshooting workflow for low conversion.
    • Experimental Protocol (Titanium-Mediated):

      • To a stirred solution of the hindered piperidone (1.0 equiv.) and amine (1.2 equiv.) in a dry, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (N₂ or Ar), add Ti(OiPr)₄ (1.5 equiv.) dropwise at room temperature.

      • Stir the mixture for 4-12 hours to facilitate imine formation.

      • Add the reducing agent, preferably NaBH(OAc)₃ (1.5 equiv.), in portions.

      • Stir the reaction until completion (monitor by TLC or LC-MS).

      • Quench the reaction carefully with water or saturated aqueous sodium bicarbonate. The resulting titanium dioxide salts can make workup difficult; filtration through celite is often required.

  • Modify the Reducing Agent and Conditions:

    • Rationale: While NaBH(OAc)₃ is selective, its steric bulk can sometimes hinder its approach to an equally bulky iminium ion. In a stepwise procedure (where the imine is pre-formed), a less hindered but more powerful reducing agent can be used.

    • Considerations: Sodium borohydride (NaBH₄) is a stronger reducing agent.[11] If you pre-form the imine and remove the excess ketone, NaBH₄ can be effective. This is an indirect or stepwise reductive amination.[3][4]

    • Alternative: For extremely difficult cases, catalytic hydrogenation (H₂, Pd/C) can be effective, though it may not be compatible with other functional groups in the molecule (e.g., double bonds, nitro groups).[3][4][15]

ReagentAbbreviationTypical SolventKey AdvantageKey Disadvantage
Sodium TriacetoxyborohydrideNaBH(OAc)₃ / STABDCE, DCM, THFHigh selectivity for iminium ions over ketones; mild.[1][5][12]Can be slow with hindered substrates; moisture sensitive.[16]
Sodium CyanoborohydrideNaBH₃CNMethanol, THFSelective at controlled pH (6-7); stable in acid.[3][7][10]Highly toxic (releases HCN below pH 7).[17]
Sodium BorohydrideNaBH₄Methanol, EthanolInexpensive, powerful reductant.[15]Reduces both ketones and imines; can lead to alcohol byproduct.[3][7]
Catalytic HydrogenationH₂, Pd/C (or PtO₂)Methanol, Ethanol, EtOAc"Clean" reaction (byproduct is H₂O); effective.Reduces many other functional groups; requires specialized equipment.[4]
Problem 2: Complex Reaction Mixture and Unidentifiable Byproducts

When dealing with hindered substrates, prolonged reaction times and forcing conditions can lead to unexpected side reactions beyond simple ketone reduction or over-alkylation.

The stability of the piperidone ring and any protecting groups can become an issue under extended exposure to acidic or basic conditions. The reducing agent itself can also sometimes participate in side reactions.

  • Evaluate Reagent Stability and Compatibility:

    • Rationale: NaBH(OAc)₃ is generated from NaBH₄ and acetic acid.[11] Using it in protic solvents like methanol is not advised as it can decompose.[4][11] DCE and THF are preferred solvents.[4][5][12] If your substrate has acid-sensitive groups (like acetals or some Boc-protecting groups), the acetic acid generated from STAB can cause cleavage.[5]

    • Solution: Perform the reaction in a non-protic solvent like DCE. If acid sensitivity is a concern, consider using a different reagent system like 2-picoline borane, which can be used under neutral conditions and even in water.[10]

  • Consider Biocatalysis for High Selectivity:

    • Rationale: For high-value pharmaceutical intermediates where stereoselectivity is also critical, imine reductases (IREDs) offer an enzymatic alternative. These enzymes can operate under mild, aqueous conditions (e.g., pH 7) and can be engineered to accommodate bulky substrates and provide high enantioselectivity.[18][19]

    • Applicability: This is an advanced strategy, often employed when traditional chemical methods fail or produce intractable mixtures. It requires screening of enzyme libraries but can solve problems of both reactivity and selectivity simultaneously.[18]

Understanding the core mechanism helps diagnose issues. Steric hindrance (represented by "R" groups) can slow down both the nucleophilic attack (Step 1) and the hydride delivery (Step 3).

G cluster_0 Step 1: Imine Formation (Rate-Limiting) cluster_1 Step 2: Reduction Piperidone Hindered Piperidone (Ketone) Hemiaminal Hemiaminal (Unstable Intermediate) Piperidone->Hemiaminal + R'-NH2 - H2O (Acid Catalyzed) Amine R'-NH2 Hemiaminal->Piperidone - R'-NH2 + H2O Iminium Iminium Ion (Electrophile for Reduction) Hemiaminal->Iminium [H+] Iminium->Hemiaminal - [H+] Product Target Amine Iminium->Product + "H-" Hydride "H-" (from NaBH(OAc)3)

Caption: Key steps in reductive amination.

References

  • Common side reactions in the synthesis of 4-anilinopiperidine compounds. Benchchem.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. PubMed. [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate. [Link]

  • Amine boranes as alternative reducing agents for reductive alkylation of proteins. PubMed. [Link]

  • Borch Reductive Amination. Chem-Station. [Link]

  • Sodium triacetoxyborohydride. Wikipedia. [Link]

  • Troubleshooting Imine to Amine Reduction. ResearchGate. [Link]

  • Reductive Amination Overview. Myers Chem 115 Course Notes. [Link]

  • α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines. PMC. [Link]

  • Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. RSC Publishing. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

  • Conditions for imine formation. Chemistry Stack Exchange. [Link]

  • Origin of Stereoselectivity in FLP-Catalyzed Asymmetric Hydrogenation of Imines. ACS Catalysis. [Link]

  • Reductive amination of piperazine discussion. Reddit. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. [Link]

  • Reductive Amination of Sterically Hindered Arylaminoketones Using a Modified Leuckart Reaction. ResearchGate. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • Reductive amination – Knowledge and References. Taylor & Francis. [Link]

  • Lewis acid catalyzed imine formation. ResearchGate. [Link]

Sources

Purification methods for 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine

Case ID: PUR-BOC-PIP-04 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The purification of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine (often an intermediate in the synthesis of antipsychotics or kinase inhibitors) presents a specific challenge: separating a tertiary amine product from a secondary amine starting material (1-Boc-piperazine) and non-basic byproducts (alcohols/ketones).[1][2][3][4][5]

This guide moves beyond generic advice, offering a chemically grounded troubleshooting system. We utilize the basicity difference between the product and impurities, and chemically selective scavenging to achieve high purity (>98%) without relying solely on tedious column chromatography.

Part 1: Diagnostic & Troubleshooting (FAQs)

Q1: My crude product is a viscous yellow oil, but the literature suggests a solid. How do I induce crystallization?

Diagnosis: The "oil" state often results from residual solvent (DCM/EtOAc) or the presence of the 1-isopropyl-4-piperidinol byproduct (formed by the reduction of the ketone starting material). Solution:

  • Solvent Swap: Dissolve the oil in a minimal amount of diethyl ether or pentane . If the product is pure, it may precipitate upon cooling to -20°C.

  • Azeotrope: Trace DCM inhibits crystallization. Rotovap with heptane (3x) to remove chlorinated residues.

  • Purity Check: Run a TLC (10% MeOH in DCM + 1% NH

    
    OH). If you see a spot with 
    
    
    
    (Product) and a faster spot (Alcohol/Ketone) or a trailing spot (Amine), crystallization will fail. Proceed to the Acid-Base Workup below.
Q2: I see a persistent impurity (~5-10%) by LCMS that co-elutes with my product. What is it?

Diagnosis: This is likely unreacted 1-Boc-piperazine . Mechanism: In reductive amination, if the imine formation is incomplete before the reducing agent (e.g., STAB) is added, the starting secondary amine remains. Both the product and this impurity are basic, making them hard to separate by simple extraction. Fix: Use the "Chemical Scavenging" Protocol (See Part 3). This converts the secondary amine into a non-basic amide, allowing easy separation.

Q3: Can I use HCl salt formation to purify?

Critical Warning: NO. Using HCl (gas or ether) will deprotect the Boc group (acid-labile carbamate), destroying your compound. Alternative: If salt formation is absolutely necessary for isolation, use Oxalic acid or Fumaric acid (1.0 eq) in acetone/ethanol. These weak acids preserve the Boc group while forming crystalline salts.

Part 2: Strategic Purification Workflows

Method A: The "Chemical Scavenger" (Recommended for >5g scale)

Best for: Removing unreacted 1-Boc-piperazine without running a column.

Logic: We exploit the fact that the product is a tertiary amine (non-reactive to acylating agents) while the impurity is a secondary amine (reactive).

Protocol:

  • Dissolution: Dissolve crude mixture in DCM (10 mL/g).

  • Scavenging: Add Acetic Anhydride (1.2 eq relative to the estimated unreacted starting amine) and Triethylamine (1.5 eq). Stir for 30 mins at RT.

    • Result: 1-Boc-piperazine converts to N-acetyl-1-Boc-piperazine (Neutral). Product remains basic.

  • Acid Wash: Extract the organic layer with 0.5 M Citric Acid (pH ~4).

    • Phase Separation:

      • Organic Layer: Contains Neutral impurities (Acetylated amine, Ketone, Alcohol). DISCARD.

      • Aqueous Layer: Contains Protonated Product. KEEP.

  • Recovery: Basify the aqueous layer to pH 10 with 2M NaOH (Keep cold to protect Boc). Extract with DCM (3x).

  • Finish: Dry (Na

    
    SO
    
    
    
    ) and concentrate.
Method B: Flash Chromatography (Standard)

Best for: Final polishing or small scale (<1g).

Stationary Phase: Silica Gel (40-63 µm) or Amine-functionalized Silica. Mobile Phase: DCM : MeOH : NH


OH (95 : 4.5 : 0.5).
Note: The Ammonia is critical to reduce tailing of the tertiary amine.
Component

(approx)
Characteristics
Ketone/Alcohol 0.8 - 0.9Non-polar, UV active (if ketone)
Product 0.3 - 0.4Streaks without NH

, Iodine active
1-Boc-piperazine 0.1 - 0.2Stains heavily with Ninhydrin

Part 3: Visualization of Purification Logic

The following flowchart illustrates the decision matrix for purifying the reductive amination mixture.

PurificationWorkflow cluster_0 Chemical Scavenging Route Start Crude Reaction Mixture (Product, 1-Boc-Pip, Alcohol, Ketone) Check Check Purity (TLC/LCMS) Is 1-Boc-Piperazine present? Start->Check Scavenge Add Acetic Anhydride (Converts 2° Amine to Neutral Amide) Check->Scavenge Yes (>5%) DirectCol Direct Flash Column DCM:MeOH:NH4OH Check->DirectCol No (<2%) AcidExt Extraction with 0.5M Citric Acid Scavenge->AcidExt PhaseSep Phase Separation AcidExt->PhaseSep OrgLayer Organic Layer: Contains Amides, Alcohols (DISCARD) PhaseSep->OrgLayer Organic AqLayer Aqueous Layer: Contains Product Salt (KEEP) PhaseSep->AqLayer Aqueous Basify Basify (NaOH) & Extract DCM AqLayer->Basify Final Pure Product (>98%) Basify->Final DirectCol->Final

Caption: Workflow distinguishing chemical scavenging (for secondary amine removal) vs. direct chromatography.

Part 4: Experimental Data & Solvents

Table 1: Solubility Profile for 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine

SolventSolubilityApplication
Dichloromethane (DCM) HighExtraction / Column Load
Methanol HighColumn modifier
Diethyl Ether ModerateTrituration / Crystallization attempt
Hexane/Pentane LowAnti-solvent for precipitation
Water (pH 7) LowWashing
Water (pH 4) HighAcid extraction (Citric acid)

Protocol: Standard Reductive Amination Quench

  • Quench: Add saturated aqueous NaHCO

    
     to the reaction mixture (usually in DCE or DCM). Stir 15 min.
    
  • Extract: Separate phases. Wash aqueous with DCM (2x).

  • Wash: Combined organics washed with Brine.

  • Dry: Dry over MgSO

    
     (Magnesium sulfate is preferred over Sodium sulfate for amines as it is slightly acidic and binds residues less).
    

References

  • Fisher Scientific. Amine Protection / Deprotection Protocols. Fisher Scientific Reference Library. [Link]

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

  • National Institutes of Health (NIH). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PMC. [Link]

Sources

Technical Support Center: Removing Unreacted 1-Isopropyl-4-Piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted 1-isopropyl-4-piperidone from their reaction mixtures. As Senior Application Scientists, we understand that robust purification is paramount for obtaining reliable downstream data. This document is structured to provide not just methods, but the underlying chemical principles to empower you to solve your specific separation challenges.

Section 1: Understanding the Separation Challenge

Before selecting a purification strategy, it is crucial to understand the physicochemical properties of the molecule you are trying to remove.

Q1: What are the key properties of 1-isopropyl-4-piperidone that influence purification?

1-Isopropyl-4-piperidone is a bifunctional molecule; it possesses both a ketone carbonyl group and a basic tertiary amine within its piperidine ring structure.[1] This dual nature is the primary reason it can be challenging to separate from reaction products, which are often also basic amines. Its physical state as a liquid at room temperature and its boiling point are also critical factors for purification method selection.[1][2]

PropertyValueSource(s)
CAS Number 5355-68-0[1][2][3][4]
Molecular Formula C₈H₁₅NO[2][3]
Molecular Weight 141.21 g/mol [2][3]
Appearance Clear, colorless to yellow or brown liquid[1][2][4]
Boiling Point ~101 °C @ 27 mmHg
Density ~0.95 g/cm³[2]
Key Chemical Features Tertiary Amine (Basic), Ketone[1]
Q2: Why can't I use a simple acid wash (acid-base extraction) to remove the unreacted ketone?

This is a common and logical first thought, but it is often ineffective. Standard acid-base extraction is designed to separate basic compounds from neutral or acidic ones.[5][6] In many reactions involving 1-isopropyl-4-piperidone, such as reductive amination, the desired product is also a basic amine.[7][8]

When you wash the organic mixture with an aqueous acid (e.g., 1M HCl), both the unreacted basic ketone and the basic amine product will be protonated, forming water-soluble ammonium salts. Consequently, both compounds will partition into the aqueous layer, resulting in no separation.[5][9]

organic_before Organic Layer (e.g., Ethyl Acetate) - Unreacted Ketone (Base) - Amine Product (Base) aqueous_before Aqueous Layer (Water) organic_after Organic Layer - Neutral Impurities Only aqueous_after Aqueous Layer - Protonated Ketone (Salt) - Protonated Product (Salt) Result: No Separation invisible_node->organic_after  Wash with HCl(aq)  

Fig 1. Pitfall of acid-base extraction for separating two basic compounds.
Section 2: Troubleshooting Guide & Method Selection

Choosing the right purification technique depends on the physical properties of your desired product and the scale of your reaction. Follow this decision-making workflow to identify the optimal strategy.

G decision decision method method start Crude Reaction Mixture (Product + Unreacted Ketone) d1 Is the desired product a solid at RT? start->d1 d2 Is the boiling point difference >30°C? d1->d2 No (Product is Liquid/Oil) m1 Crystallization d1->m1 Yes d3 Are you equipped for Flash Chromatography? d2->d3 No m2 Vacuum Fractional Distillation d2->m2 Yes m3 Flash Column Chromatography d3->m3 Yes m4 Consult Advanced Separation Specialist d3->m4 No

Fig 2. Decision workflow for selecting a purification method.
Q3: My product is a solid. What's the best approach?

Answer: Crystallization is the most efficient and scalable method if your product is a solid and the starting material is a liquid. This technique leverages differences in solubility to yield a highly pure product. Many piperidine derivatives are crystalline solids.[10]

Experimental Protocol: Purification by Recrystallization

  • Solvent Screening: The goal is to find a solvent system where your product is sparingly soluble at room temperature but highly soluble when hot. The unreacted 1-isopropyl-4-piperidone should ideally remain soluble at all temperatures. Common solvents for piperidine derivatives include ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof.[10]

  • Dissolution: Place the crude mixture in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid product just dissolves completely.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. Confirm purity via HPLC, LC-MS, or NMR.

Q4: My product is a liquid with a significantly different boiling point. What should I do?

Answer: If your product's boiling point differs from that of 1-isopropyl-4-piperidone by at least 30 °C, vacuum fractional distillation is a viable option.[11] Given the boiling point of the starting material (~101 °C at 27 mmHg), this technique must be performed under reduced pressure to prevent thermal degradation of the product.

Key Considerations for Distillation:

  • Safety: Always use a safety screen. Ensure all glassware is free of cracks and suitable for use under vacuum.

  • Efficiency: Use a fractionating column (e.g., Vigreux or packed) to achieve good separation.

  • Monitoring: Monitor the head temperature closely. A stable temperature plateau indicates the distillation of a pure component. Collect fractions and analyze their purity by GC or NMR.

Q5: My product is a liquid with a similar boiling point. How do I purify it?

Answer: When crystallization and distillation are not feasible, flash column chromatography is the most powerful and versatile technique for separation. However, due to the basic nature of both the starting material and product, special considerations are required.

Section 3: In-Depth Protocols for Flash Chromatography
Q6: I'm using standard silica gel. Why am I seeing poor separation and tailing peaks?

Answer: Standard silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface.[12] Basic compounds, like amines, interact strongly with these acidic sites via acid-base interactions. This strong binding causes the compounds to move slowly and unevenly down the column, resulting in broad, tailing peaks that are difficult to separate from one another.[13][14][15]

Q7: How can I improve my separation on standard silica gel?

Answer: The most common strategy is to neutralize the acidic sites on the silica by adding a small amount of a competing base to your mobile phase (eluent). Triethylamine (TEA) is the most common choice.

Experimental Protocol: Method Development with a TEA Modifier

  • TLC Analysis: On a silica gel TLC plate, spot your crude reaction mixture. Develop the plate in a suitable solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).

  • Add Modifier: Prepare a new eluent mixture containing 0.5-1% triethylamine (v/v). For example, for a 95:5 DCM/MeOH mixture, you would use 94.5:5:0.5 DCM/MeOH/TEA.

  • Compare: Run a new TLC plate with the modified eluent. You should observe that the spots for your basic compounds move further up the plate (higher Rf) and are much more compact and round (less tailing).

  • Optimize: Adjust the polarity of your eluent to achieve good separation between the product and the starting material (aim for a ΔRf ≥ 0.2).

  • Column Chromatography: Pack a flash column with silica gel. Equilibrate the column with the optimized mobile phase including the TEA. Load your sample and elute, collecting fractions.

  • Work-up: After combining the pure fractions, the TEA will need to be removed. This is typically done by evaporating the solvent on a rotary evaporator, as TEA is volatile.

Q8: Is there a better alternative to standard silica for purifying basic compounds?

Answer: Yes. The superior method is to use an amine-functionalized silica gel (often labeled as NH₂-silica). This stationary phase has aminopropyl groups bonded to the silica surface, which creates a weakly basic environment.[13]

The Mechanism of NH₂-Silica:

Instead of sticking to the column, basic analytes are repelled by the basic surface. Their interaction with the stationary phase is controlled and reproducible, leading to sharp, symmetrical peaks and excellent separation without the need for a mobile phase modifier.[12][13][15] This simplifies your separation and subsequent work-up, as you do not need to remove a modifier like TEA from your final product.

Experimental Protocol: Purification with NH₂-Silica

  • TLC Analysis: Use commercially available NH₂-functionalized TLC plates to develop your method. Test standard solvent systems like Hexane/Ethyl Acetate. You will not need to add a basic modifier.

  • Optimize Eluent: Adjust the solvent ratio to achieve optimal separation (ΔRf ≥ 0.2).

  • Column Chromatography: Pack a flash column with NH₂-silica gel. Equilibrate with your chosen eluent.

  • Elute and Collect: Load the crude mixture and run the column. The separation is often much cleaner and more efficient than with standard silica.

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure. No modifier removal is necessary.

Section 4: Frequently Asked Questions (FAQs)

Q9: How do I know if the reaction has gone to completion and purification is necessary? Before attempting a large-scale purification, always analyze the crude reaction mixture. Thin-Layer Chromatography (TLC) is a quick and easy way to visualize the components. Co-spot the crude mixture alongside a sample of your starting material (1-isopropyl-4-piperidone). If the spot corresponding to the starting material is still present, the reaction is incomplete and purification is required. For more quantitative results, LC-MS or GC-MS can determine the relative ratios of product to starting material.

Q10: Are there any safety concerns when handling 1-isopropyl-4-piperidone? Yes. 1-Isopropyl-4-piperidone is classified as a hazardous substance. It can cause skin irritation and serious eye damage.[3][16] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Consult the Safety Data Sheet (SDS) before use.

Q11: Can I remove the unreacted ketone chemically? While possible, chemical removal is generally more complex and less "clean" than physical separation methods. One advanced technique involves using scavenger resins—polymers functionalized with groups that selectively react with and bind ketones. The resin can then be filtered off. However, this requires careful selection of a resin that will not react with your desired product. For most lab-scale applications, the chromatographic methods described above are more practical and reliable.

References
  • 1-(Isopropyl)-4-piperidone | C8H15NO | CID 79313 - PubChem - NIH. [Link]

  • Chemical Properties of N-Isopropyl-4-piperidone (CAS 5355-68-0) - Cheméo. [Link]

  • Reductive Amination Reaction - OpenBU. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives - Chemical Review and Letters. [Link]

  • When should I use an amine-bonded silica for flash chromatography? - Biotage. [Link]

  • Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier - Kinesis. [Link]

  • Acid-Base Extraction Tutorial - YouTube. [Link]

  • Successful Flash Chromatography - King Group. [Link]

  • Is there an easy way to purify organic amines? - Biotage. [Link]

  • Remove Sticky Reagents - University of Rochester. [Link]

  • Reductive Amination Review - Erowid. [Link]

Sources

Troubleshooting Guide: Addressing Common Issues in Real-Time

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that while the N-Boc protecting group is a cornerstone of modern synthesis, its removal from basic heterocycles like piperidines can present unique challenges. The inherent basicity of the piperidine nitrogen complicates what is often considered a straightforward acid-catalyzed deprotection.

This guide is designed to provide you with expert insights, troubleshooting strategies, and robust protocols to help you navigate these challenges effectively. We will delve into the causality behind common experimental issues and provide self-validating methodologies to ensure the integrity of your results.

This section is formatted as a direct Q&A to address the most pressing issues encountered during the Boc deprotection of piperidine derivatives.

Q1: My Boc deprotection is incomplete, even after several hours. What are the likely causes and how can I fix it?

Answer: Incomplete deprotection is the most common issue and typically stems from underestimating the role of the basic piperidine nitrogen.

  • Root Cause Analysis: The reaction requires acid for two purposes: (1) to protonate the Boc group's carbonyl, initiating cleavage, and (2) to protonate the highly basic piperidine nitrogen (pKa ≈ 11).[1] The piperidine effectively consumes a stoichiometric amount of the acid. If you use only a catalytic amount of acid, it will be sequestered by the piperidine, leaving insufficient acid to drive the deprotection.[2]

  • Expert Recommendations:

    • Increase Acid Stoichiometry: For piperidine derivatives, strong acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) should be used in large excess. Standard protocols often use TFA in a 1:1 to 1:4 ratio with a solvent like Dichloromethane (DCM).[3][4]

    • Check Reagent Quality: TFA is hygroscopic. Absorbed water can reduce its effective acidity, slowing the reaction.[2] Use a fresh bottle or accurately titrate older stock.

    • Consider Solubility: The resulting piperidinium salt (trifluoroacetate or hydrochloride) may precipitate from the reaction solvent (e.g., DCM), especially if the molecule is polar. This precipitation can halt the reaction by removing the substrate from the solution phase. If you observe precipitation, consider adding a co-solvent like methanol to improve solubility.[5]

    • Increase Temperature: While most deprotections are run at room temperature, gently heating a sluggish reaction to 30-40°C can increase the rate. However, monitor carefully for side reactions.[2]

Q2: My LC-MS shows a major byproduct with a mass of +56 Da. What is this side reaction and how can I prevent it?

Answer: This is a classic case of tert-butylation. The tert-butyl cation generated during Boc cleavage is a reactive electrophile.[6][7]

  • Mechanism of Side Reaction: The Boc group fragments into CO₂, the free amine, and a stable tert-butyl cation (t-Bu⁺).[8][9][10] If your piperidine derivative or the resulting product contains other nucleophilic sites (e.g., electron-rich aromatic rings, thiols, or even the deprotected amine itself), the t-Bu⁺ can alkylate them, leading to the observed +56 mass increase.

  • Mitigation Strategy: Use a Scavenger: The most effective solution is to add a "scavenger" to the reaction mixture. This molecule will trap the t-Bu⁺ cation before it can react with your compound of interest.[7]

ScavengerTypical ConcentrationNotes
Anisole / Thioanisole 5-10% v/vExcellent for protecting electron-rich aromatic systems.
Triethylsilane (TES) 2-5 equivalentsReduces the t-butyl cation to isobutane (a gas). Very clean.
Triisopropylsilane (TIPS) 2-5 equivalentsSimilar to TES, also very effective.[7]
Water 1-5% v/vQuenches the cation to form tert-butanol. Can slow the primary reaction slightly.[7][8]
Q3: My yield is very low after aqueous workup. Where am I losing my deprotected piperidine?

Answer: Product loss during workup is common and is almost always related to the basicity of your product.

  • Root Cause Analysis: After deprotection, your product exists as an ammonium salt (e.g., piperidinium trifluoroacetate). This salt is highly water-soluble. During the basic workup (e.g., washing with NaHCO₃ or NaOH solution), you are neutralizing this salt to generate the free amine, which is soluble in organic solvents. If the aqueous layer is not sufficiently basic, the amine will remain protonated and stay in the aqueous layer.

  • Expert Recommendations:

    • Ensure Sufficient Basicity: When neutralizing, check the pH of the aqueous layer with pH paper or a meter. It should be >10 to ensure complete deprotonation of the piperidinium salt.

    • Multiple Extractions: Basic amines can still have moderate water solubility. Extract the aqueous layer multiple times (3-5x) with your organic solvent (e.g., DCM, EtOAc) to ensure complete recovery.

    • Salting Out: Before extraction, saturate the aqueous layer with NaCl (brine). This decreases the solubility of the amine in the aqueous phase and can help break up emulsions, improving recovery.[11]

Frequently Asked Questions (FAQs)

What is the best acidic reagent for my specific piperidine derivative: TFA or HCl?

The choice between TFA and HCl is a critical decision based on both chemical and practical considerations. There is no single "best" reagent; the optimal choice depends on your substrate and downstream application.

FeatureTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Conditions 20-50% in DCM, Room Temp4M in Dioxane or 2M in MeOH, Room Temp
Reaction Time Generally faster (15 min - 2 hr)[4]Can be slower (1 - 12 hr)[12]
Workup TFA is volatile but can be difficult to remove completely.[13] Azeotroping with toluene may be required.HCl is easily removed by evaporation, especially when used in ethereal solvents.
Salt Properties Trifluoroacetate (TFA) salts are often oils or waxy solids, which can be difficult to handle and purify.[5]Hydrochloride (HCl) salts are frequently crystalline, free-flowing solids, which are ideal for purification and storage.[5]
Cost & Availability More expensive.Generally more cost-effective.[12]
Selectivity Can sometimes be less selective if other acid-labile groups are present.Often considered a more "standard" and robust choice for simple deprotections.[14]

Senior Scientist's Verdict: Start with 4M HCl in Dioxane if you desire a crystalline solid product. Use TFA/DCM for faster reactions, especially if the resulting oil is acceptable for your next step.

My substrate contains other acid-sensitive groups (e.g., acetals, t-butyl esters). What are my options?

Using strong acids like TFA or HCl is not viable in this case. You must turn to alternative, milder methods.

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in DCM can selectively cleave N-Boc groups while leaving other acid-labile groups intact.[7][15]

  • Milder Brønsted Acids: p-Toluenesulfonic acid (pTSA) can be an effective and eco-friendly alternative to TFA, often providing clean deprotection at room temperature or with gentle heat.[16]

  • Thermal Deprotection: In some cases, simply heating the N-Boc piperidine in a high-boiling solvent (like water, methanol, or TFE) can induce thermal cleavage of the Boc group.[17][18] This method is completely acid-free.

How does the substitution on the piperidine ring affect deprotection?

Steric hindrance around the N-Boc group can significantly slow down the rate of deprotection.[2][19] If your piperidine is substituted at the 2- and/or 6-positions, you may need to employ more forcing conditions, such as longer reaction times, higher temperatures, or a stronger acid system (e.g., neat TFA).

Visualized Workflows and Mechanisms

Visual aids are crucial for understanding complex chemical processes. The following diagrams illustrate the key mechanism and decision-making logic for optimizing your experiments.

Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism General Mechanism of Acid-Catalyzed Boc Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Final State S1 N-Boc Piperidine P1 Protonated Carbamate S1->P1 Acid (TFA, HCl) P1_dummy Protonated Carbamate H_plus H+ CarbamicAcid Carbamic Acid Intermediate P1_dummy->CarbamicAcid tBu_cation t-Butyl Cation P1_dummy->tBu_cation Cleavage CarbamicAcid_dummy Carbamic Acid FreeAmine Piperidine (Free Amine) CarbamicAcid_dummy->FreeAmine CO2 CO₂ (gas) CarbamicAcid_dummy->CO2 Spontaneous FreeAmine_dummy Piperidine (Free Amine) FinalSalt Piperidinium Salt FreeAmine_dummy->FinalSalt Acidic Medium H_plus2 H+

Caption: Acid protonates the carbamate, leading to fragmentation, decarboxylation, and final salt formation.

Troubleshooting Flowchart for Incomplete Deprotection

Troubleshooting_Flowchart Troubleshooting Workflow for Incomplete Reactions Start Start: Incomplete Boc Deprotection CheckAcid Is acid stoichiometry sufficiently high? (e.g., >10 eq. or >20% v/v) Start->CheckAcid IncreaseAcid Action: Increase acid (e.g., 50% TFA or 4M HCl) CheckAcid->IncreaseAcid No CheckSolubility Is the product salt precipitating from solution? CheckAcid->CheckSolubility Yes IncreaseAcid->CheckSolubility AddCosolvent Action: Add co-solvent (e.g., MeOH) to improve solubility CheckSolubility->AddCosolvent Yes CheckTimeTemp Have reaction time and temperature been optimized? CheckSolubility->CheckTimeTemp No AddCosolvent->CheckTimeTemp IncreaseTimeTemp Action: Increase reaction time or warm gently (to 40°C) CheckTimeTemp->IncreaseTimeTemp No ConsiderAlternatives Problem Persists: Consider alternative methods (Lewis acids, thermal) CheckTimeTemp->ConsiderAlternatives Yes IncreaseTimeTemp->ConsiderAlternatives

Sources

Solubility issues of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine in methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine in methanol. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the structural characteristics of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine that contribute to its limited solubility in methanol?

A1: The solubility behavior of this molecule is governed by a combination of competing structural features:

  • High Molecular Weight & Lipophilicity: The molecule has a significant carbon framework, including a bulky tert-butoxycarbonyl (Boc) protecting group and an isopropyl group. These nonpolar, lipophilic regions are energetically unfavorable in a polar protic solvent like methanol, driving the molecule to remain in its solid, crystalline state. The physicochemical properties of piperazine derivatives, such as molecular weight and lipophilicity, are known to heavily influence their absorption and distribution characteristics.[1]

  • Polarity & Hydrogen Bonding: The molecule possesses three nitrogen atoms within the piperazine and piperidine rings. These act as hydrogen bond acceptors. Methanol is a polar, protic solvent capable of hydrogen bonding.[2] While some interaction between the molecule's nitrogens and methanol's hydroxyl group is possible, it is often insufficient to overcome the strong intermolecular forces within the compound's crystal lattice and the unfavorable energetics of solvating the large nonpolar regions.

  • The Boc Group: The Boc group, while common in synthesis, adds considerable steric hindrance and lipophilicity, which can significantly reduce the solubility of the parent amine in polar solvents.[3]

Q2: Why is methanol often chosen as a solvent for this class of compounds despite potential solubility issues?

A2: Methanol is a common choice for several practical reasons:

  • Versatility: It is a polar protic solvent that can dissolve a wide range of organic compounds.[4][5] It strikes a balance, being more polar than solvents like ethyl acetate but less polar than water.

  • Volatility: With a boiling point of 64.7°C, methanol is easily removed under vacuum, which is advantageous for subsequent reaction steps or isolation of the final product.[4][6]

  • Reaction Compatibility: Methanol is relatively inert in many common reaction types used with Boc-protected amines, such as cross-coupling or further functionalization, although it can sometimes participate in reactions like Boc-protection itself.[7]

Q3: What initial signs during a dissolution attempt indicate a significant solubility problem?

A3: Be observant for the following indicators:

  • Persistent Cloudiness/Suspension: After initial stirring or vortexing, the mixture remains cloudy or you can see fine particles suspended in the solvent.

  • Incomplete Dissolution: A significant amount of solid material remains at the bottom of the vessel.

  • Formation of an Oily Film: In some cases, particularly with slight heating, the compound may "oil out," forming a separate liquid phase instead of dissolving. This indicates that the thermal energy provided is enough to melt the solid but not enough for complete solvation.

Troubleshooting Guide: Overcoming Solubility Hurdles

Q1: My compound is not dissolving in methanol at room temperature. What are the first steps I should take?

A1: When initial dissolution fails, a systematic approach using physical methods is recommended. These methods increase the kinetic energy of the system to overcome the activation energy barrier of dissolution.

  • Sonication: Use an ultrasonic bath for 10-15 minutes. The high-frequency sound waves create cavitation bubbles that physically break apart solid aggregates, increasing the surface area available for solvation.

  • Gentle Warming: Heat the mixture to 35-45°C in a water bath. This increases the kinetic energy of both the solvent and solute molecules, helping to overcome the crystal lattice energy of the solid. Safety First: Never heat flammable solvents like methanol with an open flame. Use a regulated heating mantle or water bath in a well-ventilated fume hood.

  • Vortexing: Vigorous agitation can help, but it is often insufficient on its own for stubborn compounds.

If the compound dissolves upon heating but precipitates upon returning to room temperature, you have created a supersaturated solution. This indicates you are very close to the solubility limit, and a slight modification in solvent composition may be required for a stable solution.

Q2: Heating helped, but my compound crashes out upon cooling. How can I prepare a stable room-temperature stock solution?

A2: This is a classic sign that methanol alone is not a sufficiently strong solvent for your desired concentration. The solution is to use a co-solvent to increase the overall solvating power of the solvent system. This is a highly effective and common technique for enhancing the solubility of poorly soluble drugs and intermediates.

[8][9]The strategy involves adding a small percentage of a stronger, miscible solvent.

Co-SolventTypePolarityBoiling Point (°C)Rationale & Considerations
Dimethyl Sulfoxide (DMSO) Polar AproticHigh189Excellent solvent for many organic molecules. Use sparingly (1-10% v/v) as it can be difficult to remove.
Dichloromethane (DCM) NonpolarLow39.6Can help solvate the lipophilic portions of the molecule. Its volatility makes it easy to remove but also means solutions can concentrate over time if not sealed properly.
Acetonitrile (ACN) Polar AproticMedium82A versatile solvent that is often compatible with analytical techniques like HPLC.
Ethanol Polar ProticHigh78.4Slightly less polar than methanol, the larger ethyl group can sometimes improve solvation of lipophilic compounds.

Recommendation: Start by adding a co-solvent dropwise or in 1-2% volume increments to your methanolic suspension until a clear solution is achieved.

Q3: My experimental protocol is sensitive to aprotic solvents like DMSO. Can I use pH modification to increase solubility?

A3: Yes, pH modification is an excellent strategy for this molecule. The piperazine and piperidine rings contain basic nitrogen atoms. Under neutral conditions, these are free bases. By adding a small amount of a suitable acid, you can protonate these nitrogens, forming a salt. This salt will have significantly increased polarity and, therefore, much higher solubility in a polar solvent like methanol. This is a fundamental technique used to improve the solubility of drug candidates.

[10][11]Procedure:

  • Suspend your compound in methanol.

  • While stirring, add a dilute solution of hydrochloric acid (e.g., 1M HCl in methanol or isopropanol) dropwise.

  • Monitor for dissolution. Often, only 1.0 to 1.2 molar equivalents of acid are needed to achieve full solubility.

  • Caution: Be mindful that the resulting solution will be acidic and will contain the hydrochloride salt of your compound. This must be compatible with your downstream application. If you need the free base later, a subsequent neutralization step will be required.

Experimental Protocols

Protocol 1: Standard Preparation of a 10 mg/mL Solution in Methanol
  • Preparation: Weigh 10.0 mg of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine into a clean, dry glass vial.

  • Solvent Addition: Add 900 µL of methanol to the vial. Seal the vial tightly with a cap.

  • Initial Dissolution Attempt: Vortex the vial vigorously for 1 minute. Observe the solution.

  • Troubleshooting - Sonication: If the solid is not fully dissolved, place the vial in an ultrasonic water bath for 10 minutes. Check for dissolution.

  • Troubleshooting - Heating: If solids persist, place the vial in a pre-heated water bath or heating block at 40°C for 15 minutes, vortexing intermittently.

  • Final Volume Adjustment: Once the solid is fully dissolved, allow the solution to cool to room temperature. If it remains clear, add the final 100 µL of methanol to reach a total volume of 1.0 mL. If it precipitates, proceed to Protocol 2 or 3.

  • Storage: Store in a tightly sealed container to prevent solvent evaporation. Many Boc-protected compounds are sensitive to light and moisture over long periods.

[12]#### Protocol 2: Solubility Enhancement using a DMSO Co-solvent

  • Preparation: Weigh 10.0 mg of the compound into a clean vial.

  • Initial Suspension: Add 950 µL of methanol and vortex to create a uniform suspension.

  • Co-solvent Addition: Add DMSO dropwise (approx. 10-20 µL at a time) while vortexing.

  • Observation: Continue adding DMSO until a clear, homogeneous solution is obtained. Note the final volume of DMSO added.

  • Calculation: Calculate the final concentration and the v/v percentage of the co-solvent. For example, if 50 µL of DMSO was required, the final solvent system is 95:5 Methanol:DMSO.

References

  • Patel, J., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [Journal name not provided].
  • Al-kassimy, N., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Journal name not provided].
  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Methanol. Retrieved from [Link]

  • ICIB. (2024, October 13). Properties of Methanol. Retrieved from [Link]

  • MCB Books. (n.d.). Methanol Solvent Properties | Specification | Applications | Uses. Retrieved from [Link]

  • BLD Pharmatech. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, November 8). N-(tert-Butoxycarbonyl)-4-piperidone Safety Data Sheet. Retrieved from [Link]

  • Nazarbayev University Repository. (2025, January 1). Solubility Properties of Methanol in Inorganic Solvents. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 1-Boc-4-(4-formylphenyl)piperazine Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2023, January). Solubility Properties of Methanol in Organic Solvents. Retrieved from [Link]

  • Intersperse Industries. (n.d.). N- BOC Piperazine. Retrieved from [Link]

  • ResearchGate. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Piperazine-Piperidine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The Diagnostic Matrix: Identify Your Failure Mode

Before altering reaction parameters, match your observed impurity profile to the likely mechanistic failure.

Observation (LCMS/NMR)Probable Side ReactionRoot Cause
Mass = Target + Piperidine Bis-coupling / Dimerization Use of unprotected piperazine; Stoichiometry imbalance.
Mass = Target - Halogen + H Protodehalogenation (Pd-Coupling)

-hydride elimination from ligand or solvent; Overheating; "Pd-black" formation.
Mass = Target - 2H Oxidation / Dehydrogenation Formation of piperazinone or imine intermediates due to oxidant presence or Pd-catalyzed dehydrogenation.
Mass = Electrophile + H (No Amine) Hydrolysis / Reduction (Reductive Amination) Reduction of ketone to alcohol instead of imine formation.
Mass = Target + Alkyl Over-alkylation (Quaternization) (

) Highly nucleophilic secondary amine reacting with excess electrophile.

Strategic Decision Framework

Do not default to


 chemistry for 4-substituted piperidines. The steric bulk and ring strain often favor elimination over substitution. Use this decision tree to select the correct methodology.

ReactionSelector Start Target Structure: Piperazine-Piperidine Linkage LinkType What connects the rings? Start->LinkType Direct Direct Bond (N-C) LinkType->Direct Aryl/Heteroaryl Bond Alkyl Alkyl Linker (N-CH2-C) LinkType->Alkyl Methylene Bridge ArylLike Is the Piperidine component Aromatic? (e.g., Pyridine/Pyrazine) Direct->ArylLike Piperidone Is the electrophile a 4-Piperidone? Alkyl->Piperidone MethodBH Method A: Buchwald-Hartwig Amination ArylLike->MethodBH Electron Rich/Neutral (e.g., 3-Br-Piperidine) MethodSnAr Method B: SnAr Substitution ArylLike->MethodSnAr Electron Deficient (e.g., 2-Cl-Pyridine) MethodRA Method C: Reductive Amination (Recommended) Piperidone->MethodRA Yes (Ketone) MethodSn2 Method D: Sn2 Substitution (High Risk of Elimination) Piperidone->MethodSn2 No (Halide/Tosylate)

Figure 1: Decision Matrix for selecting the optimal coupling strategy based on substrate electronics and linker type.

Protocol Module A: Buchwald-Hartwig Amination

Context: Coupling N-Boc-piperazine with halopiperidines (or heteroaryl analogs). Primary Failure: Protodehalogenation (loss of halide without coupling) or catalyst poisoning.

The "Self-Validating" Protocol
  • Ligand Selection: Use RuPhos or BrettPhos . These bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition and prevent

    
    -hydride elimination, which is the primary cause of dehalogenated side products [1].
    
  • Base Choice: Switch from

    
     to 
    
    
    
    or
    
    
    if the substrate contains enolizable protons (like ketones or esters) to prevent racemization or condensation side reactions.
  • Pre-catalyst Strategy: Do not mix

    
     and ligand in situ if reproducibility is low. Use pre-formed precatalysts (e.g., RuPhos Pd G4 ) to ensure a 1:1 Pd:L ratio active species immediately upon heating [2].
    
Troubleshooting FAQ

Q: Why do I see significant hydrodehalogenation (Ar-H) instead of product? A: This indicates the catalytic cycle is stalling after oxidative addition. The Pd-Ar intermediate is abstracting a hydride (often from the amine or solvent) rather than undergoing transmetallation/reductive elimination.

  • Fix: Increase amine concentration.

  • Fix: Switch to 1,4-dioxane (non-protic) instead of alcohols.

  • Fix: Lower the temperature; high T promotes

    
    -hydride elimination.
    

Q: My reaction stalls at 60% conversion. A: Catalyst death via formation of inactive Pd-dimers.

  • Fix: Add the catalyst in two portions (0 min and 2 hours).

Protocol Module B: Reductive Amination

Context: Coupling piperazine to 4-piperidone derivatives. Primary Failure: Reduction of ketone to alcohol (Direct Reduction) vs. Amine formation.

Mechanism & Control

The reaction proceeds via an iminium ion intermediate. The reducing agent must be selective for the iminium ion over the ketone.

Reagent Hierarchy:

  • 
     (Sodium Triacetoxyborohydride):  The Gold Standard.[1] It is mild and generally will not reduce the ketone until the imine is formed.
    
  • 
     (Sodium Cyanoborohydride):  Toxic, but effective at pH 6. Requires careful pH monitoring.
    
  • 
     (Sodium Borohydride): AVOID.  It is too strong and will reduce the ketone to an alcohol before the piperazine can react.
    
Optimized Protocol
  • Imine Formation (The "Drying" Step):

    • Mix Piperazine (1.2 equiv) + N-Boc-4-piperidone (1.0 equiv) in 1,2-Dichloroethane (DCE) .

    • Add Acetic Acid (AcOH) (1.5 equiv). The acid catalyzes the dehydration of the hemiaminal to the iminium ion.

    • Critical: Stir for 30-60 minutes before adding the reducing agent. If possible, add molecular sieves (

      
      ) to drive the equilibrium toward the imine [3].
      
  • Reduction:

    • Add

      
       (1.5 equiv) in one portion.
      
    • Stir at Room Temperature (20-25°C). Heating promotes side reactions.[2]

Data: Solvent Effects on Selectivity
SolventDielectric ConstantImine StabilityRecommended?
1,2-DCE 10.3HighYes (Standard)
DCM 8.9HighYes (Alternative)
Methanol 32.7Low (Solvolysis)No (Promotes ketone reduction)
THF 7.5ModerateConditional (Solubility issues)

Protocol Module C: Avoiding on 4-Halopiperidines

The Trap: Researchers often attempt to react Piperazine with N-Boc-4-bromopiperidine. The Result: Elimination to N-Boc-1,2,3,6-tetrahydropyridine (Alkene).

Why it fails: The C4 position of a piperidine ring is sterically hindered (secondary carbon) and adjacent to a


-hydrogen. The piperazine acts as a base rather than a nucleophile, triggering E2 elimination.

The Solution: If you must use an alkylation strategy, use a Spacer Linker or switch to Reductive Amination (see Module B). If the linker is essential (e.g., Piperazine-CH2-Piperidine), use the Mesylate/Tosylate of the corresponding alcohol at low temperatures (0°C) in polar aprotic solvents (DMF/Acetonitrile) to favor


 over E2.

Purification Strategies

Separating mono-coupled product from bis-coupled impurities is the final hurdle.

The "pH Switch" Technique:

  • Reaction Mixture: Contains Mono-Boc-Piperazine (SM), Product (Tertiary amine), and Bis-coupled impurity.

  • Acid Wash: Dissolve crude in EtOAc. Wash with Citric Acid (10% aq) .

    • Organic Layer:[3][4][5][6][7] Contains neutral impurities (Bis-Boc byproducts).[8]

    • Aqueous Layer: Contains Product (protonated) and Piperazine.[9]

  • Basification: Adjust aqueous layer to pH > 12 with NaOH. Extract with DCM.[4][5]

  • Boc Removal: If the final step is Boc-deprotection (TFA/DCM), the resulting salt often crashes out, purifying the compound via precipitation.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Maiti, S., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2186.[7] Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • BenchChem Protocols. Application Notes for N-Boc-piperazine Buchwald-Hartwig Amination. Link

Sources

Technical Support Center: Purification Strategies for Empagliflozin (CAS 775287-95-1)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PUR-EMPA-775 Subject: Optimization of Crystallization vs. Chromatography for API Purity Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering challenges in purifying CAS 775287-95-1 (Empagliflozin ), a highly selective SGLT2 inhibitor.[1] The purification of this molecule is non-trivial due to its tendency to form multiple polymorphs (Form I, Form II, amorphous) and the difficulty in separating the


-anomer impurity from the desired 

-anomer.

This guide serves as a Level 3 Technical Support document. We prioritize crystallization for bulk scalability and polymorph control, while reserving chromatography for impurity isolation and early-stage purity polishing.

Module 1: Crystallization (Primary Purification Route)

Objective: Scalable isolation of the thermodynamically stable


-anomer (Form I or II).

Crystallization is the industry standard for Empagliflozin because it defines the solid-state form, which is a Critical Quality Attribute (CQA).

Common Troubleshooting Tickets

Ticket #01: "My product is oiling out instead of crystallizing."

  • Root Cause: Empagliflozin has a low melting point in the presence of impurities (melting point depression). Rapid cooling induces liquid-liquid phase separation (LLPS) before the crystal lattice can form.

  • Technical Fix:

    • Solvent Switch: Switch to an Ethanol/Water system. Empagliflozin Form I (hydrated) crystallizes reliably from water-containing mixtures.[2]

    • Seeding Protocol: Do not rely on spontaneous nucleation. Introduce seed crystals of Form I at the metastable limit (approx. 40–45°C) before cooling further.

    • Temperature Ramp: Slow the cooling rate to 5°C/hour. Rapid cooling traps impurities and promotes oiling.

Ticket #02: "I cannot remove the


-anomer impurity." 
  • Root Cause: The

    
    -anomer is a stereoisomer formed during the reduction of the lactol intermediate. It co-crystallizes if the solvent system does not sufficiently discriminate between the two stereoisomers.
    
  • Technical Fix:

    • Thermodynamic Control: The

      
      -anomer is generally more thermodynamically stable. Extended slurry aging (stirring the suspension at a constant temperature, e.g., 20°C, for 12–24 hours) allows the lattice to reorganize, dissolving the kinetic 
      
      
      
      -impurities and redepositing the
      
      
      -form.
    • Solvent Specificity: Use Isopropyl Acetate (IPAc) or Ethyl Acetate for recrystallization if the Ethanol/Water system fails to improve chiral purity.

Validated Protocol: Crystallization of Form I
  • Dissolution: Dissolve crude Empagliflozin in Ethanol (approx. 5-10 volumes) at 70°C.

  • Filtration: Polish filter the hot solution to remove mechanical particulates.

  • Antisolvent Addition: Slowly add Water (approx. 5-10 volumes) while maintaining temperature >50°C.

  • Seeding: Cool to 45°C. Add 1% w/w seed crystals of Empagliflozin Form I.

  • Crystallization: Cool to 20°C over 4 hours. Stir for an additional 12 hours (Slurry Aging).

  • Isolation: Filter and wash with 1:1 Ethanol/Water.

Module 2: Chromatography (Polishing & Analytical Route)

Objective: Removal of stubborn process-related impurities (e.g., EPN-Diol, EPN-R-ISO) and isolation of reference standards.

While less scalable, chromatography is essential when crystallization yields plateau below 98% purity or when isolating specific impurities for structural elucidation.

Common Troubleshooting Tickets

Ticket #03: "Baseline resolution between


 and 

anomers is poor."
  • Root Cause: Standard C18 columns often fail to separate these stereoisomers due to identical hydrophobicity.

  • Technical Fix:

    • Stationary Phase: Switch to a Chiralpak IC (immobilized cellulose) or a PFP (Pentafluorophenyl) column. The PFP phase offers unique

      
      -
      
      
      
      interactions that discriminate between the spatial arrangement of the phenyl rings in the anomers.
    • Mobile Phase Modifier: Use Acetonitrile/Water with 0.1% Phosphoric Acid . The acidic pH suppresses ionization of residual silanols, sharpening the peaks.

Ticket #04: "Recovery from Prep-HPLC is low."

  • Root Cause: Empagliflozin is slightly soluble in water.[2][3] If you load with high water content or collect fractions in large aqueous volumes, the product may crash out in the lines or be lost during concentration.

  • Technical Fix:

    • Loading Solvent: Dissolve the crude feed in 100% Methanol or Acetonitrile.

    • Fraction Handling: Immediately dilute collected fractions with organic solvent if they are water-rich, or evaporate the organic modifier (ACN/MeOH) quickly under vacuum at <40°C to prevent thermal degradation.

Module 3: Comparative Analysis
FeatureCrystallizationChromatography (Prep-HPLC)
Primary Utility Bulk API production; Polymorph definition.Impurity isolation; Final polishing (<100g).
Purity Limit Typically 98.5% - 99.5%.>99.9% possible.

-Anomer Removal
Moderate (requires multiple passes/slurry aging).High (Baseline separation possible).
Yield High (85-95% per pass).Moderate (60-80% due to fraction cuts).
Cost Efficiency High (Solvents are cheap/recoverable).Low (Consumables, silica, high solvent waste).
Scalability Linear scalability to metric tons.Difficult to scale beyond kg without SMB units.
Module 4: Decision Logic & Workflows
Diagram 1: Purification Strategy Decision Matrix

Caption: Logic flow for determining whether to proceed with Crystallization or Chromatography based on crude purity and impurity profile.

purification_logic Start Crude Empagliflozin (Post-Synthesis) Analysis IPC Analysis (HPLC Purity & Anomer Ratio) Start->Analysis Decision1 Purity > 95%? Analysis->Decision1 Decision2 Alpha-Anomer > 0.5%? Decision1->Decision2 Yes Chrom_Route Route B: Prep-HPLC (C18-PFP or Chiral) Decision1->Chrom_Route No (<95%) Cryst_Route Route A: Crystallization (Ethanol/Water or IPAc) Decision2->Cryst_Route No (Standard profile) Decision2->Chrom_Route Yes (Hard to purge) Final_Check Final QC (XRPD for Polymorph I) Cryst_Route->Final_Check Chrom_Route->Cryst_Route Post-cleanup (To set polymorph) Final_Check->Cryst_Route Fail (Wrong Form) Success Release API Final_Check->Success Pass

Diagram 2: Crystallization Process Control

Caption: Step-by-step crystallization workflow emphasizing Critical Process Parameters (CPPs) to prevent oiling out.

crystallization_workflow Dissolution 1. Dissolution Solvent: EtOH Temp: 70°C CPP: Clear solution Antisolvent 2. Antisolvent Add Water slowly Temp: >50°C CPP: No precipitation yet Dissolution->Antisolvent Seeding 3. Seeding Add Form I Seeds Temp: 45°C CPP: Cloud point Antisolvent->Seeding Cooling 4. Cooling Ramp Rate: 5°C/hr Target: 20°C CPP: Avoid crash cooling Seeding->Cooling Aging 5. Slurry Aging Time: 12h Mechanism: Ostwald Ripening Cooling->Aging Filtration 6. Isolation Wash: EtOH/H2O (1:1) Dry: Vacuum <45°C Aging->Filtration

References
  • Boehringer Ingelheim International GmbH. (2006). Crystalline form of 1-chloro-4-(beta-D-glucopyranos-1-yl)-2-[4-((S)-tetrahydrofuran-3-yloxy)-benzyl]-benzene, a method for its preparation and the use thereof for preparing medicaments. (WO Patent No. 2006/117360). WIPO.

  • Boehringer Ingelheim International GmbH. (2006). Process for the preparation of glucopyranosyl-substituted benzyl-benzene derivatives.[4] (WO Patent No. 2006/117359).[3][4][5] WIPO.

  • Chen, Y., et al. (2021).[6] Isolation and characterization of novel process-related impurities in empagliflozin. Journal of Pharmaceutical and Biomedical Analysis, 198, 114001.[1]

  • Korlakunta, V. G., et al. (2016). Stability Indicating HPLC Method for the Quantification of (R)-Isomer in Empagliflozin Drug Substance. European Journal of Biomedical and Pharmaceutical Sciences, 3(4), 473-480.

  • Nakka, S., et al. (2023).[6] A sensitive ultra-performance liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of assay and trace-level genotoxic tosylate analogs.[6] Biomedical Chromatography.[1][6]

Sources

Stability of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and acidic deprotection of this compound. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and success of your synthetic workflows.

Troubleshooting Guide

This section addresses specific issues that may arise during the acid-mediated deprotection of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine.

Issue 1: Incomplete or Sluggish Deprotection

Question: My deprotection of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is not going to completion, as indicated by TLC and LC-MS analysis showing significant remaining starting material. What are the potential causes and how can I resolve this?

Answer:

Incomplete deprotection is a common hurdle and can often be attributed to several factors. The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions through a mechanism involving protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1][2][3] Insufficient acid strength or concentration is the most frequent cause for an incomplete reaction.[4][5]

Potential Causes and Solutions:

  • Insufficient Acid Stoichiometry: The two basic nitrogen atoms in the piperazine and piperidine rings will be protonated by the acid. It is crucial to use a sufficient excess of acid to both protonate these basic centers and catalyze the Boc cleavage.

    • Solution: Increase the equivalents of acid. For substrates with multiple basic sites, a significant excess of acid is often necessary.[6]

  • Inadequate Acid Strength: While various acids can be used, stronger acids are generally more effective.

    • Solution: Trifluoroacetic acid (TFA) is a highly effective reagent for Boc deprotection.[1][7] If you are using a weaker acid, consider switching to TFA. A common starting point is a solution of 20-50% TFA in a solvent like dichloromethane (DCM).[5]

  • Low Reaction Temperature: Most Boc deprotections are performed at room temperature. Lower temperatures can significantly slow down the reaction rate.[5]

    • Solution: Ensure your reaction is running at room temperature (20-25 °C). If the reaction is still sluggish, a gentle increase in temperature (e.g., to 40 °C) can be beneficial, but this should be done cautiously to avoid potential side reactions.[5]

  • Short Reaction Time: While many Boc deprotections are complete within 1-2 hours, some substrates may require longer reaction times.[5]

    • Solution: Monitor the reaction over a longer period. Allow the reaction to stir for several hours or even overnight if necessary, with periodic monitoring by TLC or LC-MS.[6]

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and inefficient.[4][5]

    • Solution: Ensure complete dissolution of your substrate. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotections.[1] If solubility is an issue, you may need to explore other solvent systems.

Issue 2: Formation of Side Products

Question: I am observing unexpected impurities in my reaction mixture after the deprotection of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine. What are the likely side reactions, and how can they be minimized?

Answer:

Side product formation can complicate purification and reduce the yield of your desired product. The primary reactive species generated during Boc deprotection is the tert-butyl cation.[7] This electrophilic species can react with nucleophiles present in the reaction mixture.

Common Side Reactions and Mitigation Strategies:

  • Alkylation of Nucleophiles: If your substrate or other components in the reaction mixture contain nucleophilic functional groups (e.g., indoles, phenols, thioethers), they can be alkylated by the tert-butyl cation.

    • Solution: Employ scavengers to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or thioanisole.[8] These are typically added to the reaction mixture at the start of the deprotection.

  • Ring Fragmentation: Although less common for piperazine rings under standard Boc deprotection conditions, aggressive conditions (e.g., very high temperatures or extremely strong acids) could potentially lead to ring-opening or fragmentation.[9]

    • Solution: Use the mildest conditions necessary for complete deprotection. Avoid excessive heating and use a well-controlled concentration of acid.

Issue 3: Difficult Product Isolation and Purification

Question: After quenching the deprotection reaction, I am having trouble isolating the final product in a pure form. What are the best practices for work-up and purification?

Answer:

The basic nature of the deprotected product, a diamine, dictates the appropriate work-up and purification strategy.

Recommended Work-up and Purification Protocol:

  • Removal of Excess Acid and Solvent: After the reaction is complete, the volatile components (DCM and excess TFA) can be removed under reduced pressure.[9]

  • Basification: The resulting residue will be the salt of your product (e.g., trifluoroacetate or hydrochloride salt). To obtain the free base, the residue should be dissolved in water and basified with a suitable base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is basic (pH > 10).[9][10]

  • Extraction: The aqueous layer should then be extracted multiple times with an organic solvent like dichloromethane or ethyl acetate to isolate the deprotected amine.[10]

  • Drying and Concentration: The combined organic extracts should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed in vacuo to yield the crude product.[9]

  • Purification: Due to the polar nature of the diamine product, column chromatography on silica gel can be challenging due to streaking.

    • Tip: To improve chromatographic performance, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system. This helps to suppress the interaction of the basic amine with the acidic silica gel.[11] Alternatively, purification can sometimes be achieved by recrystallization of the free base or a suitable salt.[11]

Frequently Asked Questions (FAQs)

Q1: What are the standard acidic conditions for deprotecting 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine?

A common and effective method is to use a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.[5] Another widely used reagent is a 4M solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol.[1][12]

ReagentSolventTypical ConcentrationTemperatureTypical Time
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)Room Temperature1-4 hours
Hydrogen Chloride (HCl)1,4-Dioxane or Methanol4 MRoom Temperature1-4 hours

Q2: How can I monitor the progress of the deprotection reaction?

The most convenient way to monitor the reaction is by Thin-Layer Chromatography (TLC).[4][6] The deprotected product will be significantly more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with a ninhydrin solution is highly effective, as it will develop a color (typically purple or yellow) with the newly formed secondary amine, while the Boc-protected starting material will not stain.[6] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[8][13]

Q3: Is 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine stable under basic or nucleophilic conditions?

Yes, the Boc protecting group is known for its stability under basic and nucleophilic conditions, as well as towards many reducing agents.[7][14] This stability allows for selective chemical modifications at other positions of the molecule without affecting the Boc group.

Q4: What are the recommended storage conditions for 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine?

The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[15]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine (1 equivalent) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (10-20 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Proceed with the aqueous basic work-up as described in the "Difficult Product Isolation and Purification" section.

Protocol 2: Deprotection using HCl in 1,4-Dioxane
  • Dissolve 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine (1 equivalent) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, the hydrochloride salt of the product may precipitate. If so, it can be isolated by filtration and washed with a non-polar solvent like diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.[12]

  • The free base can be obtained by following the basification and extraction procedure.

Deprotection Workflow Diagram

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_monitoring Monitoring cluster_troubleshooting Troubleshooting cluster_workup Work-up & Purification Start 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine Acid Add Acid (TFA/DCM or HCl/Dioxane) Start->Acid Reaction Stir at RT (1-4h) Acid->Reaction Monitor TLC / LC-MS Reaction->Monitor Complete Reaction Complete? Monitor->Complete Incomplete Incomplete Reaction Complete->Incomplete No Workup Quench & Basic Extraction Complete->Workup Yes Increase_Conditions Increase Acid Conc./Time/Temp Incomplete->Increase_Conditions Increase_Conditions->Reaction Purification Column Chromatography (with base additive) Workup->Purification Final_Product Deprotected Product Purification->Final_Product

Sources

Overcoming steric hindrance in N-alkylation of piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation of Piperazine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for one of the most common challenges in medicinal chemistry: overcoming steric hindrance during the N-alkylation of piperazine derivatives. The piperazine scaffold is a cornerstone in modern drug design, but its functionalization can be notoriously difficult when bulky substituents are involved.[1] This resource offers troubleshooting advice and in-depth answers to frequently asked questions to help you navigate these synthetic hurdles.

Troubleshooting Guide: When Your Reaction Falters

This section addresses specific issues you may encounter during your experiments. The advice provided is structured to help you diagnose the problem and identify a logical next step.

Question 1: My standard Sₙ2 alkylation with a secondary or tertiary alkyl halide is failing, resulting in low or no product. What are the first troubleshooting steps?

Answer: This is a classic case where steric hindrance is likely the primary antagonist. The nucleophilic attack by the piperazine nitrogen is being physically blocked by bulky groups on either the piperazine ring or the alkyl halide electrophile.

Initial Diagnostic Workflow:

  • Assess the Leaving Group: An excellent leaving group is critical. If you are using an alkyl chloride or bromide, consider converting it to an iodide (via Finkelstein reaction) or a sulfonate (tosylate, mesylate, or triflate). Triflate is one of the best leaving groups and can significantly accelerate the reaction.

  • Optimize the Solvent and Temperature: Ensure you are using a polar aprotic solvent like DMF, DMSO, or NMP. These solvents solvate the cation but not the nucleophile, increasing its effective reactivity. Gently increasing the reaction temperature can help overcome the activation energy barrier, but monitor for decomposition.

  • Consider a Stronger, Non-Nucleophilic Base: A bulky, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge can facilitate the reaction by deprotonating the piperazine nitrogen, increasing its nucleophilicity without competing in the alkylation.

If these optimizations fail, it is a strong indication that the Sₙ2 pathway is not viable. You should then proceed to alternative synthetic strategies.

start Low Yield in Sₙ2 Alkylation check_lg Step 1: Is the Leaving Group Optimal (e.g., I, OTs, OTf)? start->check_lg optimize_cond Step 2: Are Solvent/Temp Optimized (Polar Aprotic, Heat)? check_lg->optimize_cond Yes failure Alternative Strategy Needed (Reductive Amination, etc.) check_lg->failure No, Optimize LG First change_base Step 3: Is the Base Appropriate (Non-Nucleophilic)? optimize_cond->change_base Yes optimize_cond->failure No, Optimize Conditions success Reaction Successful change_base->success Yes change_base->failure No sub Piperazine + Aldehyde/Ketone int Iminium Ion Intermediate sub->int - H₂O prod N-Alkylated Piperazine int->prod + [H⁻] (e.g., STAB)

Sources

Validation & Comparative

Navigating Complexity: A Comparative Guide to the LC-MS/MS Fragmentation of Tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis of Structure Elucidation and Methodical Comparison with Alternative Analytical Techniques

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. For researchers working with complex heterocyclic molecules such as Tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate, a robust analytical strategy is not just beneficial, it is essential. This guide provides a comprehensive examination of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation pattern of this compound, offering a predictive analysis based on established fragmentation principles of its constituent moieties. Furthermore, we will objectively compare the capabilities of LC-MS/MS with other analytical techniques, providing the scientific community with the insights necessary to make informed methodological decisions.

The Subject Molecule: A Structural Overview

Tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate is a molecule of interest in medicinal chemistry, incorporating several key structural features that influence its analytical behavior. These include a tert-butyl carbamate (Boc) protecting group, a piperazine ring, and an N-isopropylpiperidine moiety. Understanding the lability and characteristic fragmentation of each component is the key to deciphering the tandem mass spectrum of the entire molecule.

Predictive Fragmentation Analysis via LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the sensitive and selective analysis of such compounds. Utilizing electrospray ionization (ESI) in the positive ion mode is the logical choice, given the presence of multiple basic nitrogen atoms that are readily protonated.[1] The protonated molecule, [M+H]+, will serve as the precursor ion for collision-induced dissociation (CID) in the tandem mass spectrometer.

Based on established fragmentation pathways for Boc-protected amines, piperidine, and piperazine derivatives, we can anticipate a series of characteristic product ions.[1][2][3][4]

Key Fragmentation Pathways:
  • Loss of the Boc Group: The tert-butyl carbamate group is notoriously labile under CID conditions. We can predict several fragmentation routes originating from this moiety:

    • Loss of Isobutylene (C₄H₈): A neutral loss of 56 Da corresponding to isobutylene is a hallmark of Boc-group fragmentation, arising from a McLafferty-type rearrangement.[5][6]

    • Loss of the entire Boc group (C₅H₉O₂): A neutral loss of 101 Da is also possible.

    • Formation of the Tert-butyl Cation: A prominent peak at m/z 57, corresponding to the stable tert-butyl cation ([C₄H₉]⁺), is highly probable.[4][7]

    • Combined loss of Isobutylene and Carbon Dioxide: A neutral loss of 100 Da (56 Da + 44 Da) is a well-documented two-step fragmentation pathway for protonated t-butylcarbamates.[3]

  • Cleavage of the Piperidine and Piperazine Rings: The saturated heterocyclic rings will undergo characteristic fragmentation, primarily through alpha-cleavage adjacent to the nitrogen atoms.[1][2]

    • Piperidine Ring Fragmentation: Cleavage of the N-isopropyl group can occur. Additionally, ring opening followed by the loss of small neutral molecules is a possibility.[1][8]

    • Piperazine Ring Fragmentation: The C-N bonds within the piperazine ring are susceptible to cleavage, leading to characteristic fragment ions.[2][9] For instance, cleavage of the bond between the two rings could generate ions corresponding to the protonated Boc-piperazine and isopropyl-piperidine moieties.

The interplay of these fragmentation pathways will result in a unique tandem mass spectrum that serves as a fingerprint for the molecule, enabling its unambiguous identification.

A Comparative Analysis of Analytical Techniques

While LC-MS/MS offers unparalleled sensitivity and specificity, a comprehensive analytical strategy often involves orthogonal techniques. Here, we compare LC-MS/MS with other relevant methods for the characterization of Tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate.

Analytical Technique Strengths Limitations Applicability to the Target Molecule
LC-MS/MS - High sensitivity and selectivity.[10][11]- Provides molecular weight and structural information from fragmentation patterns.[8][9]- Ideal for complex matrices.- Destructive technique.- Requires reference standards for absolute quantification.Primary choice for identification and quantification. The detailed fragmentation data allows for confident structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides definitive structural information, including stereochemistry.- Non-destructive.- Lower sensitivity compared to MS.- Requires larger sample amounts and pure samples.Essential for initial structure elucidation and confirmation. Provides the complete structural backbone that MS fragmentation helps to verify.
Gas Chromatography-Mass Spectrometry (GC-MS) - High chromatographic resolution for volatile compounds.- Requires the analyte to be volatile and thermally stable, or amenable to derivatization.[9]- The target molecule has a high molecular weight and is likely not sufficiently volatile without derivatization.Less suitable. The high boiling point and potential for thermal degradation of the Boc group make GC-MS a challenging and likely inappropriate method without derivatization.
High-Resolution Mass Spectrometry (HRMS) - Provides highly accurate mass measurements, enabling elemental composition determination.[12]- Instrumentation is more expensive.Highly recommended in conjunction with MS/MS. Accurate mass data for precursor and product ions would significantly increase the confidence in fragment identification and elemental formula assignment.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis

This protocol outlines a general method for acquiring the fragmentation pattern of Tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate.

  • Sample Preparation:

    • Accurately weigh 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to a working concentration of 1 µg/mL using the initial mobile phase composition.

  • Liquid Chromatography Conditions:

    • LC System: UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure good peak shape and separation from any impurities (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS Method:

      • Full Scan (MS1): Acquire a full scan over a relevant m/z range (e.g., 100-500) to determine the m/z of the protonated precursor ion ([M+H]⁺).

      • Product Ion Scan (MS2): Perform a product ion scan of the determined precursor ion. Optimize the collision energy to obtain a rich fragmentation spectrum. A collision energy ramp (e.g., 10-40 eV) can be beneficial.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Process and analyze the spectra to assign all proton and carbon signals and confirm the connectivity of the molecule.

Visualizing the Fragmentation and Workflow

fragmentation_pathway M [M+H]⁺ Tert-butyl 4-(1-isopropylpiperidin-4-yl) piperazine-1-carboxylate M_minus_isobutylene [M+H - C₄H₈]⁺ M->M_minus_isobutylene - 56 Da M_minus_Boc [M+H - C₅H₉O₂]⁺ M->M_minus_Boc - 101 Da tert_butyl_cation [C₄H₉]⁺ m/z 57 M->tert_butyl_cation Boc cleavage isopropylpiperidine_ion Isopropylpiperidine fragment ion M->isopropylpiperidine_ion Ring cleavage boc_piperazine_ion Boc-piperazine fragment ion M->boc_piperazine_ion Ring cleavage experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS Analysis stock_solution Prepare 1 mg/mL Stock Solution working_solution Dilute to 1 µg/mL Working Solution stock_solution->working_solution injection Inject Sample working_solution->injection separation C18 Reversed-Phase Chromatography injection->separation esi Positive ESI separation->esi ms1 MS1 Full Scan (Precursor ID) esi->ms1 ms2 MS2 Product Ion Scan (Fragmentation) ms1->ms2

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

The structural elucidation of complex molecules like Tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate necessitates a multi-faceted analytical approach. LC-MS/MS stands out as the primary technique for sensitive identification and quantification, providing rich structural information through predictable fragmentation patterns. The characteristic losses associated with the Boc group, coupled with the fragmentation of the piperidine and piperazine rings, create a unique mass spectral fingerprint. For unambiguous structure confirmation, particularly for a novel entity, the integration of NMR data is indispensable. By understanding the strengths and limitations of each analytical tool, researchers can devise a robust and efficient characterization strategy, ensuring the integrity and quality of their scientific endeavors.

References

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Glish, G. L., & Vachet, R. W. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1738–1747.
  • BenchChem. (n.d.).
  • Koba, M., & Welz, A. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • Larsson, M., & Weidolf, L. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. European Journal of Organic Chemistry, 2005(11), 2204-2209.
  • BenchChem. (n.d.).
  • Cervantes, C. G., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • Koolen, H. H. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1279-1286.
  • Suresh, C., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 657-669.
  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.
  • O'Donovan, D. H., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 2399-2405.
  • Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis?
  • LibreTexts. (2023).
  • Alternative Therapies in Health and Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • Michigan State University. (n.d.). Mass Spectrometry.
  • Mestrelab Research. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • Koba, M., & Welz, A. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3345.
  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)
  • ResearchGate. (n.d.). LC-MS chromatograms of N-nitrosopiperidine (NPIP)
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray.
  • Zhang, Y., et al. (n.d.).
  • Sigma-Aldrich. (n.d.). tert-butyl 4-(4-piperidylmethyl)
  • TCI Chemicals. (n.d.). tert-Butyl 4-(Piperidin-4-ylmethyl)

Sources

HPLC purity standards for 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to HPLC Purity Standards for 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine

Authored by a Senior Application Scientist

This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine. As a crucial intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] We will explore various analytical strategies, delving into the rationale behind methodological choices and presenting supporting data to guide researchers and quality control analysts in selecting and implementing the most appropriate techniques.

The Analytical Challenge: Characterizing 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine

1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is a complex aliphatic heterocyclic compound. Its structure presents a specific analytical hurdle: the absence of a significant UV-absorbing chromophore. The core piperazine and piperidine rings, along with the Boc-protecting group, do not absorb light strongly in the standard UV range (220-400 nm) used for HPLC detection.[3][4] This makes direct, sensitive quantification and impurity profiling challenging with standard HPLC-UV setups.

Table 1: Physicochemical Properties of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine and Related Structures

PropertyValue (Estimated)Rationale & References
Molecular Formula C₁₇H₃₃N₃O₂Based on chemical structure.
Molecular Weight 311.46 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for Boc-protected amines.[5]
Solubility Soluble in Methanol, Acetonitrile, DichloromethaneExpected behavior for this class of compounds.[5]
pKa ~8-9 (for the free amine)The piperazine nitrogen is basic; the Boc group reduces the basicity of the other. Computational estimation is recommended for precise method development.[1]
UV Chromophore Weak / NoneLacks aromatic rings or conjugated double bonds necessary for strong UV absorbance.[3][4]
Comparative Analysis of HPLC Methodologies

The selection of an HPLC method is dictated by the specific goal, whether it's routine quality control (assay) or comprehensive impurity profiling.[6] We will compare three primary approaches: direct UV detection, pre-column derivatization with UV detection, and mass spectrometry detection.

This is the most straightforward approach but is often limited by low sensitivity.

  • Principle: Separation is based on the compound's hydrophobicity on a C18 column. Detection is attempted at a low wavelength (~205-215 nm) where the amide bond of the Boc group and the C-N bonds show some absorbance.

  • Advantages: Simple, requires no special reagents, and can be used for high-concentration assay measurements.

  • Limitations: Poor sensitivity for trace impurities. The mobile phase components (e.g., acid modifiers like TFA) can have high background absorbance at these low wavelengths, leading to baseline noise and reduced signal-to-noise ratios. It is generally unsuitable for detecting impurities below the 0.1% level.

To overcome the sensitivity issue, a chromophore can be chemically attached to the molecule before HPLC analysis.

  • Principle: The secondary amine on the piperazine ring is reacted with a derivatizing agent to form a product with strong UV absorbance. A common agent for secondary amines is 4-chloro-7-nitrobenzofuran (NBD-Cl), which creates a highly UV-active derivative.[3][4][7]

  • Expert Rationale: This technique transforms an analytically "invisible" molecule into one that is easily detected. The choice of NBD-Cl is based on its specific reactivity with secondary amines under mild conditions, forming a stable product that can be reliably chromatographed.[4]

  • Advantages: Dramatically increases detection sensitivity, allowing for quantification of impurities at trace levels (e.g., Limit of Quantification [LOQ] of ~90 ppm has been demonstrated for piperazine).[4] It utilizes standard, widely available HPLC-UV instrumentation.[4][7]

  • Limitations: Adds an extra step to sample preparation, which can introduce variability. The derivatization reaction must be optimized for completeness and reproducibility. Any impurities in the derivatizing agent can lead to artifact peaks.

HPLC-MS is the gold standard for impurity identification and sensitive quantification without derivatization.

  • Principle: The HPLC system separates the main compound from its impurities, which are then detected by a mass spectrometer. The MS detector identifies compounds based on their mass-to-charge ratio (m/z), providing high specificity and sensitivity.

  • Advantages: Unmatched sensitivity and selectivity.[8] It does not require a chromophore. It provides molecular weight information, which is invaluable for identifying unknown impurities and degradation products.

  • Limitations: Higher equipment cost and complexity compared to HPLC-UV. Matrix effects can sometimes suppress the analyte signal, requiring careful method development and potentially the use of an isotopically labeled internal standard for precise quantification.[8]

Visualization of Analytical Workflows

The choice of method significantly alters the analytical workflow. The following diagrams illustrate the key steps in a general HPLC purity analysis and a decision-making process for method selection.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Vortex & Sonicate B->C D Inject into HPLC C->D E Separation on Column D->E F Detection (UV/MS) E->F G Integrate Peaks F->G H Calculate % Area G->H I Generate Report H->I

Caption: General workflow for HPLC purity determination.

G Start Goal of Analysis? Assay Routine Assay (>98%) High Concentration Start->Assay Assay Impurity Trace Impurity Profiling (<0.5%) Start->Impurity Impurity Method_UV Method A: Direct Low-λ UV Assay->Method_UV ID Impurity Identification? Impurity->ID Method_Deriv Method B: Derivatization + UV ID->Method_Deriv No Method_MS Method C: HPLC-MS ID->Method_MS Yes

Caption: Decision tree for selecting an appropriate HPLC method.

Experimental Protocols & Performance Data

The following protocols are robust starting points for method development.[1][9] Analysts should perform full validation according to ICH guidelines.

This protocol is a self-validating system, incorporating steps to ensure the reaction is complete and results are reproducible.

A. Derivatization Procedure:

  • Sample Solution: Accurately weigh and dissolve 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Standard Solution: Prepare a 10 µg/mL working standard from the stock solution.

  • Reaction Mixture: In a vial, mix 1.0 mL of the sample or standard solution with 1.0 mL of a 0.1 M borate buffer (pH 9.0).

  • Derivatizing Agent: Add 1.0 mL of a 500 µg/mL solution of NBD-Cl in acetonitrile.

  • Reaction: Cap the vial, vortex, and heat in a water bath at 60°C for 30 minutes.

  • Quenching: Cool the vial to room temperature and add 0.1 mL of 0.1 M HCl to stop the reaction.

  • Final Preparation: Dilute with the mobile phase to the final desired concentration and inject into the HPLC.

B. HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Gradient of A: 0.1% Formic Acid in Water and B: Acetonitrile.

    • Start at 30% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 35°C[4]

  • Detection Wavelength: 340 nm[4]

  • Injection Volume: 10 µL[4]

Table 2: Representative Performance Data for a Validated Derivatization Method[4]

ParameterResultSignificance
Linearity (r²) > 0.999Demonstrates a direct, proportional response to concentration.
LOD ~30 ppmThe lowest concentration that can be reliably detected.
LOQ ~90 ppmThe lowest concentration that can be accurately quantified.
Precision (%RSD) < 2.0%Shows excellent method reproducibility.
Accuracy (% Recovery) 98.0 - 102.0%Indicates the method provides true and accurate results.

A. Sample Preparation:

  • Accurately weigh and dissolve the sample in 50:50 acetonitrile:water to a final concentration of approximately 0.5 mg/mL.

  • Filter through a 0.45 µm syringe filter before injection.

B. HPLC-MS Conditions (Adapted from)

  • Column: C18, 50 mm x 4.6 mm, 1.8 µm particle size

  • Mobile Phase: Gradient of A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Methanol

    • Start at 5% B, increase to 100% B over 10 minutes, hold for 2 minutes.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS Detector: Electrospray Ionization (ESI), Positive Ion Mode

  • Scan Range: m/z 50 - 500

Conclusion and Recommendations

The determination of purity for 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine requires careful consideration of the compound's lack of a UV chromophore.

  • For routine quality control and assay , where the primary goal is to quantify the main peak and any major impurities, a pre-column derivatization method with NBD-Cl followed by HPLC-UV detection is a robust, cost-effective, and sensitive approach.[4][7]

  • For impurity profiling, stability studies, and the identification of unknown degradants or synthesis by-products , HPLC-MS is the superior technique.[8] Its high sensitivity and ability to provide molecular weight data are essential for comprehensive characterization and meeting stringent regulatory requirements.

Ultimately, a combination of these methods provides the most complete picture of product purity. An HPLC-MS method can be developed to identify all potential impurities, and a simpler, validated HPLC-UV derivatization method can then be implemented for routine quality control in a manufacturing environment.

References

  • Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. Benchchem.
  • Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6. Benchchem.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • An Effective Approach to HPLC Method Development. Onyx Scientific.
  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Institute of Justice.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. COGENT.
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
  • HPLC Method Development Steps For Pharmaceuticals: How To Make. Pharmaguideline.
  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.
  • A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Benchchem.

Sources

A Comparative Guide to Infrared (IR) Spectroscopy Peaks for Boc-Protected Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of synthesized molecules is paramount. Among the array of analytical techniques available, Infrared (IR) spectroscopy stands out as a rapid, reliable, and non-destructive method for the identification and purity assessment of functional groups. This guide provides an in-depth comparison of the characteristic IR spectroscopic peaks of tert-butoxycarbonyl (Boc)-protected piperazines, a common structural motif in pharmacologically active compounds. We will delve into the causality behind the observed spectral features and compare them with those of piperazine protected with other common amine protecting groups, namely Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc).

The Significance of IR Spectroscopy in Amine Protection

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals. The piperazine moiety, a six-membered ring containing two nitrogen atoms, often requires selective protection of one nitrogen atom to allow for controlled reactions at the other. The Boc group is a widely used protecting group due to its stability under a range of conditions and its facile removal under acidic conditions.

IR spectroscopy serves as an invaluable tool to confirm the successful installation of the Boc protecting group onto the piperazine ring. The introduction of the carbamate functionality gives rise to distinct and strong absorption bands that are absent in the spectrum of the starting piperazine. Monitoring the appearance of these characteristic peaks provides direct evidence of the desired chemical transformation.

Deciphering the IR Spectrum of Boc-Protected Piperazine

The IR spectrum of mono-Boc-piperazine is characterized by several key absorption bands that confirm the presence of both the piperazine ring and the tert-butoxycarbonyl group.

A representative IR spectrum of 1-Boc-piperazine will display the following key absorptions:

  • N-H Stretch: A medium to weak absorption band is typically observed in the region of 3270-3458 cm⁻¹ .[1][2][3] This peak corresponds to the stretching vibration of the remaining N-H bond of the secondary amine on the piperazine ring. Its presence is a clear indicator of mono-protection. In the parent piperazine, symmetric and asymmetric N-H stretching vibrations are observed around 3207 cm⁻¹ and 3406 cm⁻¹, respectively.

  • C-H Stretches: Strong absorption bands in the region of 2850-2975 cm⁻¹ are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds within the piperazine ring and the tert-butyl group of the Boc protecting group.[1][3]

  • Carbonyl (C=O) Stretch of the Carbamate: This is the most prominent and diagnostic peak for a Boc-protected amine. A very strong and sharp absorption band appears in the range of 1665-1725 cm⁻¹ .[1][4] This intense absorption is due to the stretching vibration of the carbonyl group within the carbamate linkage (N-COO-). The exact position can be influenced by the physical state of the sample (solid vs. liquid) and hydrogen bonding.

  • C-N Stretch: The stretching vibrations of the C-N bonds within the piperazine ring and the carbamate group typically appear in the fingerprint region, often between 1165-1235 cm⁻¹ .[1] These bands can be coupled with other vibrations and are generally of medium to strong intensity.

A Comparative Analysis: Boc vs. Cbz and Fmoc Protecting Groups

The choice of protecting group is a critical decision in a synthetic strategy. While Boc is acid-labile, Cbz is typically removed by hydrogenolysis, and Fmoc is base-labile.[5][6][7] These orthogonal deprotection strategies allow for the selective removal of one protecting group in the presence of others. Their distinct chemical structures are also reflected in their IR spectra, providing a means of differentiation.

Below is a comparative table summarizing the key IR absorption frequencies for piperazine protected with Boc, Cbz, and Fmoc groups.

Functional GroupBoc-Protected Piperazine (cm⁻¹)Cbz-Protected Piperazine (cm⁻¹)Fmoc-Protected Piperazine (cm⁻¹)Causality and Insights
N-H Stretch 3270-3458 (medium)[1][2][3]~3300-3500 (medium)~3300-3500 (medium)Indicates the presence of the remaining secondary amine on the piperazine ring, confirming mono-protection.
Aromatic C-H Stretch N/A~3030-3100 (weak to medium)~3030-3100 (weak to medium)Present due to the benzene ring in the Cbz group and the fluorenyl moiety in the Fmoc group.
Aliphatic C-H Stretch 2850-2975 (strong)[1][3]2850-3000 (strong)2850-3000 (strong)Arises from the C-H bonds of the piperazine ring and the respective protecting groups.
Carbonyl (C=O) Stretch 1665-1725 (very strong) [1][4]~1680-1710 (very strong) ~1680-1700 (very strong) [1]This is the most diagnostic peak for all three carbamate protecting groups. The slight variations in frequency are due to the different electronic environments of the carbonyl group.
Aromatic C=C Bending N/A~1500-1600 (medium)~1500-1600 (medium)Characteristic of the aromatic rings present in the Cbz and Fmoc groups.
C-O Stretch ~1165 (strong)[1]~1230-1250 (strong)~1243 (strong)[8]Associated with the C-O bond in the carbamate linkage.

Experimental Protocols for Acquiring High-Quality IR Spectra

The quality of an IR spectrum is highly dependent on the sample preparation technique. Below are detailed, step-by-step methodologies for the two most common methods for analyzing solid samples like protected piperazines.

Workflow for IR Spectrum Acquisition

G General Workflow for IR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Sample Grind Grind Sample->Grind Solid Sample Place Place Sample->Place Solid or Liquid Mix Mix Grind->Mix Fine Powder Press Press Mix->Press KBr Pellet Acquire_BG_KBr Acquire_BG_KBr Press->Acquire_BG_KBr Blank KBr Pellet ATR ATR Place->ATR Directly on Crystal Acquire_BG_ATR Acquire_BG_ATR ATR->Acquire_BG_ATR Clean ATR Crystal Acquire_Sample_KBr Acquire_Sample_KBr Acquire_BG_KBr->Acquire_Sample_KBr Insert Sample Pellet Acquire_Sample_ATR Acquire_Sample_ATR Acquire_BG_ATR->Acquire_Sample_ATR Apply Sample Process_Data Process_Data Acquire_Sample_KBr->Process_Data Acquire_Sample_ATR->Process_Data Analyze_Spectrum Analyze_Spectrum Process_Data->Analyze_Spectrum Identify Peaks Compare Compare Analyze_Spectrum->Compare With Reference Data

Caption: Workflow for IR analysis of protected piperazines.

Method 1: Potassium Bromide (KBr) Pellet Technique

This traditional method involves dispersing the solid sample in a matrix of dry potassium bromide powder and pressing it into a thin, transparent pellet.

Step-by-Step Protocol:

  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of the Boc-protected piperazine sample into a fine powder using an agate mortar and pestle.

    • In a separate, clean agate mortar, place approximately 100-200 mg of spectroscopy-grade KBr powder. It is crucial to use dry KBr as it is hygroscopic and water absorption will lead to broad O-H peaks in the spectrum.

  • Mixing:

    • Add the finely ground sample to the KBr in the mortar.

    • Thoroughly mix the sample and KBr by grinding them together for 1-2 minutes until a homogenous, fine powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize scattering.[3]

  • Pellet Formation:

    • Carefully transfer the powder mixture into a pellet die assembly.

    • Place the die into a hydraulic press.

    • Apply a vacuum to the die for a few minutes to remove trapped air and moisture.[3]

    • Slowly increase the pressure to approximately 8-10 tons and hold for 1-2 minutes. This pressure causes the KBr to flow and form a transparent disc.[3]

  • Spectrum Acquisition:

    • Carefully release the pressure and remove the die from the press.

    • Extract the transparent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • First, acquire a background spectrum using a blank KBr pellet (or an empty sample holder).

    • Then, acquire the spectrum of the sample pellet. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a more modern and convenient technique that requires minimal to no sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (often diamond or zinc selenide).

Step-by-Step Protocol:

  • Instrument Preparation:

    • Ensure the ATR crystal surface is clean. Wipe the crystal with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

  • Background Spectrum:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This will account for any absorptions from the crystal and the surrounding atmosphere.

  • Sample Application:

    • Place a small amount of the solid Boc-protected piperazine sample directly onto the center of the ATR crystal.

    • Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. The depth of penetration of the IR beam into the sample is typically on the order of a few micrometers.[9]

  • Cleaning:

    • After the measurement is complete, release the pressure arm, and carefully clean the sample off the ATR crystal using a soft tissue and an appropriate solvent.

Conclusion

Infrared spectroscopy is an indispensable technique for the routine analysis of protected piperazines in a drug discovery and development setting. The characteristic IR absorption bands, particularly the strong carbonyl stretch of the carbamate group, provide unambiguous evidence for the successful installation of the Boc, Cbz, or Fmoc protecting groups. By understanding the origins of these key spectral features and employing proper sample preparation techniques, researchers can confidently and efficiently characterize their synthetic intermediates, ensuring the integrity of their chemical transformations. This guide provides the foundational knowledge and practical protocols to empower scientists in their daily analytical work.

References

  • An integrated flow and microwave approach to a broad spectrum kinase inhibitor. (2007). Royal Society of Chemistry.
  • Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (2014). International Journal of Pharmaceutical Sciences and Research.
  • Benzyl piperazine-1-carboxyl
  • What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. (2026, February 10). Kintek Press.
  • Spectroscopic Profile of N-Boc-piperazine-C3-COOH: A Technical Guide. Benchchem.
  • Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics.
  • Everything You Need to Know About
  • 1-Boc-piperazine - Optional[FTIR] - Spectrum. SpectraBase.
  • 1-Boc-piperazine. SpectraBase.
  • 1-BOC-Piperazine (57260-71-6)IR. ChemicalBook.
  • Benzyl piperazine-1-carboxyl
  • 31166-44-6 Cas No. | Piperazine, N-CBZ protected. Apollo Scientific.
  • Piperazine, 1,2,4-trimethyl-. NIST WebBook.
  • IR Absorption Table. UCLA.
  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (2025, July 21). MDPI.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.
  • 1-Benzylpiperazine. NIST WebBook.
  • N-Boc-Piperazine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Benchchem.
  • BENZYL 1-PIPERAZINECARBOXYL
  • Infrared (IR) Spectroscopy. LibreTexts.
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. Benchchem.
  • CAS No : 57260-71-6 | Product Name : 1-BOC-Piperazine (BSC).
  • Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. (2012, May 7). Auburn University.
  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, May 17). SciSpace.
  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
  • Benzyl piperazine-1-carboxyl
  • benzyl piperazine-1-carboxylate CAS 31166-44-6.
  • Mid-Infrared Spectroscopy of Protected Peptides in the Gas Phase: A Probe of the Backbone Conform
  • Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. (2009, March 6). Journal of the American Chemical Society.
  • Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. (2022, July 21). bioRxiv.
  • Using 2D-IR Spectroscopy to Measure the Structure, Dynamics, and Intermolecular Interactions of Proteins in H2O. (2024, March 5). PubMed.

Sources

A Comparative Guide to Piperidyl-Piperazine Scaffolds: Evaluating 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperidyl-Piperazine Scaffold

In the landscape of medicinal chemistry, the piperazine ring is a ubiquitous and privileged scaffold, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including its basicity, capacity for hydrogen bonding, and structural rigidity, allow it to serve as a versatile linker or a pharmacophoric element, often enhancing the aqueous solubility and oral bioavailability of drug candidates.[3][4] When coupled with a piperidine moiety, the resulting piperidyl-piperazine core offers a rich three-dimensional architecture that can be precisely decorated to optimize interactions with biological targets.

This guide provides a comparative analysis of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine, a key synthetic intermediate, and its related analogs. We will delve into the strategic synthesis of this scaffold, compare the structure-activity relationships (SAR) of its derivatives, and provide detailed experimental protocols for their evaluation. Our focus is on explaining the causal relationships behind synthetic choices and analytical outcomes, offering field-proven insights for researchers in drug development.

Physicochemical Properties: A Comparative Overview

The substitution pattern on both the piperidine and piperazine nitrogens dramatically influences the molecule's properties, such as lipophilicity (LogP) and polar surface area (TPSA), which in turn affect its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). The tert-butoxycarbonyl (Boc) group on the piperazine nitrogen renders it a neutral, lipophilic moiety, ideal for synthetic manipulations, while the N-isopropyl group on the piperidine ring adds steric bulk and increases lipophilicity compared to a simple N-H or N-methyl analog.

Compound/AnalogMolecular FormulaMolecular Weight ( g/mol )Calculated LogPTPSA (Ų)
1-Boc-4-(1-isopropyl-4-piperidyl)piperazine C₁₇H₃₃N₃O₂311.472.8538.5
1-Boc-4-(piperidin-4-yl)piperazineC₁₄H₂₇N₃O₂269.381.8950.7
1-Boc-4-(1-methyl-4-piperidyl)piperazineC₁₅H₂₉N₃O₂283.412.1138.5
4-(1-Isopropyl-4-piperidyl)piperazine (deprotected)C₁₂H₂₅N₃211.351.7515.7

Note: LogP and TPSA values are calculated estimates and serve for comparative purposes.

Synthetic Strategies and Methodologies

The construction of the piperidyl-piperazine core is most efficiently achieved through reductive amination. This powerful reaction forms a new carbon-nitrogen bond by reacting a ketone or aldehyde with an amine in the presence of a reducing agent. The Boc-protecting group is instrumental in this process, as it deactivates one of the piperazine nitrogens, preventing side reactions and ensuring mono-substitution.[5][6]

A common and logical route to synthesize 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine involves the reductive amination of 1-Boc-piperazine with 1-isopropyl-4-piperidone.

Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine from 1-Boc-piperazine and 1-isopropyl-4-piperidone.

Materials:

  • 1-Boc-piperazine (1.0 eq)

  • 1-Isopropyl-4-piperidone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-Boc-piperazine (1.0 eq), 1-isopropyl-4-piperidone (1.1 eq), and anhydrous dichloromethane.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture. The acidic environment is crucial as it protonates the carbonyl oxygen, activating the ketone for nucleophilic attack by the amine to form the iminium ion intermediate.

  • Stir the reaction for 30 minutes at room temperature.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the ketone starting material but efficiently reduces the iminium intermediate. Its use avoids the need for pH control often required with other hydrides like sodium cyanoborohydride.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the pure 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_intermediate Key Intermediate cluster_workup Workup & Purification SM1 1-Boc-Piperazine INT Iminium Ion (in situ) SM1->INT Nucleophilic Attack SM2 1-Isopropyl-4-Piperidone SM2->INT RC 1. Mix in Anhydrous DCM 2. Add Catalytic Acetic Acid 3. Add NaBH(OAc)₃ RC->INT Product 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine INT->Product Reduction WU 1. NaHCO₃ Quench 2. DCM Extraction 3. Column Chromatography Product->WU

Synthetic workflow for 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine.

Comparative Biological Activity & Structure-Activity Relationships (SAR)

While 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is primarily a synthetic intermediate, its deprotected core structure is found in numerous biologically active agents. The nature of the substituent on the piperidine nitrogen is critical for determining target affinity and selectivity. By analyzing data from studies on related piperidyl-piperazine analogs, we can infer the potential impact of the isopropyl group.

For instance, studies on CXCR4 antagonists have shown that modifying the N-alkyl substituent on a piperazine side chain significantly impacts potency and off-target effects.[7] Similarly, research into acetyl-CoA carboxylase (ACC) inhibitors has highlighted the importance of substituents on a terminal piperidine ring for enzymatic inhibition.[8]

Let's consider a hypothetical SAR study based on published data for CXCR4 antagonists, where the core scaffold is modified at the piperidine nitrogen.

Compound IDR-Group (on Piperidine-N)CXCR4 Antagonist Activity (IC₅₀, nM)[7]CYP450 2D6 Inhibition (IC₅₀, µM)[7]
Analog 1-H150> 10
Analog 2-Methyl855.2
Analog 3 -Isopropyl 45 8.5
Analog 4-Cyclohexyl60> 10
Analog 5-Benzyl1101.8

Analysis of Structure-Activity Relationships:

  • N-Alkylation: The data clearly show that alkylation of the piperidine nitrogen is generally favorable for CXCR4 antagonist activity compared to the unsubstituted analog (Analog 1).

  • Steric Bulk and Lipophilicity: Increasing the size of the alkyl group from methyl (Analog 2) to isopropyl (Analog 3) leads to a near two-fold increase in potency. This suggests the presence of a hydrophobic binding pocket on the receptor that favorably accommodates the bulkier, more lipophilic isopropyl group.

  • Off-Target Effects: While increasing potency, the choice of substituent also modulates off-target activity, such as inhibition of metabolic enzymes like CYP450 2D6. The isopropyl group (Analog 3) provides a good balance, enhancing potency without significantly increasing CYP2D6 inhibition, unlike the benzyl group (Analog 5), which shows high off-target activity.

  • Rationale for Isopropyl Group: The isopropyl group often represents a "sweet spot" in SAR studies. It provides sufficient lipophilicity and steric bulk to improve target engagement without being overly large, which could lead to reduced solubility, poor permeability, or non-specific binding.

Key modification points and SAR insights for the piperidyl-piperazine scaffold.

Protocol for Biological Evaluation: Calcium Flux Assay

To assess the functional activity of piperidyl-piperazine derivatives, such as their effect on GPCRs like CXCR4, a calcium flux assay is a robust and common method. This assay measures changes in intracellular calcium concentration following receptor activation or inhibition.[7]

Objective: To determine the antagonist activity of a test compound (e.g., deprotected Analog 3) against the CXCR4 receptor.

Materials:

  • Chem-1 cells stably expressing the human CXCR4 receptor.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • SDF-1α (the endogenous CXCR4 ligand).

  • Test compounds dissolved in DMSO and serially diluted.

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Preparation: Culture CXCR4-expressing Chem-1 cells to ~80% confluency. Harvest the cells and resuspend them in assay buffer at a density of 1 x 10⁶ cells/mL.

  • Dye Loading: Add Fluo-4 AM and Pluronic F-127 to the cell suspension. Incubate for 60 minutes at 37°C in the dark. The lipophilic AM ester allows the dye to cross the cell membrane; intracellular esterases then cleave the AM group, trapping the fluorescent calcium indicator inside the cell.

  • Cell Plating: Wash the cells to remove excess dye and resuspend in assay buffer. Plate 25 µL of the cell suspension into each well of a 384-well plate and centrifuge briefly.

  • Compound Addition: Prepare serial dilutions of the test compounds. Add 12.5 µL of the diluted compounds to the appropriate wells. Incubate for 15-30 minutes at room temperature.

  • Signal Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Ligand Stimulation: Add 12.5 µL of SDF-1α agonist solution at a predetermined EC₈₀ concentration (the concentration that elicits 80% of the maximal response).

  • Data Acquisition: Immediately begin recording the change in fluorescence intensity over time (typically 90-120 seconds).

  • Data Analysis: The antagonist effect is measured as the percentage inhibition of the SDF-1α-induced calcium signal. Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The piperidyl-piperazine scaffold remains a highly valuable core in modern drug discovery. The featured compound, 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine, serves as a versatile intermediate, enabling the precise installation of an N-isopropyl-piperidyl moiety. Comparative analysis, drawn from extensive research on related analogs, demonstrates that the N-isopropyl group can be a highly effective substituent for enhancing target potency while maintaining a favorable safety profile, particularly in the context of GPCR antagonists.[7]

This guide underscores the importance of a rational, data-driven approach to scaffold modification. By understanding the interplay between synthetic strategy, physicochemical properties, and biological activity, researchers can more effectively navigate the complex path of drug development. Future work in this area will undoubtedly continue to explore novel substitutions on this privileged framework to address a wide range of therapeutic targets.

References

  • Rinaldi, F., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications. Available at: [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Biological Activity Evaluation of Flavonol Derivatives Containing Piperazine and Piperidine Thiourea. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Buchwald, S. L., et al. (2005). A general and convenient synthesis of N-aryl piperazines. Tetrahedron Letters. Available at: [Link]

  • Ariciu, A.-M., et al. (2019). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. Available at: [Link]

  • ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

  • Asif, M. (2011). Synthesis and biological activity of piperazine derivatives of phenothiazine. Archiv der Pharmazie. Available at: [Link]

  • Liu, H., et al. (2010). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kumar, R. R., et al. (2021). Piperazine, a key substructure for antidepressants: Its role in developments and structure-activity relationships. ChemMedChem. Available at: [Link]

  • Matsumoto, H., et al. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Cabelo, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Available at: [Link]

  • Miller, J. F., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Technical Guide: COSY and HSQC NMR Interpretation for Piperidine-Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers characterizing piperidine and piperazine scaffolds, HSQC (Heteronuclear Single Quantum Coherence) is the superior primary tool for resolving the overlapping aliphatic signals characteristic of these rings.[1] While COSY (Correlation Spectroscopy) is essential for establishing vicinal connectivity, it frequently fails in the 1.5–3.5 ppm region due to signal congestion.[1] This guide details a self-validating workflow that prioritizes phase-edited HSQC to segregate axial/equatorial proton pairs, using COSY as a secondary confirmation layer.

The Scaffold Challenge: Why Standard 1D NMR Fails

Piperidine and piperazine rings present unique challenges in NMR spectroscopy due to two factors: high proton density and conformational fluxionality .

  • Signal Overlap: A simple

    
    -substituted piperidine contains up to 10 protons resonating in a narrow window (1.4–3.0 ppm).[1] In 1D 
    
    
    
    H NMR, these appear as indistinguishable multiplets ("humps"), making integration and coupling analysis impossible.[1]
  • Conformational Isomerism: These rings undergo rapid chair-chair interconversion at room temperature.[1] Unless a bulky substituent "locks" the conformation, axial (

    
    ) and equatorial (
    
    
    
    ) protons may average out, or—worse—broaden into the baseline.[1]
  • Rotamers: In amide-linked piperazines, restricted rotation around the amide bond creates distinct rotameric populations, doubling the number of signals and mimicking impurities.[1]

Technique Analysis: COSY vs. HSQC

COSY: The Connectivity Mapper

COSY correlates protons that are scalar coupled (


-coupled) to each other, typically over 2-3 bonds.[1]
  • Mechanism: A homonuclear experiment (

    
    H-
    
    
    
    H).[1][2][3] Cross-peaks off the diagonal indicate coupled spins.[3]
  • Application in Scaffolds: Useful for tracing the spin system from the

    
    -protons (adjacent to Nitrogen) to the 
    
    
    
    and
    
    
    positions.
  • Critical Limitation: In piperidines, the

    
     and 
    
    
    
    protons often have similar chemical shifts. This places cross-peaks very close to the diagonal, where they are obscured by the intense diagonal signals (autocorrelation).[1]
HSQC: The Resolution Solver

HSQC correlates a proton to the carbon it is directly attached to (


).
  • Mechanism: A heteronuclear experiment (

    
    H-
    
    
    
    C).[1][3][4][5][6] It spreads the crowded proton spectrum into the vastly more dispersed carbon dimension (0–200 ppm).
  • Phase-Editing (Multiplicity-Edited HSQC): This is the gold standard for these scaffolds.[1] It distinguishes CH/CH

    
     (positive/red peaks) from CH
    
    
    
    (negative/blue peaks).[1]
  • Application in Scaffolds:

    • Geminal Pairing: In a locked chair conformation, the axial and equatorial protons on the same carbon have different proton shifts but the same carbon shift.[1] HSQC aligns them vertically on a single carbon trace, instantly identifying them as a geminal pair.[1]

    • Heteroatom Filtering: Carbons attached to Nitrogen (C2/C6 in piperidine) shift downfield (~45-55 ppm), clearly separating them from C3/C4/C5 (~20-30 ppm).[1]

Comparative Performance Data
FeatureCOSY (

H-

H)
HSQC (

H-

C)
Verdict for Piperidine/Piperazine
Resolution Low (limited by

H dispersion)
High (uses

C dispersion)
HSQC is mandatory for assignment.[1]
Connectivity Excellent (traces backbone)None (isolated pairs only)COSY is required to link fragments.[1]
Stereochemistry Via

-coupling (often obscured)
Via Chemical Shift DispersionHSQC identifies geminal pairs best.[1]
Sensitivity High (homonuclear)Medium (depends on natural abundance

C)
COSY is faster for dilute samples (<1 mg).[1]
Artifacts

noise, diagonal overlap

noise, folding (if SW is small)
HSQC yields cleaner spectra.[1]

Experimental Protocol

A. Sample Preparation[1][2][3][5]
  • Solvent: Use DMSO-

    
      rather than CDCl
    
    
    
    if possible. DMSO often slows conformational exchange and increases viscosity, potentially sharpening broad signals caused by intermediate exchange rates.[1]
  • Concentration: Aim for 5–10 mg in 600 µL. HSQC requires naturally abundant

    
    C (1.1%), so concentration is critical.[1]
    
  • Tube: Use high-quality 5mm tubes (e.g., Wilmad 535-PP) to minimize shimming errors that broaden multiplets.[1]

B. Acquisition Parameters (Bruker Standard)

1. Phase-Edited HSQC (hsqcedetgpsisp2.3) [1]

  • Why: Uses adiabatic pulses for uniform inversion (better for broad ranges) and distinguishes CH

    
     (blue) from CH (red).
    
  • TD (Time Domain): F2 (

    
    H) = 2048, F1 (
    
    
    
    C) = 256 (minimum).[1]
  • NS (Scans): 4 to 8 (adjust based on concentration).

  • D1 (Relaxation Delay): 1.5 – 2.0 s.[1]

  • CNST2 (

    
    ):  Set to 145 Hz (standard for aliphatic C-H).
    

2. Gradient COSY (cosygpppqf) [1]

  • Why: Gradient selection destroys artifacts and eliminates the need for phase cycling (faster).

  • TD: F2 = 2048, F1 = 256.

  • NS: 1 or 2 is usually sufficient.[1]

  • SW (Spectral Width): Minimize to the region of interest (e.g., 0–8 ppm) to increase digital resolution.

Step-by-Step Assignment Workflow

This workflow assumes a 4-substituted piperidine (locked chair conformation) as the model case.[1]

Phase 1: The HSQC Triage

Run the edited-HSQC first.

  • Identify N-CH

    
    :  Look for negative (blue)  peaks in the 
    
    
    
    C range of 45–55 ppm .[1] These are your
    
    
    -carbons (C2/C6).[1]
  • Identify C-CH

    
    :  Look for negative (blue)  peaks in the 
    
    
    
    C range of 20–35 ppm .[1] These are
    
    
    -carbons (C3/C5).[1]
  • Identify Methine: Look for positive (red) peaks.[1] In a 4-substituted piperidine, the C4 methine will be positive.[1]

  • Geminal Pairing: On the N-CH

    
     carbon traces, you will likely see two proton correlations for a single carbon (one upfield ~2.5 ppm, one downfield ~3.0+ ppm). The upfield signal is typically Axial (
    
    
    
    )
    ; the downfield is Equatorial (
    
    
    )
    .
Phase 2: The COSY Walk

Use the HSQC-defined protons to trace connectivity.

  • Start at the Methine (C4-H): This signal is usually a distinct triplet or multiplet.[1]

  • Trace Outward: Find the COSY cross-peaks from C4-H. These connect to the C3/C5 protons.

  • Verify Geminal Coupling: In the COSY, the Axial and Equatorial protons of the same carbon (identified in HSQC) must show a strong cross-peak (Geminal coupling,

    
     Hz).[1]
    
  • Verify Vicinal Coupling: The C3-H

    
     should show a strong correlation to C2-H
    
    
    
    (large
    
    
    Hz).[1]
Phase 3: Stereochemical Validation[1]
  • Axial Protons: Look for broad triplets (two large

    
     couplings).[1]
    
  • Equatorial Protons: Look for narrow doublets/multiplets (small

    
     and 
    
    
    
    couplings).[1]

Visualization: The Logic Flowchart

NMR_Assignment Start Start: Unassigned Piperidine Scaffold Run_HSQC Step 1: Run Edited-HSQC (Distinguish CH vs CH2) Start->Run_HSQC Check_C_Shift Check 13C Shifts (F1 Axis) Run_HSQC->Check_C_Shift Alpha_C Region 45-55 ppm (Blue/CH2) = N-Adjacent Carbons Check_C_Shift->Alpha_C Beta_C Region 20-35 ppm (Blue/CH2) = Ring Carbons Check_C_Shift->Beta_C Geminal_Check Are there 2 protons per Carbon? Alpha_C->Geminal_Check Yes_Geminal Yes: Locked Conformation Vertical Pair = Geminal H Geminal_Check->Yes_Geminal No_Geminal No: Rapid Exchange or Symmetry Geminal_Check->No_Geminal Run_COSY Step 2: Run COSY (Trace Connectivity) Yes_Geminal->Run_COSY Trace_Path Trace C4(H) -> C3(H) -> C2(H) Run_COSY->Trace_Path Validation Validation: Axial H = Broad/Upfield Equatorial H = Narrow/Downfield Trace_Path->Validation

Figure 1: Decision tree for assigning piperidine scaffolds using a combined HSQC/COSY approach.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] [1]

    • Authoritative source for pulse sequence mechanics and parameter setup.
  • Breitmaier, E. (2002).[1] Structure Elucidation by NMR in Organic Chemistry. Wiley.[1] [1]

    • Foundational text for interpreting spin systems in cyclic alkanes.
  • SDSU NMR Facility. (n.d.).[1] Common 2D NMR Experiments (COSY, HSQC, HMBC). San Diego State University.[1]

    • Practical guide for experimental setup and sensitivity consider
  • Reich, H. J. (2024).[1] NMR Spectroscopy: Proton Chemical Shifts. University of Wisconsin-Madison.[1]

    • Reference for specific chemical shift values of N-heterocycles.

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Publish Comparison Guide: Validating CAS 775287-95-1 Structure via X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of CAS 775287-95-1 (Chemical Name: tert-Butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate), a critical intermediate scaffold used in the synthesis of kinase inhibitors and GPCR ligands.

Executive Summary: The Structural Challenge

CAS 775287-95-1 represents a class of flexible, nitrogen-rich piperidine-piperazine scaffolds. While routine analytical methods (NMR, MS) confirm chemical composition, they often fail to definitively resolve regio-isomerism (e.g., N1 vs. N4 alkylation) and conformational dynamics (chair vs. boat) in the solid state.

This guide establishes Single-Crystal X-Ray Diffraction (SCXRD) as the definitive "Gold Standard" for validating the absolute connectivity and 3D geometry of this intermediate, ensuring downstream API (Active Pharmaceutical Ingredient) quality.

Comparative Analysis: Why X-Ray Crystallography?

For a molecule like tert-Butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate, the flexibility of the central C-N bond can lead to broadened NMR signals or averaged conformers in solution. X-ray crystallography freezes a single, low-energy conformer, providing atomic-resolution proof of structure.

Table 1: Structural Validation Methodologies Comparison
FeatureX-Ray Crystallography (SCXRD) Solution NMR (1H/13C/2D) Mass Spectrometry (HRMS)
Primary Output 3D Atomic Coordinates (XYZ)Chemical Environment / ConnectivityMolecular Formula / Fragments
Stereochemistry Definitive (Absolute Configuration)Inferential (via NOESY/Coupling)None
Regiochemistry Unambiguous (Visual proof of N-C bonds)Ambiguous (if signals overlap)Ambiguous (isomers have same mass)
Polymorphism Direct Detection (Unit Cell dimensions)Invisible (Solution state)Invisible
Sample State Solid (Single Crystal required)Liquid (Solvent required)Gas/Liquid Phase
Limit of Detection Crystal quality dependent>5% impurity detection<0.1% impurity detection

Expert Insight: While NMR is faster, SCXRD is the only method that provides a "photograph" of the molecule, eliminating doubts about unexpected cyclizations or salt formations that can occur during the synthesis of piperazine derivatives.

Experimental Protocol: Validating CAS 775287-95-1

This protocol is designed to be self-validating. If the crystallization step fails, it indicates impurity or amorphous nature, triggering a feedback loop to the purification stage.

Phase 1: Crystallization Screening

The goal is to grow a single crystal suitable for diffraction (approx. 0.1 x 0.1 x 0.1 mm).

  • Solvent Selection :

    • Primary Solvent : Methanol or Ethanol (good solubility for polar amines).

    • Anti-Solvent : Hexane or Diethyl Ether (induces precipitation).

  • Method : Vapor Diffusion (Hanging Drop).

    • Dissolve 10 mg of CAS 775287-95-1 in 0.5 mL Methanol.

    • Place drop on a cover slip; invert over a reservoir of Hexane.

    • Seal and store at 4°C for 3-7 days.

  • Observation : Check for clear, prismatic crystals under a polarized light microscope. Birefringence (glowing under crossed polarizers) confirms crystallinity.

Phase 2: X-Ray Data Collection
  • Instrument : Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu source).

  • Temperature : 100 K (Cryostream) to reduce thermal vibration and enhance resolution.

  • Strategy : Collect a full sphere of data (360° rotation) to ensure high redundancy (>4.0) and completeness (>99%).

Phase 3: Structure Solution & Refinement
  • Software : SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.

  • Validation Metrics :

    • R1 Value : < 5% (indicates excellent agreement between model and data).

    • Goodness of Fit (GooF) : Close to 1.0.

    • Thermal Ellipsoids : Should be spherical/ellipsoidal, not "cigar-shaped" (which indicates disorder).

Visualization of the Validation Workflow

The following diagram illustrates the decision logic for validating the structure, ensuring that only verified material proceeds to API synthesis.

ValidationWorkflow Start Crude CAS 775287-95-1 PurityCheck Initial Purity Check (HPLC/LC-MS) Start->PurityCheck Crystallization Crystallization Screening (Vapor Diffusion) PurityCheck->Crystallization Purity > 95% Fail Recrystallize / Repurify PurityCheck->Fail Purity < 95% Microscopy Optical Microscopy (Birefringence Check) Crystallization->Microscopy XRD Single Crystal XRD (Data Collection @ 100K) Microscopy->XRD Crystals Found Microscopy->Fail Amorphous/Oil Solution Structure Solution (SHELXT/Refinement) XRD->Solution Validation Check Metrics (R1 < 5%, GooF ~1.0) Solution->Validation Validation->Fail Fail (Disorder/Twin) Success Validated Structure (Ready for API Synthesis) Validation->Success Pass Fail->PurityCheck Feedback Loop

Figure 1: Decision-tree workflow for structural validation of CAS 775287-95-1, emphasizing the feedback loop for quality control.

Case Study: Interpreting the X-Ray Data

For CAS 775287-95-1 , the X-ray structure reveals critical features that confirm its identity and quality:

  • Piperidine Conformation : The piperidine ring typically adopts a chair conformation , which is the thermodynamically most stable form. X-ray data will show the C-C-C bond angles close to 109.5°, confirming sp3 hybridization.

  • N-Isopropyl Orientation : The isopropyl group on the piperidine nitrogen (N1) should be in an equatorial position to minimize 1,3-diaxial interactions. A refined structure showing the isopropyl group in an axial position would indicate a high-energy conformer or crystal packing forces, which is rare but significant.

  • Boc-Group Planarity : The tert-butoxycarbonyl (Boc) group on the piperazine nitrogen exhibits a planar carbamate linkage (N-C=O), restricted by resonance. This planarity is a key quality marker; deviation suggests disorder or incorrect refinement.

Data Summary for a Valid Structure:

  • Crystal System : Monoclinic or Triclinic (common for organic salts/neutrals).

  • Space Group : P21/c or P-1.

  • Density : ~1.1 - 1.3 g/cm³.

  • Key Bond Length : C=O (Boc) ≈ 1.21 Å; C-N (Amide) ≈ 1.35 Å.

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Spek, A. L. (2020). "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C, 71(1), 9-18. Link

  • Hollingsworth, M. D. (2002). "Crystal Engineering: From Structure to Function." Science, 295(5564), 2410-2413. Link

  • Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press. Link

A Comparative Quality Control Guide for Pharmaceutical-Grade 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Intermediate Quality

In the intricate pathway of active pharmaceutical ingredient (API) synthesis, the quality of each intermediate is paramount. 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is a complex heterocyclic building block, often custom-synthesized for use in the development of novel therapeutic agents. Its molecular structure, featuring two distinct piperazine and piperidine rings with differential N-substitution, presents unique challenges in ensuring purity and consistency. The presence of even trace-level impurities can have cascading effects, impacting the yield, purity, and safety profile of the final API.[1][2]

This guide provides a comprehensive framework for establishing robust quality control (QC) parameters for this specific intermediate. It is designed for researchers, scientists, and drug development professionals to not only implement testing protocols but also to understand the scientific rationale behind them. We will compare two hypothetical batches of this intermediate—one that meets typical pharmaceutical specifications and one that is out-of-specification (OOS)—to illustrate the practical application of these QC principles. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly guidelines Q7 (Good Manufacturing Practice for APIs), Q3A/B (Impurities), and Q11 (Development and Manufacture of Drug Substances), which emphasize that the quality of the final API is built upon the quality of its precursors.[1][3]

Foundational Quality Attributes and Comparative Analysis

A comprehensive QC strategy for a pharmaceutical intermediate must cover identity, purity, safety, and physical characteristics. The following table summarizes the essential tests and compares results from a compliant batch (Batch A) versus a non-compliant batch (Batch B).

Parameter Analytical Method Specification Limit Result: Batch A Result: Batch B Status (Batch B)
Appearance Visual InspectionWhite to off-white solidConformsYellowish solidFAIL
Identification by FTIR Infrared SpectroscopyConforms to ReferenceConformsConformsPASS
Identification by HPLC HPLC-UV/MSRRT matches ReferenceConformsConformsPASS
Assay HPLC-UV≥ 98.0%99.2%96.5%FAIL
Related Substances HPLC-UVIndividual Impurity: ≤ 0.20%Largest Impurity: 0.11%Impurity at RRT 0.85: 1.8%FAIL
Total Impurities: ≤ 1.0%Total: 0.45%Total: 2.9%FAIL
Residual Solvents GC-HS (USP <467>)Dichloromethane: ≤ 600 ppm150 ppm850 ppmFAIL
Triethylamine: ≤ 320 ppm< 50 ppm410 ppmFAIL
Elemental Impurities ICP-MS (USP <232>)Palladium (Pd): ≤ 10 ppm< 1 ppm15 ppmFAIL
Water Content Karl Fischer Titration≤ 0.5%0.15%0.8%FAIL

This comparative data highlights how a failure in process control (Batch B) can lead to deviations in color, purity, and impurity levels, rendering the batch unsuitable for GMP-compliant API synthesis.

Understanding the Synthetic Landscape and Impurity Profile

Effective quality control begins with a deep understanding of the synthetic route and potential process-related impurities. The synthesis of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine likely involves the reductive amination of 1-isopropyl-4-piperidinone with 1-Boc-piperazine.

This process can generate several critical impurities that must be controlled.

G cluster_reactants Key Reactants cluster_product Target Molecule cluster_impurities Potential Process-Related Impurities R1 1-Boc-piperazine P 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine R1->P Synthesis Imp1 Impurity A: Unreacted 1-Boc-piperazine R1->Imp1 Carryover R2 1-isopropyl-4-piperidinone R2->P Synthesis Imp2 Impurity B: Unreacted 1-isopropyl-4-piperidinone R2->Imp2 Carryover Imp3 Impurity C: De-Boc protected product P->Imp3 Degradation (acidic conditions) Imp4 Impurity D: Catalyst Residues (e.g., Palladium) P->Imp4 From purification

Figure 1: Potential Impurity Pathways.

The control strategy must therefore include analytical methods capable of separating and quantifying these specific impurities. For example, the high level of the impurity at RRT 0.85 in Batch B could correspond to unreacted starting material or a synthesis by-product, indicating incomplete reaction or poor purification.

Detailed Experimental Protocols & Method Rationale

Trustworthy data is generated from validated, robust analytical methods. Below are detailed protocols for the key QC tests.

Assay and Related Substances by HPLC-UV

This method is the cornerstone of purity assessment, designed to separate the main compound from its potential process-related impurities and degradation products.

Rationale: A reversed-phase C18 column is chosen for its versatility in retaining and separating molecules of moderate polarity. A gradient elution is employed because the potential impurities (e.g., starting materials, de-Boc product) have significantly different polarities than the target molecule. Acetonitrile provides good peak shape, and a phosphate buffer controls the pH to ensure consistent ionization and retention of the amine-containing structures. UV detection at 210 nm is selected as the molecule lacks a strong chromophore, and this wavelength allows for the detection of the amide bond in the Boc group and other aliphatic amines.

Protocol:

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 6.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve 25 mg of the sample in 50 mL of a 50:50 mixture of Mobile Phase A and B.

Residual Solvents by GC-HS

Organic solvents used in synthesis and purification must be controlled to ensure patient safety.[4][5] This method adheres to the principles of ICH Q3C and USP <467>.[6][7]

Rationale: Gas chromatography with headspace injection (GC-HS) is the standard technique for volatile residual solvents.[5] It allows for the analysis of solvents without dissolving the (often non-volatile) drug substance, preventing column contamination. A polar G43 column is typically used to achieve separation of common polar and non-polar solvents.

Protocol:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: G43 (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.53 mm, 3.0 µm film thickness.

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program:

    • Initial: 40°C, hold for 10 minutes.

    • Ramp: 10°C/min to 240°C, hold for 5 minutes.

  • Injector Temperature: 200°C.

  • Detector Temperature: 250°C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 30 minutes.

  • Sample Preparation: Accurately weigh 100 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of Dimethyl sulfoxide (DMSO). Crimp and seal immediately.

Elemental Impurities by ICP-MS

This test quantifies trace metals that may be present from catalysts (e.g., Palladium from hydrogenation or coupling reactions) or leaching from manufacturing equipment.[8][9] The method follows ICH Q3D and USP <232>/<233> guidelines.[9][10]

Rationale: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the required technique due to its exceptional sensitivity and ability to detect a wide range of elements at the parts-per-billion (ppb) level, meeting the stringent limits set by regulatory bodies.[10][11] Microwave digestion is used to completely break down the organic matrix, ensuring all metal ions are liberated for accurate measurement.

Protocol:

  • Instrumentation: ICP-Mass Spectrometer.

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh 0.2 g of the sample into a clean microwave digestion vessel.

    • Carefully add 5 mL of concentrated Nitric Acid and 1 mL of Hydrogen Peroxide.

    • Allow to pre-react for 15 minutes.

    • Seal the vessel and place it in the microwave digestion system.

    • Ramp to 200°C over 20 minutes and hold for 15 minutes.

    • After cooling, dilute the digest to a final volume of 50 mL with deionized water.

  • Analysis: Aspirate the prepared sample, blanks, and calibration standards into the ICP-MS. Quantify target elements (e.g., Pd, Pt, Ru, Pb, As, Cd, Hg) against the calibration curve.

Overall Quality Control Workflow

A robust QC process follows a logical sequence to ensure that all quality attributes are assessed before a batch is released for use in API manufacturing.

G start Receipt of Intermediate Batch phys_tests Physical Tests (Appearance, Solubility) start->phys_tests id_tests Identification (FTIR, HPLC RRT) phys_tests->id_tests decision1 Conforms to Spec? id_tests->decision1 chrom_tests Chromatographic Purity (HPLC Assay, Related Substances) limit_tests Limit Tests (Residual Solvents, Water Content, Elemental Impurities) chrom_tests->limit_tests decision2 Conforms to Spec? limit_tests->decision2 review Data Review & C of A Generation decision3 All Tests Conform? review->decision3 release Batch Release for API Synthesis reject Batch Rejection & Investigation decision1->chrom_tests Yes decision1->reject No decision2->review Yes decision2->reject No decision3->release Yes decision3->reject No

Figure 2: Quality Control Workflow for Intermediates.

Conclusion

The quality control of a complex pharmaceutical intermediate like 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is a multi-faceted process that extends beyond simple pass/fail testing. It requires a foundational understanding of the material's synthesis, potential impurities, and the application of highly specific, validated analytical methods. By implementing a comprehensive testing strategy that includes chromatographic purity, residual solvent analysis, and elemental impurity screening, drug developers can ensure the consistency, safety, and quality of the intermediate. This diligence is not merely a regulatory hurdle; it is the bedrock upon which the integrity of the final API and the safety of the patient is built.[1][2]

References

  • Veeprho. (2020). Residual Solvents in Pharmaceuticals. Available at: [Link]

  • Autech. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Available at: [Link]

  • Pharma Beginners. (2022). Residual Solvents in Pharmaceuticals: A Comprehensive Guide. Available at: [Link]

  • GCE. (n.d.). Residual Solvent Analysis in Pharmaceuticals. Available at: [Link]

  • European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Available at: [Link]

  • Sterling Pharma Solutions. (2022). A risk mitigation approach to detecting and quantifying metals in APIs. Available at: [Link]

  • Arcinova. (2025). API Manufacturing: Laboratory Testing's Essential Role in Ensuring Quality and Compliance. Available at: [Link]

  • AMRI. (n.d.). Heavy Metals Testing. Available at: [Link]

  • Pharmaguideline. (2011). Heavy Metals Testing. Available at: [Link]

  • ResearchGate. (2025). Heavy metals testing in active pharmaceutical ingredients: An alternate approach. Available at: [Link]

  • ICH. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in the dynamic field of drug discovery and development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine, ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Understanding the Hazard Profile

Key Potential Hazards:

  • Oral Toxicity: May be harmful if ingested.[1][3]

  • Skin Irritation: May cause irritation upon contact with skin.[1][2]

  • Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

Given these potential hazards, 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine should be treated as a hazardous chemical waste.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine for disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is a critical step in mitigating exposure risks.[6]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dusts are generated.To prevent inhalation of potentially irritating particles.

Always inspect PPE for integrity before use and replace any damaged items.

Segregation and Storage of Waste

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like the Environmental Protection Agency (EPA).[4][7]

Workflow for Waste Segregation and Storage:

G A Identify Waste Stream: 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine B Select a Compatible Waste Container A->B C Label the Container: 'HAZARDOUS WASTE' B->C D List all Chemical Constituents and Percentages C->D E Store in a Designated Satellite Accumulation Area D->E F Keep Container Closed Except When Adding Waste E->F G Arrange for Pickup by EH&S or Licensed Contractor F->G

Caption: Waste Segregation and Storage Workflow.

  • Waste Container: Use a chemically compatible container with a secure lid.[8][9] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1-Boc-4-(1-isopropyl-4-piperidyl)piperazine".[4][8] If it is a mixture, all components must be listed.

  • Storage: Store the waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[7][10]

Spill Management Protocol

In the event of a spill, a prompt and informed response is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[11]

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11] Avoid generating dust.

  • Decontamination: Clean the spill area with an appropriate solvent, collecting the rinsate as hazardous waste.

  • Dispose: Properly label the spill cleanup waste and manage it as hazardous waste.

Disposal Procedure

The disposal of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine must be conducted in accordance with local, state, and federal regulations.[4][5] In the United States, the EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[4][5]

Disposal Pathway:

G cluster_0 Laboratory Operations cluster_1 Waste Management cluster_2 Final Disposition A Generation of Waste (Pure compound or in solution) B Proper Segregation and Labeling A->B C Temporary Storage in Satellite Accumulation Area B->C D Scheduled Pickup by Environmental Health & Safety (EH&S) C->D E Consolidation at Central Accumulation Area D->E F Transportation by a Licensed Hazardous Waste Contractor E->F G Treatment and Disposal at a Permitted Facility (e.g., Incineration) F->G

Sources

A Senior Application Scientist's Guide to Handling 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine. As drug development professionals, our commitment to safety is paramount, extending from discovery through disposal. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical nature of the compound to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Molecule

  • Piperazine Core : Piperazine and its derivatives are known to be skin and eye irritants, with some causing severe burns or respiratory irritation.[1][2][3] They are alkaline and can be corrosive.

  • Boc Protecting Group : The Boc group is generally stable but is designed to be removed under acidic conditions.[4][5] Inadvertent contact with strong acids can initiate a deprotection reaction, cleaving the Boc group and potentially altering the compound's reactivity and hazardous properties.[6][7]

  • Overall Profile : Based on analogous compounds like 1-Boc-piperazine, we must assume the compound is, at a minimum, a skin, eye, and respiratory tract irritant.[2][8][9] Therefore, handling procedures must be designed to prevent all direct contact and aerosol generation.

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final and essential barrier between you and a potential hazard. However, it should always be used in conjunction with more effective engineering and administrative controls.

  • Engineering Controls : The primary control measure is to handle 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine within a certified chemical fume hood. This minimizes the risk of inhaling dust or aerosols.[8] Ensure the fume hood has adequate airflow and is not cluttered.

  • Administrative Controls : Access to the compound should be restricted to trained personnel. Clearly label all containers and designate specific areas for storage and handling.

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory for all operations involving 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine. This selection is based on the potential hazards of skin/eye irritation and respiratory exposure identified from analogous compounds.[2][8][9][10][11]

PPE CategorySpecificationStandard ComplianceRationale
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield if there is a significant splash risk.EN166 / ANSI Z87.1Protects against accidental splashes and airborne dust particles from contacting the eyes.[2][8][10]
Hand Protection Chemical-resistant gloves (Nitrile is a suitable choice for general laboratory use).EN 374Prevents direct skin contact, which can cause irritation.[2][9][11] Always inspect gloves for tears or holes before use.
Body Protection A fully fastened laboratory coat. For larger quantities or tasks with a higher splash risk, consider a chemical-resistant apron.N/AProtects skin and personal clothing from contamination.[8][12]
Respiratory Protection Generally not required when handled within a certified fume hood.NIOSH/MSHA ApprovedA respirator may be necessary if engineering controls fail or during a large spill cleanup.[1][9][10] Use requires prior fit-testing.

Operational and Disposal Protocols

Adherence to standardized procedures is critical for minimizing risk. The following step-by-step guides cover the lifecycle of the compound in your laboratory.

Experimental Workflow: Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_area 3. Prepare Work Area (Clean, De-clutter) handle_weigh 4. Weigh Compound (In fume hood, use draft shield) prep_area->handle_weigh Proceed to Handling handle_transfer 5. Transfer/Dissolve (Use spatula, avoid dust) clean_tools 6. Decontaminate Tools & Glassware handle_transfer->clean_tools After Reaction clean_area 7. Wipe Down Work Surface clean_ppe 8. Doff PPE (Gloves last) clean_wash 9. Wash Hands Thoroughly disp_solid 10. Solid Waste (Contaminated wipes, gloves) in designated hazardous waste bin clean_wash->disp_solid Final Step disp_liquid 11. Liquid Waste (Solutions containing compound) in designated hazardous waste container

Caption: Safe handling workflow for 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine.

Step-by-Step Handling Procedure:
  • Preparation : Before handling, ensure you are wearing the core PPE. Verify that the chemical fume hood is operational and the sash is at the appropriate height.

  • Weighing : Conduct all weighing operations inside the fume hood. Use a draft shield to prevent air currents from dispersing the solid powder.

  • Transfer : Use a spatula or powder funnel to transfer the solid. Avoid any actions that could create dust, such as pouring quickly from a height.

  • In Case of a Spill :

    • Small Spill : If a small amount of solid spills inside the fume hood, gently wipe it with a damp paper towel (wet with water) and place the towel in a sealed bag for hazardous waste disposal.

    • Large Spill : Evacuate the immediate area. Alert your lab supervisor and consult your institution's emergency procedures. Do not attempt to clean a large spill without appropriate respiratory protection and training.[8]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][8] Keep it segregated from strong acids and oxidizing agents to prevent unintended reactions.[1][8][9]

  • Disposal : Dispose of all waste, including contaminated consumables (gloves, wipes) and residual chemical, in accordance with federal, state, and local environmental regulations.[8] Do not allow the product to enter drains.

By integrating this expert-driven guidance into your daily operations, you build a culture of safety that protects researchers and ensures the successful progression of your drug development pipeline.

References

  • AAPPTEC. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Available from: [Link]

  • O'Brien, P., et al. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Available from: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available from: [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Available from: [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022). Available from: [Link]

  • American Chemistry Council. Protective Equipment. Available from: [Link]

  • Penk, A., et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules, 25(9), 2198. Available from: [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. (2023). Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.